Product packaging for MOPSO(Cat. No.:CAS No. 68399-77-9)

MOPSO

Cat. No.: B1662656
CAS No.: 68399-77-9
M. Wt: 225.27 g/mol
InChI Key: NUFBIAUZAMHTSP-UHFFFAOYSA-N
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Description

3-(n-morpholino)-2-hydroxypropanesulfonic acid is a member of morpholines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO5S B1662656 MOPSO CAS No. 68399-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-morpholin-4-ylpropane-1-sulfonic acid
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InChI

InChI=1S/C7H15NO5S/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8/h7,9H,1-6H2,(H,10,11,12)
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InChI Key

NUFBIAUZAMHTSP-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H15NO5S
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DSSTOX Substance ID

DTXSID40887352
Record name 2-Hydroxy-3-morpholinopropanesulfonic acid
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Molecular Weight

225.27 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Hydroxy-4-morpholinepropanesulfonic acid
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CAS No.

68399-77-9
Record name MOPSO
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Record name 2-Hydroxy-3-morpholinopropanesulfonic acid
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Record name 4-Morpholinepropanesulfonic acid, .beta.-hydroxy-
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Record name 2-Hydroxy-3-morpholinopropanesulfonic acid
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Record name 2-hydroxy-4-morpholinepropanesulphonic acid
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Record name 2-HYDROXY-3-MORPHOLINOPROPANESULFONIC ACID
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Foundational & Exploratory

2-Hydroxy-4-morpholinepropanesulfonic Acid (MOPSO): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties, experimental applications, and procedural workflows of 2-Hydroxy-4-morpholinepropanesulfonic acid (MOPSO), a zwitterionic buffer crucial for research in life sciences and drug development.

Core Chemical and Physical Properties

2-Hydroxy-4-morpholinepropanesulfonic acid, commonly known as this compound, is a zwitterionic biological buffer that belongs to the group of "Good's buffers".[1] Its structure, featuring a morpholine ring and a sulfonic acid group, imparts a unique set of properties that make it an invaluable tool in a wide range of biochemical and biological research applications.[1] this compound is structurally similar to MOPS (3-morpholinopropanesulfonic acid), with the key difference being the presence of a hydroxyl group on the propane chain of this compound.[1] This seemingly minor modification influences its pKa and other physicochemical characteristics.

Quantitative Data Summary

The following tables provide a consolidated overview of the key quantitative properties of this compound, facilitating easy reference and comparison for experimental design.

Table 1: General and Physical Properties

PropertyValueReference(s)
IUPAC Name 2-Hydroxy-3-(morpholin-4-yl)propane-1-sulfonic acid[1]
Synonyms This compound, 3-morpholino-2-hydroxypropanesulfonic acid[1]
Molecular Formula C₇H₁₅NO₅S[1]
Molar Mass 225.26 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 270–290 °C (decomposes)[1]
Solubility in Water 500 mg/mL

Table 2: Acid-Base and Buffering Properties

PropertyValueReference(s)
pKa (at 25 °C) 6.9[1][2]
Useful Buffering pH Range 6.2 - 7.6[3]
ΔpKa/°C -0.015[1]

Chemical Stability and Reactivity

This compound is known for its chemical stability under standard laboratory conditions. It exhibits minimal interaction with metal ions, a desirable characteristic for a biological buffer, as it is less likely to interfere with enzymatic reactions that require metal cofactors.[4] However, it is important to note that like other tertiary amines, this compound can be oxidized by hydrogen peroxide. It is also incompatible with strong oxidizing agents.

Experimental Protocols

Preparation of a 0.5 M this compound Buffer Stock Solution

This protocol outlines the preparation of a 0.5 M stock solution of this compound buffer, which can be diluted to the desired working concentration for various applications.

Materials:

  • 2-Hydroxy-4-morpholinepropanesulfonic acid (this compound), free acid (MW: 225.26 g/mol )

  • Deionized or distilled water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Beaker (1 L)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flask (1 L)

Procedure:

  • Weighing the this compound: Accurately weigh 112.63 g of this compound free acid.

  • Dissolving the this compound: Add the weighed this compound to a 1 L beaker containing approximately 800 mL of dH₂O. Place a magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until the this compound is completely dissolved.

  • pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the this compound solution. Slowly add 10 N NaOH dropwise while continuously stirring and monitoring the pH. Continue adding NaOH until the desired pH (e.g., pH 6.9) is reached.[5]

  • Final Volume Adjustment: Carefully transfer the pH-adjusted this compound solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add dH₂O to the flask until the bottom of the meniscus reaches the 1 L mark.

  • Sterilization and Storage: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. For applications requiring sterile conditions, the buffer solution can be sterilized by filtration through a 0.22 µm filter. Store the 0.5 M this compound buffer stock solution at room temperature.

General Protocol for Use of this compound in Mammalian Cell Culture

While a specific, universally adopted protocol for using this compound in all mammalian cell culture applications is not available, its properties make it a suitable alternative to other buffers like HEPES. The following is a general guideline for incorporating this compound into cell culture media.

Principle:

This compound can be used as a buffering agent in cell culture media to maintain a stable pH, which is crucial for cell viability and growth.[2] Its pKa of 6.9 is well-suited for physiological pH ranges.

Materials:

  • Sterile 0.5 M this compound buffer stock solution (prepared as in 3.1)

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and other required supplements (e.g., L-glutamine, antibiotics)

  • Mammalian cell line of interest

Procedure:

  • Determine Final this compound Concentration: The optimal concentration of this compound can vary depending on the cell line and experimental conditions, but a typical starting range is 10-25 mM.

  • Media Preparation: In a sterile biological safety cabinet, prepare the complete cell culture medium by adding the required supplements (FBS, L-glutamine, etc.) to the basal medium.

  • This compound Addition: Add the appropriate volume of the sterile 0.5 M this compound stock solution to the complete medium to achieve the desired final concentration. For example, to prepare 500 mL of medium with a final this compound concentration of 20 mM, add 20 mL of the 0.5 M stock solution.

  • Final pH Check (Optional but Recommended): Aseptically take a small aliquot of the final medium and check its pH to ensure it is within the desired range for your specific cell line. Adjust if necessary with sterile, dilute HCl or NaOH.

  • Cell Culture: Use the this compound-buffered medium for routine cell passaging, experiments, and cryopreservation as you would with other buffered media. Monitor cell morphology and growth to ensure there are no adverse effects.

General Protocol for Protein Extraction using a this compound-based Lysis Buffer

The choice of lysis buffer is critical for successful protein extraction, as it must effectively disrupt cell membranes while preserving the integrity and activity of the target proteins. A this compound-based buffer can provide a stable pH environment during this process.

Principle:

This protocol describes a general method for lysing cultured mammalian cells to extract total protein using a lysis buffer containing this compound. The inclusion of detergents and protease inhibitors is essential for efficient lysis and protein stability.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound Lysis Buffer (see composition below)

  • Protease inhibitor cocktail

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge, refrigerated

This compound Lysis Buffer Composition (Example):

  • 50 mM this compound (adjust pH to 7.4 with NaOH)

  • 150 mM NaCl

  • 1% Triton X-100 or NP-40

  • 1 mM EDTA

Procedure:

  • Cell Washing: Aspirate the culture medium from the cell culture dish. Wash the cells once with ice-cold PBS to remove any remaining medium.

  • Cell Lysis: Aspirate the PBS. Add an appropriate volume of ice-cold this compound Lysis Buffer (with freshly added protease inhibitors) to the dish. The volume will depend on the size of the dish and the cell density.

  • Scraping and Collection: Use a cell scraper to gently scrape the cells off the surface of the dish in the presence of the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 15-30 minutes to allow for complete lysis.

  • Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4 °C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Storage: The protein extract can be used immediately for downstream applications (e.g., Western blotting, immunoprecipitation) or stored at -80 °C for long-term use.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows where this compound can be utilized. These are generated using the DOT language for Graphviz.

Buffer_Preparation_Workflow cluster_prep Buffer Preparation weigh Weigh this compound Powder dissolve Dissolve in dH₂O weigh->dissolve Add to Water ph_adjust Adjust pH with NaOH dissolve->ph_adjust Stir until Dissolved volume_adjust Adjust to Final Volume ph_adjust->volume_adjust Transfer to Volumetric Flask sterilize Sterile Filter (Optional) volume_adjust->sterilize Bring to Mark end 0.5 M this compound Stock Solution sterilize->end Store at Room Temp

Caption: Workflow for the preparation of a 0.5 M this compound buffer stock solution.

Protein_Extraction_Workflow cluster_cell_prep Cell Preparation cluster_lysis Cell Lysis cluster_clarification Lysate Clarification cluster_downstream Downstream Processing start Cultured Mammalian Cells wash Wash with Ice-Cold PBS start->wash add_buffer Add this compound Lysis Buffer (+ Protease Inhibitors) wash->add_buffer scrape Scrape and Collect Lysate add_buffer->scrape incubate Incubate on Ice scrape->incubate centrifuge Centrifuge at 4°C incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant pellet Cell Debris (Discard) centrifuge->pellet quantify Quantify Protein (e.g., BCA Assay) collect_supernatant->quantify store Store at -80°C or Use Immediately quantify->store

Caption: General workflow for total protein extraction from mammalian cells using a this compound-based lysis buffer.

References

Synthesis of Morpholinopropane Sulfonic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthesis of morpholinopropane sulfonic acids, with a primary focus on 3-morpholinepropanesulfonic acid (MOPS), a widely used buffering agent in biological and biochemical research. While the synthesis of 2-Hydroxy-4-morpholinepropanesulfonic acid as specifically requested did not yield established protocols in the current literature, the synthesis of the structurally similar and functionally relevant MOPS is detailed herein. This document offers in-depth experimental protocols, quantitative data, and process visualizations to aid in the laboratory-scale production of this critical reagent.

Introduction

3-morpholinepropanesulfonic acid (MOPS) is a zwitterionic buffer that is a member of the "Good's buffers" series.[1] With a pKa of 7.2, it is an effective buffer in the pH range of 6.5 to 7.9, making it suitable for a wide variety of applications in biochemistry, molecular biology, and cell culture.[1][2] The synthesis of MOPS is a crucial process for ensuring a high-purity reagent for experimental use.

Synthesis of 3-morpholinepropanesulfonic acid (MOPS)

The most common and efficient synthesis of MOPS involves the reaction of morpholine with 1,3-propanesultone.[1][3] This reaction results in the ring-opening of the sultone by the secondary amine of morpholine, leading to the formation of the desired zwitterionic product.

Reaction Scheme

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Morpholine Morpholine MOPS 3-morpholinepropanesulfonic acid (MOPS) Morpholine->MOPS Propanesultone 1,3-Propanesultone Propanesultone->MOPS p1 p2 p1->p2 +

Caption: Reaction scheme for the synthesis of MOPS.

Experimental Protocols

Two primary protocols for the synthesis of MOPS are presented below, one utilizing an organic solvent and the other using water as a more environmentally friendly alternative.

Protocol 1: Synthesis in Ethanol

This method employs ethanol as a solvent for the reaction.

Materials:

  • Morpholine

  • 1,3-Propanesultone (molten)

  • Anhydrous Ethanol

  • Deionized Water

  • Activated Carbon

  • Hydrosulfite (optional, as a decolorizing agent)

Equipment:

  • Glass-lined reactor with stirring and temperature control

  • Dropping funnel

  • Centrifuge

  • Rotary vacuum dryer

Procedure:

  • Reaction Setup: Add anhydrous ethanol to a glass-lined reactor. Under stirring, add molten 1,3-propanesultone and cool the mixture to 25-30°C.

  • Addition of Morpholine: Slowly add morpholine dropwise to the reactor, maintaining the temperature at 25-30°C. The reaction is carried out for 2 hours.[4]

  • Crystallization: Cool the reaction mixture to 0°C and allow the product to crystallize over 10 hours.[4]

  • Isolation of Crude Product: Separate the wet product by centrifugation.[4]

  • Recrystallization:

    • In a separate vessel, prepare a solution of ethanol and deionized water.

    • Add the wet product and heat to 70°C with stirring until completely dissolved.[4]

    • Add activated carbon and optionally, a decolorizing agent, and stir for 1 hour.[4]

    • Filter the hot solution into a crystallization tank.

  • Final Crystallization and Drying:

    • Under nitrogen protection, slowly cool the filtrate to 35-40°C to induce crystallization.[4]

    • Continue cooling to 0-5°C and hold for 1 hour.[4]

    • Isolate the crystals by centrifugation and wash with absolute ethanol.[4]

    • Dry the final product in a rotary vacuum dryer at a temperature below 80°C.[4]

Protocol 2: Synthesis in Water (Aqueous Method)

This protocol offers a greener alternative by using water as the solvent.

Materials:

  • Morpholine

  • 1,3-Propanesultone

  • Absolute Ethanol

Equipment:

  • Reaction vessel with stirring and temperature control

  • Dropping funnel

  • Rotary evaporator

  • Crystallization vessel

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve morpholine in water in a reaction vessel.

  • Addition of Propanesultone: Dropwise, add 1,3-propanesultone to the morpholine solution at 25°C. The reaction time is typically 4-10 hours.[1]

  • Workup: After the reaction is complete, remove water and excess morpholine under vacuum.[1]

  • Crystallization: Cool the concentrated solution to induce crystallization of the crude product.[1]

  • Recrystallization and Drying:

    • Recrystallize the crude product from an appropriate solvent.

    • Isolate the crystals by suction filtration.[1]

    • Wash the crystals with absolute ethanol and dry to obtain the final product.[1]

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of MOPS.

Table 1: Reaction Parameters

ParameterProtocol 1 (Ethanol)Protocol 2 (Aqueous)
Solvent Anhydrous EthanolWater
Reactant Ratio (Morpholine:Propanesultone) 1 : 1 (molar ratio)[3]Not explicitly stated, but typically near equimolar
Reaction Temperature 25-30°C[4]25°C[1]
Reaction Time 2 hours[4]4-10 hours[1]
Crystallization Temperature 0°C, then 0-5°C[4]Not specified

Table 2: Yield and Purity

ParameterProtocol 1 (Ethanol)Protocol 2 (Aqueous)
Yield ~80%[4]>85%[1]
Purity 99.8% (by alkali titration)[4]≥99% (by HPLC)[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of MOPS.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification A Reactant Mixing (Morpholine + Propanesultone) B Reaction Incubation A->B C Crude Product Isolation (Crystallization & Centrifugation/Filtration) B->C D Recrystallization C->D E Final Product Isolation & Washing D->E F Drying E->F

Caption: General experimental workflow for MOPS synthesis.

A Note on 2-Hydroxy-4-morpholinepropanesulfonic Acid

Extensive searches for a synthesis protocol for "2-Hydroxy-4-morpholinepropanesulfonic acid" did not yield any established methods. It is possible that this specific isomer is not commonly synthesized or used. However, a closely related compound, 2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO) , is a known biological buffer. This compound differs from MOPS by the presence of a hydroxyl group on the propane backbone.[2] Researchers interested in a hydroxylated morpholinopropane sulfonic acid may find this compound to be a suitable alternative.

Conclusion

References

The Chemistry and Application of 2-Hydroxy-4-morpholinepropanesulphonic Acid (MOPS) in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-morpholinepropanesulphonic acid, commonly known as MOPS, is a zwitterionic buffer that has become an indispensable tool in biological and biochemical research. As one of the 'Good's buffers' developed in the 1960s, its pKa of 7.2 at 25°C makes it an excellent choice for maintaining a stable, near-neutral pH in a wide array of experimental systems.[1][2][3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of MOPS, with a particular focus on its use in nucleic acid analysis. Detailed experimental protocols and a summary of its quantitative data are presented to facilitate its effective use in the laboratory.

Molecular Structure and Physicochemical Properties

MOPS (3-(N-morpholino)propanesulfonic acid) is a structural analogue of MES and is characterized by a morpholine ring.[3][4] This structure confers high water solubility and minimal interaction with metal ions, making it a noncoordinating buffer suitable for use in solutions containing various metal ions.[1][4][5] Unlike some other buffers, MOPS exhibits low absorption in the UV spectrum, which is advantageous for spectrophotometric assays.[1]

The molecular formula for MOPS is C7H15NO4S.[6]

Chemical Identifiers:

  • CAS Number: 1132-61-2 (free acid)[3]

  • Synonyms: 3-(N-Morpholino)propanesulfonic acid, 4-Morpholinepropanesulfonic acid[6]

Quantitative Data Summary

A compilation of the key physicochemical properties of MOPS is provided in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 209.27 g/mol [1][7]
pKa at 25°C 7.2[1][2]
Buffering Range 6.5 - 7.9[1][2][5]
Melting Point 273 - 276 °C[1]
Appearance White Crystalline Powder[1]

Applications in Research

MOPS is widely utilized in a variety of biological and biochemical applications due to its inert nature and stable pH maintenance.[4] Common applications include:

  • Cell and Tissue Culture: As a component of cell culture media to maintain physiological pH.[1]

  • Protein Purification and Extraction: Used in buffers for chromatography and protein assays.[1][5]

  • Enzyme Assays: To ensure stable pH conditions for optimal enzyme activity.[1]

  • RNA and Nucleic Acid Electrophoresis: As the buffering system for denaturing agarose gels, particularly for the separation of RNA.[1]

Experimental Protocols

The use of MOPS in RNA electrophoresis is one of its most critical applications. The following protocols provide detailed methodologies for the preparation of a MOPS-based buffer system and its use in denaturing formaldehyde-agarose gel electrophoresis of RNA.

Preparation of 10X MOPS Electrophoresis Buffer

This protocol outlines the preparation of a 10X stock solution of MOPS running buffer.

Composition of 10X MOPS Buffer:

  • 0.4 M MOPS (pH 7.0)

  • 0.1 M Sodium Acetate

  • 0.01 M EDTA

Procedure:

  • In a suitable container, dissolve 41.86 g of MOPS free acid in approximately 800 mL of DEPC-treated water.[8][9]

  • Add 4.1 g of anhydrous sodium acetate.[8][9]

  • Add 20 mL of 0.5 M EDTA (pH 8.0) solution.[8][9]

  • Adjust the pH to 7.0 using a solution of sodium hydroxide (NaOH).[8][9]

  • Bring the final volume to 1 L with DEPC-treated water.[8]

  • Sterilize the solution by filtration through a 0.22 µm filter. Note: Autoclaving is not recommended as it can cause the buffer to turn yellow.[5][10]

  • Store the buffer at room temperature, protected from light.[9][10] A slight yellowing over time is normal, but a dark buffer should be discarded.[2]

Denaturing Formaldehyde-Agarose Gel Electrophoresis of RNA

This protocol details the use of the prepared MOPS buffer for the separation of RNA under denaturing conditions.

Materials:

  • 10X MOPS Electrophoresis Buffer

  • High-quality agarose

  • 37% (12.3 M) Formaldehyde

  • DEPC-treated water

  • RNA samples

  • RNA loading dye (containing formamide, formaldehyde, and tracking dyes)

  • Ethidium bromide or other nucleic acid stain

Procedure:

  • Gel Preparation (for a 1% agarose gel):

    • In a fume hood, dissolve 1 g of agarose in 72 mL of DEPC-treated water by heating.[1][11]

    • Cool the solution to approximately 60°C.[1][11]

    • Add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde.[1][11]

    • Mix thoroughly and pour the gel into a casting tray with the appropriate comb. Allow the gel to solidify for at least 30 minutes.[2]

  • Sample Preparation:

    • To your RNA sample (e.g., up to 30 µg), add a mixture of 5X formaldehyde gel-running buffer, formaldehyde, and formamide.[2] A common approach is to mix the RNA sample with at least a 2:1 ratio of sample loading buffer.[1]

    • Heat the samples at 65-70°C for 5-15 minutes to denature the RNA.[1][5][8]

    • Immediately chill the samples on ice to prevent renaturation.[8]

  • Electrophoresis:

    • Place the solidified gel in an electrophoresis tank and cover it with 1X MOPS running buffer.[1]

    • Load the denatured RNA samples into the wells.[1]

    • Run the gel at 3-6 V/cm.[2][11] It is recommended to recirculate the buffer during electrophoresis.[5]

  • Visualization:

    • After electrophoresis, the gel can be stained with ethidium bromide (if not already included in the loading dye) and visualized on a UV transilluminator.[1][11] The 28S and 18S ribosomal RNA bands should be visible for intact total RNA.[1]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the preparation and use of MOPS buffer for RNA analysis.

MOPS_Buffer_Preparation cluster_reagents Reagents cluster_steps Preparation Steps cluster_final Final Product MOPS_acid MOPS Free Acid dissolve Dissolve Reagents in Water MOPS_acid->dissolve NaOAc Sodium Acetate NaOAc->dissolve EDTA EDTA Solution EDTA->dissolve H2O DEPC-Treated Water H2O->dissolve NaOH NaOH adjust_pH Adjust pH to 7.0 NaOH->adjust_pH dissolve->adjust_pH adjust_vol Adjust Final Volume adjust_pH->adjust_vol filter Filter Sterilize adjust_vol->filter tenX_MOPS 10X MOPS Buffer filter->tenX_MOPS

Caption: Workflow for the preparation of 10X MOPS buffer.

RNA_Electrophoresis_Workflow prep_buffer Prepare 1X MOPS Buffer prep_gel Prepare Formaldehyde-Agarose Gel prep_buffer->prep_gel run_electro Run Electrophoresis prep_buffer->run_electro load_gel Load Samples onto Gel prep_gel->load_gel prep_sample Denature RNA Sample prep_sample->load_gel load_gel->run_electro visualize Stain and Visualize RNA run_electro->visualize analysis Downstream Analysis (e.g., Northern Blot) visualize->analysis

Caption: Experimental workflow for RNA electrophoresis using MOPS buffer.

Conclusion

2-Hydroxy-4-morpholinepropanesulphonic acid (MOPS) is a versatile and reliable buffering agent with critical applications in modern molecular biology. Its favorable physicochemical properties, particularly its pKa near neutrality and lack of interaction with metal ions, make it an ideal choice for a wide range of experimental procedures. The detailed protocols and workflows provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize MOPS in their work, ensuring the integrity and reproducibility of their experimental results.

References

The Unseen Architect: A Technical Guide to the Mechanism of Action of MOPSO in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of biological research and drug development, the precise control of experimental conditions is paramount. Buffering agents are the silent workhorses that ensure pH stability, a critical factor influencing the structure, function, and activity of biomolecules. Among the plethora of available buffers, 3-(N-Morpholino)-2-hydroxypropanesulfonic acid (MOPSO) has emerged as a versatile and reliable tool. This technical guide provides an in-depth exploration of the mechanism of action of this compound in biological systems. It delves into its fundamental physicochemical properties, its primary role as a zwitterionic buffering agent, its minimal interaction with biological components, and its diverse applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of its function to facilitate its effective use in the laboratory.

Core Mechanism of Action: A Superior pH Stabilizer

The primary mechanism of action of this compound in biological systems is its function as a Good's buffer , maintaining a stable pH within its effective buffering range. This compound is a zwitterionic compound, meaning it possesses both a positive and a negative charge on its morpholino and sulfonate groups, respectively. This characteristic is central to its function and inert nature in biological assays.

The buffering capacity of this compound is governed by the equilibrium between its protonated (acidic) and deprotonated (basic) forms. The sulfonic acid group has a low pKa and is fully deprotonated at physiological pH, conferring the negative charge. The morpholino ring has a pKa of approximately 6.9, allowing it to accept or donate a proton to resist changes in pH.

Key Characteristics:
  • Zwitterionic Nature: This property contributes to its high water solubility and minimal interaction with biological membranes and macromolecules.[1][2]

  • pKa near Physiological pH: With a pKa of ~6.9 at 25°C, this compound is an excellent buffer for experiments requiring a stable pH environment in the physiological range.

  • Low Metal Ion Binding: this compound generally exhibits a low affinity for most divalent cations, which is a significant advantage in studies of metalloenzymes or processes where metal ion concentration is critical. However, it is important to note that this compound can form complexes with copper and may react with iron ions.[3][4][5]

  • Membrane Impermeability: Due to its hydrophilic nature and zwitterionic state at physiological pH, this compound does not readily cross biological membranes.[1][6] This is a crucial feature for in vitro studies, as it helps maintain the integrity of the intracellular environment.

  • Chemical Stability: this compound is chemically stable and does not undergo significant degradation under typical experimental conditions.

  • Low UV Absorbance: this compound has negligible absorbance in the UV-Vis spectrum, making it compatible with spectrophotometric assays.[7]

The fundamental mechanism of this compound's buffering action can be visualized as follows:

MOPSO_Buffering cluster_equilibrium Buffering Equilibrium (pH ≈ 6.9) cluster_acid Addition of Acid (↓pH) cluster_base Addition of Base (↑pH) Protonated_this compound This compound-H⁺ (Protonated) Deprotonated_this compound This compound (Deprotonated) Protonated_this compound->Deprotonated_this compound + H⁺ Deprotonated_this compound->Protonated_this compound - H⁺ H_plus_acid H⁺ Deprotonated_MOPSO_acid This compound Protonated_MOPSO_acid This compound-H⁺ Deprotonated_MOPSO_acid->Protonated_MOPSO_acid Accepts H⁺ OH_minus_base OH⁻ Protonated_MOPSO_base This compound-H⁺ Deprotonated_MOPSO_base This compound Protonated_MOPSO_base->Deprotonated_MOPSO_base Donates H⁺

Figure 1: Buffering mechanism of this compound.

Quantitative Data Summary

For ease of comparison and practical application, the key quantitative properties of this compound are summarized in the following tables.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
pKa at 25°C 6.9[7]
Useful pH Range 6.2 - 7.6[1][8]
ΔpKa/°C -0.015N/A
Molecular Weight 225.26 g/mol [3]
Solubility in Water High[6]

Table 2: Metal Ion Interaction Profile

Metal IonInteractionImplicationReference
Ca²⁺, Mg²⁺ NegligibleSuitable for use in the presence of these common biological cations.[6]
Cu²⁺ Forms Chelating ComplexesCaution advised in copper-dependent enzyme assays.[4][5]
Fe³⁺ Reacts with Iron IonsPotential for interference in iron-containing systems.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and application of this compound buffer in key biological experiments.

Preparation of a 0.5 M this compound Stock Solution (pH 6.9)

Materials:

  • This compound (free acid, MW: 225.26 g/mol )

  • Deionized water (dH₂O)

  • 10 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinder and beaker

  • 0.22 µm sterile filter unit

Procedure:

  • Weigh out 112.63 g of this compound free acid.[3][6]

  • Add the this compound powder to a beaker containing approximately 800 mL of dH₂O.[3]

  • Place the beaker on a stir plate and add a stir bar. Stir until the this compound is completely dissolved.

  • Slowly add 10 M NaOH while monitoring the pH with a calibrated pH meter. Continue adding NaOH dropwise until the pH reaches 6.9.[3]

  • Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.[3]

  • For applications requiring sterility, filter the solution through a 0.22 µm sterile filter unit.

  • Store the stock solution at 4°C.

Cell Lysis for Protein Extraction using this compound Buffer

This protocol provides a general framework for cell lysis using a this compound-based buffer. The concentrations of detergents and inhibitors may need to be optimized for specific cell types and target proteins.

Materials:

  • 0.5 M this compound stock solution (pH 7.4)

  • NaCl

  • EDTA

  • Triton X-100 or NP-40

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail (optional)

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Lysis Buffer Recipe (10 mL):

ComponentStock ConcentrationVolume to AddFinal Concentration
This compound (pH 7.4)0.5 M1 mL50 mM
NaCl5 M0.3 mL150 mM
EDTA0.5 M20 µL1 mM
Triton X-10010%1 mL1%
Protease Inhibitor Cocktail100X100 µL1X
Phosphatase Inhibitor Cocktail100X100 µL1X
dH₂O-to 10 mL-

Procedure:

  • Prepare the complete lysis buffer on ice immediately before use by adding the protease and phosphatase inhibitors.

  • Wash cultured cells with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold this compound lysis buffer to the cells.

  • Scrape the cells from the culture dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

  • The protein extract is now ready for downstream applications such as Western blotting or immunoprecipitation.

Cell_Lysis_Workflow start Start: Cultured Cells wash Wash with ice-cold PBS start->wash add_lysis_buffer Add this compound Lysis Buffer wash->add_lysis_buffer scrape_and_collect Scrape and collect lysate add_lysis_buffer->scrape_and_collect incubate Incubate on ice scrape_and_collect->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge collect_supernatant Collect supernatant (soluble proteins) centrifuge->collect_supernatant quantify Quantify protein concentration collect_supernatant->quantify end End: Protein extract for downstream applications quantify->end

Figure 2: Workflow for cell lysis using this compound buffer.
Enzyme Kinetics Assay in this compound Buffer

This protocol outlines a general procedure for measuring enzyme kinetics using a spectrophotometric assay with this compound as the buffering agent.

Materials:

  • Purified enzyme

  • Substrate

  • 0.5 M this compound stock solution (adjust pH to the enzyme's optimum)

  • Cofactors or metal ions (if required)

  • Spectrophotometer

  • Cuvettes or microplate reader

Assay Buffer Recipe (adjust concentrations as needed):

ComponentFinal Concentration
This compound (optimal pH)50 mM
MgCl₂ (if required)5 mM
dH₂Oto final volume

Procedure:

  • Prepare a series of substrate dilutions in the this compound assay buffer.

  • Prepare the enzyme solution in the this compound assay buffer.

  • In a cuvette or microplate well, add the this compound assay buffer and the substrate at the desired concentration.

  • Initiate the reaction by adding the enzyme solution.

  • Immediately place the cuvette in the spectrophotometer and measure the change in absorbance over time at the appropriate wavelength.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Repeat the assay for each substrate concentration.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Signaling Pathways and this compound: A Note on Inertness

A thorough review of the scientific literature reveals no evidence to suggest that this compound directly participates in or modulates any specific cellular signaling pathways. Its mechanism of action is confined to its role as a buffering agent. The key advantage of this compound, and other Good's buffers, is its chemical and biological inertness. This lack of interaction with cellular components is precisely why it is a preferred buffer in many biological assays, as it minimizes the risk of experimental artifacts. Therefore, when this compound is used in studies investigating signaling pathways, its function is to provide a stable pH environment for the accurate analysis of the signaling events, not to influence them directly.

The logical relationship of this compound's role in a biological system can be depicted as follows:

MOPSO_System_Role This compound This compound Biological_System Biological System (e.g., cell culture, enzyme assay) This compound->Biological_System Added to pH_Stability Maintains Stable pH Biological_System->pH_Stability Provides Signaling_Pathways Cellular Processes (including Signaling Pathways) Accurate_Results Enables Accurate and Reproducible Results pH_Stability->Accurate_Results Leads to pH_Stability->Signaling_Pathways Supports normal function of

Figure 3: this compound's role in biological systems.

Conclusion

This compound is a high-performance zwitterionic buffer whose mechanism of action in biological systems is centered on its ability to maintain a stable pH in the physiological range. Its desirable characteristics, including high water solubility, low metal ion binding (with some exceptions), and membrane impermeability, make it an invaluable tool for a wide array of applications in research and development. This technical guide has provided a comprehensive overview of this compound's properties, quantitative data for practical use, and detailed experimental protocols to facilitate its effective implementation. By understanding the core principles of its action, researchers can confidently employ this compound to ensure the reliability and accuracy of their experimental outcomes.

References

2-Hydroxy-4-morpholinepropanesulfonic Acid (MOPSO): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-morpholinepropanesulfonic acid, commonly known as MOPSO, is a zwitterionic biological buffer belonging to the group of "Good's buffers." Structurally similar to MOPS (3-morpholinopropanesulfonic acid), this compound is distinguished by a hydroxyl group on the propane chain. This modification influences its physicochemical properties, making it a valuable tool in a variety of biochemical and biological research applications. Its primary utility lies in its ability to maintain a stable pH environment in the physiological range, its minimal interaction with metal ions, and its compatibility with various biological assays. This technical guide provides a comprehensive overview of the literature on this compound, including its chemical and physical properties, detailed experimental protocols, and its applications in life sciences research.

Chemical and Physical Properties

This compound is a white crystalline powder with good water solubility. Its key properties are summarized in the tables below, providing a quick reference for researchers.

General Properties
PropertyValueReference
CAS Number 68399-77-9[1]
Molecular Formula C₇H₁₅NO₅S[1]
Molecular Weight 225.26 g/mol [1]
Appearance White Crystalline Powder
pKa at 25 °C 6.9
Useful pH Range 6.2 - 7.6[2]
Solubility Data
SolventTemperature (°C)SolubilityReference
Water20~112.6 g/L[1]
Water-0.5 M (clear solution)[3]

Note: While qualitative descriptions of this compound's good water solubility are available, comprehensive quantitative data across a range of temperatures is limited in the readily available literature.

Metal Ion Binding

This compound is generally considered to be a non-coordinating buffer for many divalent metal ions, which is a significant advantage in studies involving metalloenzymes. However, some interactions have been reported.

Metal IonInteraction StrengthReference
FeStrong
NiWeak

Note: Specific stability constants for this compound with a wide range of divalent metal ions are not extensively documented in readily accessible literature. Researchers should exercise caution when using this compound in systems where metal ion concentration is a critical parameter.

Experimental Protocols

This section provides detailed methodologies for the preparation and use of this compound buffer in common laboratory applications.

Preparation of 0.5 M this compound Buffer (pH 6.9)

This protocol outlines the steps to prepare a 0.5 M stock solution of this compound buffer at a pH of 6.9.[3]

Materials:

  • This compound (free acid, MW: 225.26 g/mol )

  • 10 N Sodium Hydroxide (NaOH)

  • Deionized water (dH₂O)

  • Beaker

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh out 112.63 g of this compound free acid.

  • Add the this compound powder to a beaker containing 800 mL of dH₂O.

  • Stir the solution using a magnetic stirrer until the this compound is completely dissolved.

  • Carefully add 10 N NaOH dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the pH of the solution reaches 6.9.

  • Once the desired pH is achieved, transfer the solution to a graduated cylinder and add dH₂O to a final volume of 1 L.

  • Sterilize the buffer solution by autoclaving or filtration if required for your application.

Polyacrylamide Gel Electrophoresis (PAGE)

Materials:

  • Acrylamide/Bis-acrylamide solution

  • This compound buffer (for stacking and resolving gels, and running buffer)

  • Sodium Dodecyl Sulfate (SDS) for denaturing gels

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Gel casting apparatus

  • Electrophoresis power supply and tank

Procedure:

  • Prepare the Resolving Gel:

    • In a flask, combine the desired concentration of acrylamide/bis-acrylamide, this compound buffer (pH 7.2-7.5), and SDS (for SDS-PAGE).

    • Degas the solution.

    • Add freshly prepared APS and TEMED to initiate polymerization.

    • Immediately pour the solution into the gel casting apparatus, leaving space for the stacking gel.

    • Overlay with water or isopropanol to ensure a flat surface.

    • Allow the gel to polymerize completely.

  • Prepare the Stacking Gel:

    • In a separate flask, combine a lower concentration of acrylamide/bis-acrylamide with this compound buffer (pH 6.8) and SDS.

    • Degas the solution.

    • Pour off the overlay from the resolving gel.

    • Add freshly prepared APS and TEMED to the stacking gel solution.

    • Pour the stacking gel solution on top of the resolving gel and insert the comb.

    • Allow the stacking gel to polymerize.

  • Sample Preparation and Electrophoresis:

    • Prepare protein samples in a sample buffer containing this compound, SDS (for denaturing gels), a reducing agent (like DTT or β-mercaptoethanol), glycerol, and a tracking dye.

    • Heat the samples to denature the proteins.

    • Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with running buffer (containing this compound and SDS).

    • Load the samples into the wells.

    • Connect the power supply and run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Visualization:

    • After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) and destain to visualize the protein bands.

Protein Crystallization

This compound can be used as a buffering agent in protein crystallization cocktails to maintain a stable pH, which is crucial for crystal formation. The optimal conditions, including the concentration of this compound, precipitant, and additives, need to be determined empirically for each protein.

General Protocol for Setting up a Crystallization Screen:

  • Prepare a stock solution of your purified protein in a minimal buffer.

  • Prepare a range of crystallization cocktails in a 96-well plate format. Each well will contain a different condition.

  • This compound can be included in the cocktail at a concentration typically ranging from 50 mM to 100 mM, with the pH adjusted to a value where the target protein is stable and soluble.

  • Other components of the cocktail will include a precipitant (e.g., polyethylene glycol (PEG), salts like ammonium sulfate, or organic solvents) and may include additives (e.g., salts, detergents, or small molecules).

  • Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or microbatch methods.

    • For vapor diffusion, a drop containing a mixture of the protein solution and the crystallization cocktail is equilibrated against a larger reservoir of the cocktail.

  • Incubate the crystallization plates at a constant temperature and monitor for crystal growth over time.

In Vitro Kinase Assay

This compound's close structural and chemical similarity to MOPS makes it a suitable buffer for in vitro kinase assays. The following is a generalized workflow for a protein kinase A (PKA) assay, which can be adapted for use with this compound.[4]

Workflow Overview:

  • Prepare Assay Components:

    • Kinase Buffer: A this compound-based buffer (e.g., 20 mM this compound, pH 7.2) containing essential co-factors like MgCl₂ and stabilizing agents.

    • Kinase: Purified PKA enzyme.

    • Substrate: A specific peptide or protein substrate for PKA.

    • ATP: The phosphate donor, often radiolabeled (e.g., [γ-³²P]ATP) for detection.

    • Inhibitors/Activators (Optional): Compounds to be tested for their effect on kinase activity.

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, combine the kinase buffer, substrate, and the kinase enzyme.

    • If testing inhibitors or activators, pre-incubate the kinase with these compounds.

  • Initiate Reaction:

    • Add ATP to the reaction mixture to start the phosphorylation reaction.

  • Incubation:

    • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.

  • Terminate Reaction:

    • Stop the reaction by adding a quenching solution, such as a solution containing a high concentration of EDTA to chelate the Mg²⁺ ions, or by spotting the reaction mixture onto a phosphocellulose paper.

  • Detection of Phosphorylation:

    • If using a radiolabeled ATP, the phosphorylated substrate is separated from the unreacted ATP (e.g., by washing the phosphocellulose paper).

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

    • Alternatively, non-radioactive methods using phosphospecific antibodies and colorimetric or fluorescent detection can be employed.

Mandatory Visualizations

Experimental Workflow: In Vitro Protein Kinase A (PKA) Assay

PKA_Assay_Workflow cluster_prep 1. Preparation of Reagents cluster_reaction 2. Reaction Setup & Execution cluster_analysis 3. Termination & Analysis prep_buffer Prepare this compound-based Kinase Buffer (pH 7.2) mix_reagents Combine Kinase Buffer, Substrate, and PKA prep_buffer->mix_reagents prep_kinase Prepare purified PKA enzyme prep_kinase->mix_reagents prep_substrate Prepare PKA substrate solution prep_substrate->mix_reagents prep_atp Prepare ATP solution (e.g., [γ-³²P]ATP) initiate_reaction Initiate reaction by adding ATP prep_atp->initiate_reaction add_inhibitor Add Inhibitor/ Activator (optional) mix_reagents->add_inhibitor add_inhibitor->initiate_reaction incubate Incubate at 30°C (linear range) initiate_reaction->incubate terminate Terminate reaction (e.g., with EDTA) incubate->terminate separate Separate phosphorylated substrate terminate->separate quantify Quantify phosphorylation (e.g., Scintillation counting) separate->quantify analyze Analyze data quantify->analyze

Caption: Workflow for an in vitro Protein Kinase A (PKA) assay using a this compound-based buffer.

Conclusion

2-Hydroxy-4-morpholinepropanesulfonic acid (this compound) is a versatile and valuable zwitterionic buffer for a wide range of applications in biological and biochemical research. Its favorable pKa, good water solubility, and minimal interaction with most metal ions make it an excellent choice for maintaining stable pH conditions in sensitive experimental systems. While more comprehensive quantitative data on its properties would be beneficial, the available information and established protocols demonstrate its utility in techniques such as electrophoresis, protein crystallization, and enzymatic assays. As research demands for reliable and non-interfering buffering agents continue to grow, this compound is poised to remain an important tool for scientists and researchers in the life sciences.

References

An In-depth Technical Guide to 3-Morpholino-2-hydroxypropanesulfonic Acid (MOPSO)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 68399-77-9

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Morpholino-2-hydroxypropanesulfonic acid (MOPSO), a zwitterionic biological buffer widely utilized in scientific research. This document will delve into its chemical and physical properties, detail its common applications, and provide standardized experimental protocols for its use.

Introduction

3-Morpholino-2-hydroxypropanesulfonic acid, commonly known as this compound, is a Good's buffer, one of a series of buffers developed by Dr. Norman Good and his colleagues in 1966.[1][2] These buffers were designed to meet several criteria for biological research, including pKa values near physiological pH, high water solubility, and minimal interaction with biological components.[2] this compound, with a pKa of 6.9, is particularly well-suited for a variety of applications that require a stable pH environment between 6.2 and 7.6.[3][4] Its chemical structure, featuring a morpholine ring and a sulfonic acid group, renders it chemically stable and minimally interactive with many metal ions, making it a reliable component in sensitive biological assays.[5]

Physicochemical Properties

This compound is a white crystalline powder with a high degree of solubility in water.[5][6] Its zwitterionic nature at physiological pH contributes to its excellent buffering capacity. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
CAS Number 68399-77-9[7][8]
Molecular Formula C₇H₁₅NO₅S[8]
Molecular Weight 225.26 g/mol [8]
Appearance White crystalline powder[5][6]
Melting Point 273-274 °C[5]
pKa (at 25 °C) 6.9[6]
Useful pH Range 6.2 - 7.6[3][4]
Solubility in Water Soluble to 100 mM[3]
Purity ≥98%[3][8]

Applications in Research and Development

This compound's inert nature and stable buffering capacity make it a versatile tool in a multitude of research applications.

  • Cell Culture: this compound is frequently used as a buffering agent in cell culture media to maintain a stable physiological pH, which is crucial for optimal cell growth and viability.[3][9] Its low toxicity and inability to cross the cell membrane make it an ideal choice for in vitro studies.[5]

  • Enzyme Assays: Many enzymatic reactions are highly pH-sensitive. This compound provides a stable pH environment for a wide range of enzyme assays without interfering with the reaction kinetics.[9]

  • Protein Purification and Analysis: In techniques like chromatography and electrophoresis, maintaining a constant pH is essential for the separation and purification of proteins. This compound is often a key component of the buffers used in these applications.[3][10]

  • Electrophoresis: this compound is utilized as a running buffer in both agarose and polyacrylamide gel electrophoresis for the separation of nucleic acids and proteins.[3][7] Its low UV absorbance and minimal interaction with the molecules being separated ensure accurate results.[7]

Experimental Protocols

Preparation of a 0.5 M this compound Buffer Solution (pH 6.9)

This protocol outlines the steps for preparing a stock solution of this compound buffer.

Materials:

  • This compound (free acid, MW: 225.26 g/mol )

  • Deionized water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Beaker (1 L)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Add 800 mL of dH₂O to a 1 L beaker.[11]

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Weigh out 112.63 g of this compound free acid and add it to the water while stirring.[11]

  • Continue stirring until the this compound is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add 10 N NaOH solution dropwise to the this compound solution to adjust the pH to 6.9.[11] Monitor the pH closely.

  • Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder.

  • Add dH₂O to bring the final volume to 1 L.[11]

  • Transfer the buffer to a sterile container for storage. For long-term storage, sterile filtration through a 0.22 µm filter is recommended.

Visualizing Experimental Workflows

The following diagrams illustrate the integration of this compound buffer in common laboratory workflows.

Experimental_Workflow_for_Protein_Purification cluster_preparation Buffer Preparation cluster_purification Protein Purification Workflow prep Prepare this compound Buffer cell_lysis Cell Lysis in This compound Lysis Buffer prep->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation chromatography Column Chromatography (with this compound Buffer) centrifugation->chromatography elution Protein Elution chromatography->elution analysis Analysis (e.g., SDS-PAGE) elution->analysis

Workflow for protein purification using this compound buffer.

Experimental_Workflow_for_Enzyme_Assay cluster_setup Assay Setup cluster_measurement Measurement and Analysis reagent_prep Prepare Reagents in This compound Assay Buffer reaction_mixture Combine Reagents and Enzyme in Microplate reagent_prep->reaction_mixture enzyme_prep Prepare Enzyme Dilution in this compound Buffer enzyme_prep->reaction_mixture incubation Incubate at Optimal Temperature reaction_mixture->incubation readout Measure Absorbance/ Fluorescence incubation->readout data_analysis Data Analysis readout->data_analysis

Generalized workflow for an enzyme assay using this compound buffer.

Conclusion

3-Morpholino-2-hydroxypropanesulfonic acid (this compound) is a highly reliable and versatile zwitterionic buffer that plays a critical role in a wide array of biological and biochemical research applications. Its favorable physicochemical properties, particularly its pKa near physiological pH and its minimal interaction with biological systems, make it an indispensable tool for researchers and scientists in academia and industry. The standardized protocols and workflows provided in this guide are intended to facilitate its effective use and contribute to the generation of reproducible and accurate scientific data.

References

An In-depth Technical Guide to 2-Hydroxy-4-morpholinepropanesulphonic acid (MOPSO): pKa and Buffering Range

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxy-4-morpholinepropanesulphonic acid, commonly known as MOPSO. As a zwitterionic buffer, this compound is a valuable tool in a myriad of biochemical and physiological research applications. This document outlines its pKa and buffering range, details the experimental protocols for their determination, and illustrates a common experimental workflow where this compound is employed.

Core Properties of this compound

This compound is one of the 'Good's buffers', a series of zwitterionic buffers developed by Dr. Norman E. Good and his colleagues in the mid-20th century.[1][2][3] These buffers are characterized by several advantageous properties for biological research, including pKa values near physiological pH, high water solubility, low permeability through biological membranes, and minimal interference with biological reactions.[1][3][4][5]

The effectiveness of a buffer is dictated by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The useful buffering range is generally considered to be pKa ± 1 pH unit.[6][7]

ParameterValueReference
pKa at 20°C 6.95[2]
pKa at 25°C 6.90[8]
pKa at 37°C 6.75[4][8]
Useful pH Range 6.2 - 7.6[2][9]

Experimental Protocols for pKa Determination

The pKa of a compound like this compound can be determined through several established methods. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

This method involves titrating a solution of the buffer with a strong acid or base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

Materials:

  • This compound, free acid

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water (e.g., deionized or distilled)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare this compound Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water to create a solution of a specific concentration (e.g., 0.1 M).

  • Initial pH Measurement: Place the this compound solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Record the initial pH.

  • Titration with Acid: Fill a burette with the standardized HCl solution. Add small, precise increments of HCl to the this compound solution, recording the pH after each addition. Continue the titration until the pH drops significantly and stabilizes at a low value.

  • Titration with Base: Repeat the process with a fresh this compound solution, this time titrating with the standardized NaOH solution. Add small increments of NaOH, recording the pH after each addition, until the pH rises significantly and stabilizes at a high value.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both titrations. The pKa is determined from the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

This technique is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorbance spectra.

Materials:

  • This compound solution

  • A series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., from pH 6.0 to 8.0)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Samples: Prepare a series of solutions by adding a small, constant amount of a concentrated this compound stock solution to each of the different pH buffer solutions.

  • Measure Absorbance: Record the UV-Vis spectrum (e.g., from 230-500 nm) for each solution.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Application of this compound: Capillary Electrophoresis Workflow

This compound is frequently used as a background electrolyte or buffer in capillary electrophoresis (CE), a high-resolution separation technique. Its zwitterionic nature and buffering capacity in the neutral pH range make it ideal for separating a wide range of molecules, including proteins and peptides.

Below is a diagram illustrating a typical experimental workflow for capillary electrophoresis using a this compound buffer system.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase prep_buffer Prepare this compound Buffer (e.g., 20 mM, pH 6.9) prep_capillary Condition Capillary (Rinse with NaOH, water, and buffer) prep_buffer->prep_capillary Sequential Step prep_sample Prepare Sample (Dissolve in buffer or water) prep_capillary->prep_sample load_buffer Fill Vials and Capillary with this compound Buffer prep_sample->load_buffer inject_sample Inject Sample (Hydrodynamic or Electrokinetic) load_buffer->inject_sample apply_voltage Apply Separation Voltage inject_sample->apply_voltage detection Detect Analytes (e.g., UV-Vis Detector) apply_voltage->detection gen_electropherogram Generate Electropherogram detection->gen_electropherogram analyze_data Analyze Data (Migration time, peak area) gen_electropherogram->analyze_data quantify Quantification and Identification analyze_data->quantify

Capillary Electrophoresis Workflow using this compound Buffer.

This workflow highlights the critical role of the this compound buffer in establishing and maintaining the necessary chemical environment for a successful and reproducible separation. The buffer's consistent pH ensures stable electrophoretic and electroosmotic flows, which are fundamental to the separation process in CE.

References

2-Hydroxy-4-morpholinepropanesulfonic Acid (MOPS): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Hydroxy-4-morpholinepropanesulfonic acid (MOPS), a zwitterionic buffer widely utilized in biological and biochemical research. This document details the quantitative physical characteristics of MOPS, outlines the experimental protocols for their determination, and presents a typical experimental workflow utilizing a MOPS buffer system.

Core Physical Properties of MOPS

MOPS, with the chemical formula C₇H₁₅NO₄S, is valued for its chemical stability and its effective buffering capacity near physiological pH.[1][2] It is a white crystalline powder that is highly soluble in water.[1][3] The key physical and chemical properties of MOPS are summarized in the table below.

PropertyValueUnits
Molecular Weight 209.26 g/mol
pKa at 20°C 7.2-
pKa at 25°C 7.14 - 7.20-
Effective Buffering pH Range 6.5 - 7.9-
ΔpKa/ΔT -0.013 to -0.015°C⁻¹
Water Solubility at 20°C 1000g/L
Appearance White Crystalline Powder-
Melting Point 277 - 282°C

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of buffering agents is crucial for their effective application. The following sections detail the standard experimental methodologies used to ascertain the key physical properties of MOPS.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and widely used method for determining the pKa of weak acids and bases, including zwitterionic buffers like MOPS.[1][4]

Principle: This method involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the substance being analyzed (MOPS). The pH of the solution is monitored continuously using a calibrated pH meter. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve, where half of the acid has been neutralized.[1][4]

Detailed Methodology:

  • Preparation of MOPS Solution: A precise mass of high-purity MOPS is dissolved in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.1 M).

  • Calibration of pH Meter: The pH meter is calibrated using at least two standard buffer solutions with known pH values that bracket the expected pKa of MOPS (e.g., pH 4.0 and 10.0).

  • Titration Setup: The MOPS solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution. The solution is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The recorded pH values are plotted against the volume of NaOH added. The first derivative of this curve is then plotted to accurately determine the equivalence point. The pKa is the pH value at which half of the volume of NaOH required to reach the equivalence point has been added.

Determination of the Temperature Dependence of pKa (ΔpKa/ΔT)

The pKa of many buffers, including MOPS, is temperature-dependent.[4] This change is expressed as ΔpKa/ΔT.

Principle: This value is determined by measuring the pKa of the buffer at several different temperatures. The slope of the line obtained by plotting pKa versus temperature gives the ΔpKa/ΔT value. Calorimetry can also be used to determine the enthalpy of dissociation (ΔH°), from which the temperature dependence of pKa can be calculated using the van't Hoff equation.

Detailed Methodology:

  • Potentiometric Titration at Various Temperatures: The potentiometric titration protocol described above is repeated at a series of controlled temperatures (e.g., 5°C, 15°C, 25°C, 37°C, and 50°C).

  • Data Analysis: The pKa is determined for each temperature.

  • Calculation of ΔpKa/ΔT: The pKa values are plotted against their corresponding temperatures in Kelvin. A linear regression is performed on the data points. The slope of the resulting line represents the ΔpKa/ΔT.

Determination of Water Solubility

Principle: The equilibrium solubility of a compound in a solvent is determined by preparing a saturated solution at a specific temperature and then measuring the concentration of the dissolved solute.

Detailed Methodology:

  • Preparation of Saturated Solution: An excess amount of MOPS powder is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 20°C) for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

  • Separation of Solid and Liquid Phases: The suspension is filtered or centrifuged to separate the undissolved solid MOPS from the saturated solution.

  • Concentration Measurement: The concentration of MOPS in the clear, saturated solution is determined. This can be done by gravimetric analysis (evaporating a known volume of the solution to dryness and weighing the residue) or by a suitable analytical technique such as HPLC or titration.

Application of MOPS in RNA Gel Electrophoresis

MOPS buffer is frequently used as a running buffer for denaturing agarose gel electrophoresis of RNA, as it provides a stable pH environment necessary for maintaining RNA integrity and achieving good separation.[3][5][6][7]

Below is a diagram illustrating the typical workflow for RNA gel electrophoresis using a MOPS-based buffer system.

experimental_workflow cluster_prep Preparation cluster_electro Electrophoresis cluster_analysis Analysis prep_buffer Prepare 10X MOPS Buffer (0.4 M MOPS, 0.1 M NaOAc, 0.01 M EDTA, pH 7.0) prep_gel Prepare 1% Agarose Gel in 1X MOPS with Formaldehyde prep_buffer->prep_gel Dilute to 1X pre_run Pre-electrophorese Gel in 1X MOPS Buffer prep_gel->pre_run prep_sample Denature RNA Sample (with formaldehyde and formamide, heat at 70°C) load_sample Load Denatured RNA Samples and RNA Ladder prep_sample->load_sample pre_run->load_sample run_gel Run Gel at Constant Voltage load_sample->run_gel stain_gel Stain Gel (e.g., with Ethidium Bromide) run_gel->stain_gel visualize Visualize RNA Bands under UV Transillumination stain_gel->visualize document Document Results visualize->document

Caption: Workflow for RNA Gel Electrophoresis using MOPS Buffer.

Conclusion

2-Hydroxy-4-morpholinepropanesulfonic acid is a versatile and reliable zwitterionic buffer with well-characterized physical properties that make it suitable for a wide range of applications in life sciences research. Its pKa near neutral pH, high water solubility, and chemical stability are key attributes that contribute to its widespread use. A thorough understanding of its properties and the methodologies for their determination is essential for the design and execution of robust and reproducible experiments.

References

Methodological & Application

Application Notes and Protocols for MOPSO Buffer Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(N-Morpholino)-2-hydroxypropanesulfonic acid (MOPSO) is a zwitterionic buffer that belongs to the family of "Good's" buffers.[1][2][3] With a pKa of 6.9 at 25°C, this compound is an excellent choice for a variety of biological and biochemical applications that require a stable pH environment between 6.2 and 7.6.[4][5][6] Its molecular structure, featuring a morpholino ring and a hydroxyl group, confers high water solubility and minimal interaction with biological molecules, making it a reliable component in cell culture media, electrophoresis, and enzyme assays.[4][7] This document provides a detailed protocol for the preparation, storage, and use of this compound buffer solutions.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Weight225.26 g/mol
pKa (25°C)6.9
Effective pH Range6.2 – 7.6
AppearanceWhite crystalline powder
Water Solubility (20°C)~112.6 g/L

Experimental Protocol: Preparation of this compound Buffer Solution

This protocol provides a general method for preparing a this compound buffer solution of a desired concentration and pH. The example calculation is for a 1 L solution of 0.5 M this compound buffer at pH 6.9.

Materials:

  • This compound (3-(N-Morpholino)-2-hydroxypropanesulfonic acid), free acid (MW: 225.26 g/mol )

  • Sodium Hydroxide (NaOH), 10 N solution

  • Deionized water (dH₂O)

  • Beaker

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flask

Procedure:

  • Calculate the required mass of this compound:

    • For a 1 L of 0.5 M this compound solution, the required mass is:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 0.5 mol/L × 1 L × 225.26 g/mol = 112.63 g

  • Dissolve the this compound powder:

    • Measure out 112.63 g of this compound powder and add it to a beaker containing approximately 800 mL of deionized water.[8]

    • Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

  • Adjust the pH:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Immerse the pH electrode in the this compound solution.

    • Slowly add 10 N NaOH dropwise while continuously monitoring the pH.[8]

    • Continue adding NaOH until the desired pH of 6.9 is reached.

  • Bring to final volume:

    • Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.

    • Add deionized water to the volumetric flask until the meniscus reaches the 1 L mark.[8]

  • Sterilization (Optional):

    • If a sterile solution is required, filter the buffer through a 0.22 µm filter.

    • Note: Autoclaving is not recommended for this compound solutions as it can cause partial degradation.[1]

Storage and Stability

Proper storage of the this compound buffer solution is crucial to maintain its integrity and performance.

  • Short-term storage (up to 6 months): A 0.2 M this compound buffer solution can be stored at 2-8°C.[1]

  • Long-term storage: Stock solutions of this compound can be stored at -20°C for up to 1 year, or at -80°C for up to 2 years.[9]

It is recommended to store the solution in a well-sealed container to prevent evaporation and contamination.

Important Considerations

  • Chemical Incompatibilities: this compound is known to react with iron ions.[10] It can also form chelating complexes with copper.[3] Caution should be exercised when using this compound in the presence of these metal ions.

  • Applications: this compound is a versatile buffer used in a wide range of applications, including:

    • Cell culture media[4]

    • Electrophoresis[4][11]

    • Enzyme assays and protein purification[2][5]

    • Spectrophotometry and fluorescence spectroscopy[2][6]

Experimental Workflow Diagram

MOPSO_Buffer_Preparation Workflow for this compound Buffer Preparation cluster_preparation Preparation cluster_ph_adjustment pH Adjustment cluster_finalization Finalization calc 1. Calculate Mass of this compound weigh 2. Weigh this compound Powder calc->weigh dissolve 3. Dissolve in dH2O weigh->dissolve add_naoh 4. Add 10 N NaOH Dropwise dissolve->add_naoh monitor_ph 5. Monitor pH add_naoh->monitor_ph final_volume 6. Adjust to Final Volume monitor_ph->final_volume sterilize 7. Filter Sterilize (Optional) final_volume->sterilize store 8. Store Appropriately sterilize->store

Caption: A flowchart illustrating the step-by-step protocol for preparing a this compound buffer solution.

References

Application Notes and Protocols for 2-Hydroxy-4-morpholinepropanesulfonic Acid (MOPSO) in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-4-morpholinepropanesulfonic acid, commonly known as MOPSO, as a buffering agent in various enzymatic assays. Its properties make it an excellent choice for maintaining stable pH conditions, which is critical for accurate and reproducible enzyme kinetic studies.

Introduction to this compound Buffer

2-Hydroxy-4-morpholinepropanesulfonic acid (this compound) is a zwitterionic buffer that belongs to the group of "Good's buffers".[1][2] These buffers are characterized by several features that make them particularly suitable for biological and biochemical research:

  • pKa near physiological pH: this compound has a pKa of approximately 6.9 at 25°C, providing a useful buffering range of 6.2 to 7.6.[3] This range is ideal for a wide variety of enzymatic assays that are typically performed at or near physiological pH.

  • High Water Solubility: this compound is highly soluble in water, facilitating the preparation of concentrated stock solutions.

  • Minimal Interaction with Biological Components: As a "Good's buffer," this compound is designed to have minimal interference with biological processes.[1] It exhibits low binding to enzymes and other macromolecules, ensuring that the buffer itself does not significantly impact the enzymatic reaction being studied.

  • Low UV Absorbance: this compound has negligible absorbance in the UV and visible regions of the spectrum, making it compatible with spectrophotometric assays where changes in absorbance are monitored to determine enzyme activity.[1]

  • Minimal Salt and Temperature Effects: The pKa of this compound is less affected by changes in temperature and ionic strength compared to many other buffers, providing greater stability to the assay conditions.

Properties of this compound

The key properties of this compound are summarized in the table below, providing essential information for its use in experimental design.

PropertyValueReference
Chemical Name 2-Hydroxy-4-morpholinepropanesulfonic acid
Common Name This compound
Molecular Formula C₇H₁₅NO₅S
Molecular Weight 225.26 g/mol
pKa (25°C) ~6.9[3]
Useful pH Range 6.2 - 7.6[3]
Appearance White crystalline powder

General Experimental Workflow for Enzymatic Assays

The following diagram illustrates a typical workflow for an enzymatic assay where a buffer like this compound is crucial for maintaining a stable pH environment.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, this compound Buffer) plate_setup Assay Plate Setup reagent_prep->plate_setup reaction_init Initiate Reaction (Add Enzyme or Substrate) plate_setup->reaction_init incubation Incubation (Controlled Temperature and Time) reaction_init->incubation signal_detection Signal Detection (e.g., Spectrophotometry) incubation->signal_detection data_analysis Data Analysis (Calculate Enzyme Activity) signal_detection->data_analysis

Caption: General workflow for a typical enzymatic assay.

Application and Protocol: SUMO Protease Activity Assay

This protocol provides a detailed method for measuring the activity of a SUMO (Small Ubiquitin-like Modifier) protease using a fluorogenic substrate, with MOPS buffer (a structurally similar buffer to this compound) as the buffering agent. This protocol can be adapted for use with this compound by adjusting the pH to the desired value within this compound's buffering range.

Signaling Pathway Context

SUMO proteases (SENPs) play a crucial role in regulating cellular processes by cleaving SUMO from target proteins, a process known as deSUMOylation. This dynamic process is essential for controlling protein function, localization, and stability.

G SUMO_precursor SUMO Precursor SUMO_mature Mature SUMO SUMO_precursor->SUMO_mature SENP (Processing) SUMOylated_Protein SUMOylated Target Protein SUMO_mature->SUMOylated_Protein E1, E2, E3 (Conjugation) Target_Protein Target Protein Target_Protein->SUMOylated_Protein SUMOylated_Protein->Target_Protein SENP (Deconjugation)

Caption: The SUMOylation and deSUMOylation cycle.

Experimental Protocol

This protocol is adapted from a published method for a SUMO protease assay.

1. Reagents and Buffers:

  • This compound Assay Buffer: 50 mM this compound-KOH (pH 7.4), 0.1 mg/mL Bovine Serum Albumin (BSA), 10 mM Dithiothreitol (DTT).

  • SUMO-AMC Substrate: A fluorogenic substrate where the SUMO protein is conjugated to 7-amino-4-methylcoumarin (AMC).

  • SUMO Protease (SENP): Purified enzyme of interest.

  • SEM Buffer (for cell lysates): 0.25 M Sucrose, 20 mM MOPS-KOH (pH 7.4), 1 mM EDTA-NaOH (pH 8).

2. Procedure:

  • Prepare the this compound Assay Buffer: Prepare a stock solution of 1 M this compound and adjust the pH to 7.4 with KOH. Dilute to the final concentration of 50 mM and add BSA and fresh DTT before use.

  • Prepare Enzyme and Substrate Dilutions: Dilute the SUMO protease and SUMO-AMC substrate to the desired working concentrations in the this compound Assay Buffer.

  • Set up the Assay: In a 384-well plate, dispense the cell lysates or purified enzyme. For a blank, use the corresponding volume of SEM buffer.

  • Initiate the Reaction: Prepare a master mix containing the SUMO-AMC substrate in the this compound Assay Buffer. Add this master mix to each well to start the reaction.

  • Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C). Monitor the increase in fluorescence over time using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. The enzyme activity is proportional to this rate.

Quantitative Data Summary

The following table provides typical concentration ranges for the components of a SUMO protease assay. These values may require optimization for specific enzymes and substrates.

ComponentTypical Concentration
This compound Buffer 20 - 100 mM
pH 6.5 - 7.5
SUMO Protease 1 - 100 nM
SUMO-AMC Substrate 1 - 50 µM
DTT 1 - 10 mM
BSA 0.01 - 0.1 mg/mL

Concluding Remarks

This compound is a versatile and reliable buffer for a wide range of enzymatic assays. Its favorable chemical properties ensure minimal interference with the reaction, leading to more accurate and reproducible results. The provided protocol for a SUMO protease assay serves as a template that can be adapted for other enzyme systems, such as kinases and phosphatases, by adjusting the substrate and specific reaction conditions. Researchers and drug development professionals can confidently employ this compound to maintain stable pH environments in their critical enzymatic studies.

References

Optimal Concentration of MOPSO for Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Morpholino)-2-hydroxypropanesulfonic acid (MOPSO) is a zwitterionic buffer that has gained prominence in various biochemical and molecular biology applications. As one of "Good's buffers," this compound is valued for its minimal interaction with biological macromolecules and its pKa of approximately 6.9-7.2, which makes it an effective buffering agent in the physiological pH range of 6.5 to 7.9.[1][2][3][4] Its zwitterionic nature at this pH range also helps to minimize its electrophoretic mobility, which is a desirable characteristic for a running buffer. This application note provides a summary of validated concentrations of this compound for electrophoresis and detailed protocols for its use.

While direct comparative studies to determine the absolute "optimal" concentration of this compound for all electrophoresis applications are not extensively available in the current literature, this document compiles and presents concentrations that have been successfully utilized in various published research and protocols. These validated concentrations serve as an excellent starting point for the optimization of your specific electrophoresis experiments.

Physicochemical Properties of this compound

A comprehensive understanding of the properties of this compound is essential for its effective application in electrophoresis.

PropertyValueReference
pKa (at 25 °C)6.9 - 7.2[1][2][4]
Useful pH Range6.5 - 7.9[1][3][4]
Molecular Weight225.25 g/mol
AppearanceWhite crystalline powder
Solubility in WaterHigh[5]

Validated this compound Concentrations for Electrophoresis and Related Applications

The following table summarizes known concentrations of this compound buffer used in various laboratory applications, including those related to electrophoresis. These concentrations can be used as a starting point for the development and optimization of specific protocols.

ApplicationThis compound ConcentrationpHOther Buffer ComponentsAnalyteSource
Enzyme Assays & Protein Analysis20 mM7.010% (v/v) glycerol, 1 mM DTTProteins[6][7]
Enzyme Assays15 mM7.01 mM MgCl₂, 0.1% Tween 20, 1 mM ascorbic acid, 1 mM dithiothreitolProteins[8]
Protein Purification10 mM6.5100 mM KClProteins[9]
Capillary Zone ElectrophoresisIonic strength of 0.01 M-Not specifiedSmall molecules[1]
Protein ResuspensionNot specified--Proteins[10]
Neurotrophin PurificationPreferred Buffer-Not specifiedProteins[11]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Buffer for Protein Sample Preparation and Enzyme Assays

This protocol is based on concentrations used in published research for protein analysis and enzyme kinetics.[6][7]

Materials:

  • This compound (MW: 225.25 g/mol )

  • Deionized water

  • 1 M NaOH or 1 M HCl for pH adjustment

  • Glycerol (optional)

  • Dithiothreitol (DTT) (optional)

Procedure:

  • Calculate the required amount of this compound: For 1 liter of 20 mM this compound buffer, weigh out 4.505 g of this compound powder (0.02 mol/L * 225.25 g/mol ).

  • Dissolve the this compound: Add the weighed this compound to approximately 800 mL of deionized water in a beaker with a magnetic stir bar. Stir until fully dissolved.

  • Adjust the pH: While monitoring with a calibrated pH meter, slowly add 1 M NaOH or 1 M HCl to adjust the pH to 7.0.

  • Add optional components: If required for your application, add glycerol to a final concentration of 10% (v/v) and DTT to a final concentration of 1 mM. Note that DTT should be added fresh before use from a stock solution.

  • Adjust to final volume: Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.

  • Sterilization and Storage: Filter-sterilize the buffer through a 0.22 µm filter. Store at 4°C.

Protocol 2: Formulation of a this compound-Based Running Buffer for Protein Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is adapted from a standard MOPS-SDS running buffer formulation, with this compound substituted for MOPS.[1] This serves as a starting point for optimization. The separation characteristics may differ from a standard MOPS buffer, and adjustments to run time and voltage may be necessary.

Materials:

  • This compound (MW: 225.25 g/mol )

  • Tris Base (MW: 121.14 g/mol )

  • Sodium Dodecyl Sulfate (SDS)

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt, dihydrate (MW: 372.24 g/mol )

  • Deionized water

  • 1 M HCl for pH adjustment

Preparation of 20X this compound-SDS Running Buffer Stock (1 L):

  • To approximately 700 mL of deionized water, add the following, stirring to dissolve completely between each addition:

    • This compound: 225.25 g (1 M)

    • Tris Base: 121.14 g (1 M)

    • SDS: 20 g (2% w/v)

    • EDTA: 7.44 g (20 mM)

  • Adjust the pH to ~7.7 with 1 M HCl.

  • Bring the final volume to 1 liter with deionized water.

  • Store the 20X stock solution at room temperature.

Preparation of 1X this compound-SDS Running Buffer (1 L):

  • Add 50 mL of the 20X this compound-SDS Running Buffer stock to 950 mL of deionized water.

  • Mix thoroughly. The 1X running buffer is now ready for use.

Visualizations

Experimental Workflow for Electrophoresis

experimental_workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_buffer Prepare this compound Running Buffer assemble Assemble Electrophoresis Apparatus prep_buffer->assemble prep_gel Cast Polyacrylamide or Agarose Gel prep_gel->assemble prep_sample Prepare Protein or Nucleic Acid Samples load_sample Load Samples into Gel Wells prep_sample->load_sample assemble->load_sample run_gel Apply Voltage and Run Electrophoresis load_sample->run_gel stain_destain Stain and Destain Gel run_gel->stain_destain visualize Visualize Bands (e.g., UV or White Light) stain_destain->visualize document Document Results visualize->document

Caption: A generalized workflow for conducting gel electrophoresis, from preparation to analysis.

Impact of Buffer Concentration on Electrophoretic Separation

buffer_concentration_effect cluster_low Low Buffer Concentration cluster_optimal Optimal Buffer Concentration cluster_high High Buffer Concentration low_cond Low Ionic Strength & Conductivity high_res Sharp Bands, Good Resolution low_cond->high_res low_heat Minimal Heat Generation low_cond->low_heat long_run Potential for Buffer Depletion in Long Runs low_cond->long_run opt_cond Sufficient Ionic Strength & Conductivity best_res Excellent Resolution & Sharp Bands opt_cond->best_res mod_heat Manageable Heat Generation opt_cond->mod_heat stable_ph Stable pH Throughout the Run opt_cond->stable_ph high_cond High Ionic Strength & Conductivity poor_res Broad or Smeared Bands, Poor Resolution high_cond->poor_res high_heat Excessive Heat Generation high_cond->high_heat fast_run Faster Migration, but Risk of Gel Damage high_cond->fast_run

Caption: The relationship between buffer concentration and key parameters in electrophoresis.

Conclusion

This compound is a versatile and effective buffer for a range of electrophoresis applications, particularly when working within a neutral to slightly alkaline pH range. While a universally "optimal" concentration cannot be prescribed for all scenarios, the validated concentrations presented in this application note provide a solid foundation for protocol development. Researchers are encouraged to use these values as a starting point and to further optimize the this compound concentration to suit their specific sample types, electrophoresis systems, and desired separation outcomes. Careful consideration of the principles outlined in this document will contribute to achieving high-quality, reproducible results in electrophoretic separations.

References

Experimental Design Considerations with MOPSO Buffer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Morpholino)-2-hydroxypropanesulfonic acid (MOPSO) is a zwitterionic biological buffer, one of the 'Good's buffers', valued for its compatibility with a wide range of biological systems. Its pKa of 6.9 at 25°C makes it an excellent choice for maintaining a stable pH environment between 6.2 and 7.6, a range that is physiologically relevant for many cellular and enzymatic processes.[1] This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in effectively utilizing this compound buffer in their experimental designs.

Key Properties of this compound Buffer

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueReference
pKa (25°C) 6.9[2][3]
Effective pH Range 6.2 - 7.6[1]
Molecular Weight 225.26 g/mol
Appearance White crystalline powder
Solubility in Water High
Metal Ion Binding Negligible for most common divalent cations, but can interact with iron.[4]
UV Absorbance (260-280 nm) Low

Applications and Comparative Data

This compound is a versatile buffer suitable for a variety of applications in research and drug development.

Mammalian Cell Culture

Maintaining a stable pH is critical for optimal cell growth and viability in culture.[1] this compound is an effective buffering agent in cell culture media, particularly for cells sensitive to bicarbonate-based buffering systems or those cultured in low CO₂ environments.

Representative Data: Comparison of Buffering Agents on Mammalian Cell Viability

The following table presents representative data on the effect of different buffering agents on the viability of a hypothetical mammalian cell line after 48 hours of culture. This data is illustrative and may vary depending on the cell line and specific experimental conditions.

Buffer (25 mM)pHCell Viability (%)
This compound7.495 ± 4
HEPES7.492 ± 5
Tris-HCl7.485 ± 7
Phosphate7.488 ± 6
Enzyme Kinetics

The catalytic activity of enzymes is highly dependent on pH. This compound, with its pKa near neutrality, is well-suited for studying enzymes that function optimally in the physiological pH range.[1] Its low potential for interference with enzymatic reactions makes it a reliable choice for kinetic studies.

Representative Data: Effect of Buffer on Enzyme Kinetic Parameters

This table illustrates the potential influence of different buffers on the kinetic parameters of a model enzyme. Actual values will be enzyme- and substrate-specific.

Buffer (50 mM, pH 7.0)K_m (μM)V_max (μmol/min)
This compound1501.2
MOPS1551.1
HEPES1601.0
Phosphate1800.8
Protein Stability

Buffers can influence the stability of proteins in solution. This compound has been shown to contribute to the stabilization of proteins against thermal denaturation.[1] This is a significant advantage when studying protein structure and function, or in the formulation of protein-based therapeutics.

Representative Data: Influence of Buffers on Protein Thermal Stability (T_m)

The melting temperature (T_m) is a key indicator of protein stability. The following table provides illustrative T_m values for a model protein in the presence of different buffers, as might be determined by a thermal shift assay.

Buffer (50 mM, pH 7.2)T_m (°C)
This compound62.5
HEPES61.8
Tris-HCl59.5
Phosphate60.2

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution

Materials:

  • This compound powder (MW: 225.26 g/mol )

  • High-purity, nuclease-free water

  • 10 N NaOH or 10 N HCl

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Weigh out 225.26 g of this compound powder.

  • Add the powder to a beaker containing approximately 800 mL of high-purity water.

  • Stir the solution with a magnetic stirrer until the powder is completely dissolved.

  • Carefully adjust the pH to the desired value (e.g., 7.4) using 10 N NaOH or 10 N HCl. Monitor the pH continuously with a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder.

  • Add high-purity water to bring the final volume to 1 L.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

  • Store the 1 M this compound stock solution at 4°C.

Protocol 2: In Vitro Kinase Assay using this compound Buffer

This protocol is a general guideline for a kinase assay and should be optimized for the specific kinase and substrate being investigated.

Materials:

  • Kinase of interest

  • Substrate protein or peptide

  • 1 M this compound stock solution, pH 7.2

  • 1 M MgCl₂

  • 100 mM ATP

  • 1 M DTT

  • Kinase reaction buffer (working solution):

    • 25 mM this compound, pH 7.2

    • 10 mM MgCl₂

    • 1 mM DTT

  • Stop solution (e.g., 4X Laemmli sample buffer)

  • Detection reagents (e.g., phosphospecific antibodies, radioactive ATP)

Procedure:

  • Prepare the kinase reaction buffer by diluting the stock solutions to the final working concentrations.

  • On ice, prepare the reaction mix in microcentrifuge tubes. For a 25 µL reaction, combine:

    • 5 µL of 5X kinase reaction buffer

    • X µL of kinase (to achieve the desired final concentration)

    • Y µL of substrate (to achieve the desired final concentration)

    • Z µL of nuclease-free water to bring the volume to 22.5 µL.

  • Pre-incubate the reaction mixtures at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the kinase reaction by adding 2.5 µL of 100 mM ATP to each tube.

  • Incubate the reactions for the desired time (e.g., 30 minutes) at the reaction temperature.

  • Terminate the reaction by adding 8.3 µL of 4X Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Analyze the results using the appropriate detection method (e.g., Western blotting with a phosphospecific antibody or autoradiography).

G Experimental Workflow: In Vitro Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Kinase Reaction Buffer prep_mix Prepare Reaction Mix (Enzyme, Substrate, Buffer) prep_buffer->prep_mix pre_incubate Pre-incubate at 30°C prep_mix->pre_incubate initiate Initiate with ATP pre_incubate->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction incubate->terminate boil Boil Samples terminate->boil analyze Analyze Results (e.g., Western Blot) boil->analyze

Caption: Workflow for a typical in vitro kinase assay.

Signaling Pathway Diagrams

This compound buffer is suitable for in vitro studies of various signaling pathways due to its physiological pH range and low reactivity.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses.

G MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene_Expression Gene Expression (Proliferation, Differentiation) TF->Gene_Expression

Caption: Overview of the MAPK signaling cascade.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a key signaling network that regulates cell survival, growth, and metabolism.

G PI3K-Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Cell_Response Cell Survival & Growth mTORC1->Cell_Response Downstream->Cell_Response

Caption: The PI3K-Akt signaling pathway.

Conclusion

This compound is a reliable and versatile zwitterionic buffer with broad applications in biological and pharmaceutical research. Its favorable pKa, low metal ion binding, and minimal interference with biological processes make it an excellent choice for cell culture, enzyme assays, and protein stability studies. By carefully considering the experimental requirements and following optimized protocols, researchers can leverage the benefits of this compound to generate accurate and reproducible data.

References

Application Notes and Protocols for 2-Hydroxy-4-morpholinepropanesulfonic acid (MOPSO) as a Zwitterionic Buffer in Biochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-morpholinepropanesulfonic acid, commonly known as MOPSO, is a zwitterionic buffer that belongs to the group of Good's buffers.[1][2] Its chemical structure, featuring a morpholino ring and a sulfonic acid group, provides desirable characteristics for a wide range of biochemical and biological applications. This compound is particularly valued for its ability to maintain a stable pH in the physiological range, its minimal interaction with metal ions, and its compatibility with various enzymatic and cellular assays.[3][4] These application notes provide detailed information on the properties, applications, and protocols for utilizing this compound in your research.

Physicochemical Properties of this compound

This compound is a white crystalline powder with excellent water solubility.[3][5] Its key properties are summarized in the table below, providing a quick reference for its use in designing experiments.

PropertyValueReferences
CAS Number 68399-77-9[6]
Molecular Formula C₇H₁₅NO₅S[5]
Molecular Weight 225.26 g/mol [7]
pKa at 25°C 6.9[4]
Useful pH Range 6.2 - 7.6[5][6]
ΔpKa/°C -0.015[2]
Solubility in water at 0°C 0.75 M[2]
Appearance White crystalline powder[5]

Key Features and Advantages of this compound Buffer

This compound offers several advantages that make it a superior choice for many biochemical applications:

  • Physiological pH Range: With a pKa of 6.9, this compound is an excellent buffer for maintaining a stable pH in the near-neutral range, which is critical for many biological systems.[4]

  • High Water Solubility: this compound readily dissolves in water, facilitating the preparation of buffer solutions at various concentrations.[3]

  • Minimal Metal Ion Interaction: Unlike some other buffers, this compound shows negligible binding to most metal ions, which is crucial for experiments involving metalloenzymes or processes where metal ion concentration is a critical factor.[3] However, it should be noted that it can react with iron ions.[7]

  • Low UV Absorbance: this compound has a low absorbance in the UV range, making it compatible with spectrophotometric assays.[8]

  • Zwitterionic Nature: Its zwitterionic character at physiological pH minimizes its interaction with biological macromolecules and its passage through biological membranes.[3]

  • Thermal Stability: this compound provides stable buffering capacity across a range of temperatures, which is advantageous for experiments conducted at different temperatures, such as enzyme kinetics studies.[3]

Applications in Biochemistry and Drug Development

This compound is a versatile buffer suitable for a variety of applications:

  • Cell Culture: It is used as a component in cell culture media to maintain a stable pH, which is essential for optimal cell growth and viability.[6] Its inability to readily cross cell membranes makes it an ideal extracellular buffer.[3]

  • Enzyme Assays: this compound is widely used in enzyme kinetics studies to maintain a constant pH, ensuring that the measured enzyme activity is not affected by pH fluctuations.[3][6] Its minimal interaction with metal ions is particularly beneficial for assays involving metalloenzymes.[3]

  • Protein Studies: this compound can help stabilize proteins against thermal denaturation, making it a valuable component in buffers for protein purification, storage, and analysis.[6]

  • Electrophoresis: It is used as a running buffer in various electrophoretic techniques, including polyacrylamide gel electrophoresis (PAGE) and capillary electrophoresis, to maintain a stable pH for the separation of proteins and nucleic acids.[6][8]

  • Pharmaceutical Development: In the pharmaceutical industry, this compound can be used in drug formulation and as a pharmaceutical intermediate.[4]

Experimental Protocols

Preparation of a 0.5 M this compound Buffer Stock Solution (pH 6.9)

This protocol describes the preparation of a 0.5 M stock solution of this compound buffer at pH 6.9.

Materials:

  • This compound (free acid, MW: 225.26 g/mol )

  • 10 N Sodium Hydroxide (NaOH) solution

  • Deionized water (dH₂O)

  • Beaker

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinder

Procedure:

  • Weighing: Accurately weigh 112.63 g of this compound free acid.[7]

  • Dissolving: Add the weighed this compound to a beaker containing 800 mL of dH₂O.[7] Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.[3]

  • pH Adjustment: Calibrate the pH meter. Slowly add 10 N NaOH dropwise to the this compound solution while continuously monitoring the pH.[7] Continue adding NaOH until the pH of the solution reaches 6.9.

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder. Add dH₂O to bring the final volume to 1 L.[7]

  • Storage: Store the 0.5 M this compound buffer solution at room temperature.[3] For long-term storage, sterile filtration through a 0.22 µm filter is recommended.

Workflow for Preparing this compound Buffer Stock Solution

G Workflow for Preparing this compound Buffer Stock Solution A Weigh 112.63 g of this compound B Dissolve in 800 mL dH₂O A->B C Adjust pH to 6.9 with 10 N NaOH B->C D Adjust final volume to 1 L with dH₂O C->D E Store at room temperature D->E

Caption: A simple workflow for the preparation of a 0.5 M this compound buffer stock solution.

General Protocol for Enzyme Assay using this compound Buffer

This protocol provides a general framework for using this compound buffer in an enzyme assay. The specific concentrations of enzyme, substrate, and other components will need to be optimized for the particular enzyme being studied.

Materials:

  • 0.5 M this compound buffer, pH 7.0

  • Enzyme stock solution

  • Substrate stock solution

  • Deionized water (dH₂O)

  • Spectrophotometer or other appropriate detection instrument

  • Cuvettes or microplate

Procedure:

  • Prepare Working Buffer: Dilute the 0.5 M this compound buffer stock solution to the desired final concentration (e.g., 50 mM) with dH₂O.

  • Prepare Reaction Mixture: In a microcentrifuge tube or the well of a microplate, prepare the reaction mixture by adding the following components in order:

    • This compound working buffer

    • Any required cofactors or activators

    • Enzyme solution (add just before initiating the reaction)

  • Pre-incubation: Pre-incubate the reaction mixture at the desired assay temperature for a few minutes to ensure temperature equilibration.

  • Initiate Reaction: Add the substrate to the reaction mixture to initiate the enzymatic reaction. Mix gently.

  • Monitor Reaction: Immediately place the cuvette or microplate in the spectrophotometer and monitor the change in absorbance at the appropriate wavelength over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

General Workflow for an Enzyme Assay

G General Workflow for an Enzyme Assay A Prepare this compound Working Buffer B Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) A->B C Pre-incubate at Assay Temperature B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Progress D->E F Analyze Data to Determine Enzyme Activity E->F

Caption: A generalized workflow for conducting an enzyme activity assay using this compound buffer.

General Protocol for Mammalian Cell Culture using this compound as a Buffer

This protocol outlines the general use of this compound as a buffering agent in mammalian cell culture media. The optimal concentration of this compound may vary depending on the cell line and culture conditions.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile 0.5 M this compound buffer, pH 7.2-7.4

  • Sterile flasks or plates

  • Adherent or suspension mammalian cell line

Procedure:

  • Prepare Complete Culture Medium:

    • To a bottle of basal medium, add the desired concentration of FBS (e.g., 10%) and Penicillin-Streptomycin (e.g., 1%).

    • Aseptically add sterile this compound buffer to the complete medium to a final concentration of 10-20 mM. Gently mix the medium.

  • Cell Seeding:

    • For adherent cells, trypsinize the cells from a confluent flask, neutralize the trypsin, centrifuge the cell suspension, and resuspend the cell pellet in the complete medium containing this compound.

    • For suspension cells, directly dilute the cell suspension into the fresh complete medium containing this compound.

    • Seed the cells into new flasks or plates at the desired density.

  • Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO₂. The this compound buffer will help maintain the pH of the culture medium between incubations and during experimental manipulations outside the incubator.

  • Monitoring and Maintenance: Monitor the cell growth and medium pH regularly. Change the medium as required to provide fresh nutrients and maintain a stable pH.

Logical Relationship of this compound in Cell Culture pH Buffering

G Logical Relationship of this compound in Cell Culture pH Buffering A Cellular Metabolism B Produces Acidic Byproducts A->B C Decreases Medium pH B->C E Maintains Stable pH C->E counteracted by D This compound Buffer Present in Medium D->E enables F Optimal Cell Growth and Viability E->F

Caption: The role of this compound in maintaining pH homeostasis in cell culture.

Conclusion

2-Hydroxy-4-morpholinepropanesulfonic acid (this compound) is a highly effective and versatile zwitterionic buffer for a multitude of applications in biochemistry, molecular biology, and drug development. Its favorable physicochemical properties, particularly its physiological pH range and minimal interaction with metal ions, make it an invaluable tool for researchers seeking to maintain stable and reliable experimental conditions. The protocols provided here offer a starting point for the successful integration of this compound into your laboratory workflows.

References

Application Notes and Protocols: 2-Hydroxy-4-morpholinepropanesulfonic Acid (MOPS) in Nucleic Acid Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-4-morpholinepropanesulfonic acid, commonly known as MOPS, in nucleic acid gel electrophoresis. While MOPS is a zwitterionic buffer widely utilized in biological and biochemical research for its stable pH maintenance in the 6.5 to 7.9 range, its application in DNA gel electrophoresis is not standard practice.[1][2] This document will detail the primary application of MOPS in denaturing RNA gel electrophoresis, discuss the theoretical basis for its limited use in native DNA separations, and provide detailed protocols for the standard buffers used in DNA gel electrophoresis, Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), for comparative purposes.

I. MOPS Buffer: Primary Application in Denaturing RNA Gel Electrophoresis

MOPS buffer is the standard and recommended buffer for denaturing agarose gel electrophoresis of RNA. Its primary advantage is its ability to maintain a stable, near-neutral pH, which is crucial for preventing the degradation of RNA during electrophoresis, especially in the presence of denaturing agents like formaldehyde.

Key Characteristics of MOPS Buffer:
  • pKa: 7.14 at 25°C

  • Useful pH range: 6.5 - 7.9[2]

  • Chemical Formula: C₇H₁₅NO₄S

  • Molecular Weight: 209.26 g/mol

Principle of MOPS in Denaturing RNA Electrophoresis

RNA molecules can form secondary structures through intramolecular base pairing, which affects their migration through an agarose gel. To accurately separate RNA based on size, these secondary structures must be disrupted. This is achieved by including a denaturing agent, typically formaldehyde, in the gel and running buffer. MOPS buffer is ideal for this application because it maintains the pH in a range that is optimal for the denaturing activity of formaldehyde and for the stability of the RNA molecules.

II. Use of MOPS Buffer in DNA Gel Electrophoresis: A Non-Standard Application

While MOPS buffer is excellent for RNA analysis, it is not a standard buffer for native (non-denaturing) DNA agarose gel electrophoresis. The vast majority of protocols for DNA separation rely on TAE or TBE buffers.

Potential Issues with MOPS for DNA Electrophoresis

Research using free solution capillary electrophoresis has indicated that several neutral pH, amine-based buffers, including MOPS, can form complexes with DNA.[3] This interaction can lead to distorted peaks in electropherograms, suggesting that similar issues could affect the resolution and band sharpness in slab gel electrophoresis.[3] This potential for DNA-buffer complex formation may be a significant reason for the lack of established protocols for its use in native DNA gel electrophoresis.

III. Comparative Analysis of Standard DNA Electrophoresis Buffers: TAE vs. TBE

For the separation of double-stranded DNA fragments, TAE and TBE buffers are the established standards. The choice between them depends on the size of the DNA fragments and the specific downstream applications.

FeatureTris-acetate-EDTA (TAE)Tris-borate-EDTA (TBE)
Buffering Capacity LowerHigher
Resolution of Small DNA (<2 kb) GoodExcellent, sharper bands[4]
Resolution of Large DNA (>15 kb) ExcellentPoor
DNA Migration Rate FasterSlower
Heat Generation HigherLower
Effect on Downstream Enzymatic Reactions No significant inhibitionBorate can inhibit some enzymes (e.g., ligases)[1]
Gel Integrity for Long Runs Can become exhaustedMore stable

IV. Experimental Protocols

A. Protocol for Denaturing RNA Gel Electrophoresis with MOPS Buffer

This protocol is for the preparation and running of a 1.2% denaturing formaldehyde-agarose gel.

Materials:

  • Agarose

  • DEPC-treated water

  • 10X MOPS buffer (see recipe below)

  • Formaldehyde (37%)

  • RNA samples

  • RNA loading buffer (containing formamide and a tracking dye)

  • Ethidium bromide or other nucleic acid stain (optional)

10X MOPS Buffer Recipe (1 Liter):

Component Amount Final Concentration (10X)
MOPS (free acid) 41.86 g 0.2 M
Sodium Acetate (anhydrous) 4.1 g 0.05 M
0.5 M EDTA, pH 8.0 20 mL 0.01 M
DEPC-treated water to 1 L -

Adjust pH to 7.0 with NaOH. Do not autoclave; filter sterilize.

Procedure:

  • Gel Preparation (in a fume hood):

    • Add 1.2 g of agarose to 87 mL of DEPC-treated water in a flask.

    • Microwave to dissolve the agarose completely.

    • Cool the solution to approximately 60°C.

    • Add 10 mL of 10X MOPS buffer and 3 mL of 37% formaldehyde. Mix gently.[1]

    • Pour the gel into a casting tray with combs and allow it to solidify for at least 1 hour.

  • Sample Preparation:

    • To your RNA sample, add an appropriate volume of RNA loading buffer (e.g., a buffer containing 65% formamide, 22% formaldehyde, and 13% 10X MOPS).[1]

    • Heat the samples at 65°C for 15 minutes to denature the RNA.

    • Chill the samples on ice immediately before loading.

  • Electrophoresis:

    • Place the gel in an electrophoresis tank and fill it with 1X MOPS running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a constant voltage (e.g., 5-7 V/cm).

    • After electrophoresis, stain the gel with ethidium bromide or another nucleic acid stain if not already included in the gel.

    • Visualize the RNA bands under UV light.

B. Protocol for Native DNA Gel Electrophoresis with TAE Buffer

This protocol is for a standard 1% agarose gel for the separation of a wide range of DNA fragment sizes.

Materials:

  • Agarose

  • Deionized water

  • 50X TAE buffer (see recipe below)

  • DNA samples

  • 6X DNA loading buffer (containing glycerol and tracking dyes)

  • DNA ladder

  • Ethidium bromide or other nucleic acid stain

50X TAE Buffer Recipe (1 Liter):

Component Amount Final Concentration (50X)
Tris base 242 g 2 M
Glacial Acetic Acid 57.1 mL 1 M
0.5 M EDTA, pH 8.0 100 mL 50 mM

| Deionized water | to 1 L | - |

Procedure:

  • Gel Preparation:

    • Add 1 g of agarose to 100 mL of 1X TAE buffer (diluted from 50X stock).

    • Microwave to dissolve the agarose.

    • Cool to about 60°C and add ethidium bromide to a final concentration of 0.5 µg/mL (optional).

    • Pour the gel and allow it to solidify.

  • Sample Preparation:

    • Mix DNA samples and ladder with 6X DNA loading buffer.

  • Electrophoresis:

    • Submerge the gel in 1X TAE running buffer.

    • Load samples and ladder.

    • Run at a constant voltage (e.g., 5-10 V/cm).

    • Visualize under UV light.

C. Protocol for Native DNA Gel Electrophoresis with TBE Buffer

This protocol is for a 2% agarose gel, ideal for high-resolution separation of small DNA fragments.

Materials:

  • Agarose

  • Deionized water

  • 10X TBE buffer (see recipe below)

  • DNA samples

  • 6X DNA loading buffer

  • DNA ladder

  • Ethidium bromide or other nucleic acid stain

10X TBE Buffer Recipe (1 Liter):

Component Amount Final Concentration (10X)
Tris base 108 g 0.89 M
Boric Acid 55 g 0.89 M
0.5 M EDTA, pH 8.0 40 mL 20 mM

| Deionized water | to 1 L | - |

Procedure:

  • Gel Preparation:

    • Add 2 g of agarose to 100 mL of 1X TBE buffer (diluted from 10X stock).

    • Microwave to dissolve.

    • Cool and add stain if desired.

    • Pour the gel and let it set.

  • Sample Preparation:

    • Mix DNA samples and ladder with loading buffer.

  • Electrophoresis:

    • Submerge the gel in 1X TBE running buffer.

    • Load samples.

    • Run at a constant voltage (e.g., 5-10 V/cm).

    • Visualize under UV light.

V. Visualizations

Figure 1: Chemical structure of MOPS.

DNA_Electrophoresis_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis Prepare Agarose Gel Prepare Agarose Gel Prepare Running Buffer Prepare Running Buffer Prepare Agarose Gel->Prepare Running Buffer Mix DNA with Loading Dye Mix DNA with Loading Dye Prepare Running Buffer->Mix DNA with Loading Dye Load Samples into Gel Load Samples into Gel Mix DNA with Loading Dye->Load Samples into Gel Apply Electric Field Apply Electric Field Load Samples into Gel->Apply Electric Field DNA Fragments Separate by Size DNA Fragments Separate by Size Apply Electric Field->DNA Fragments Separate by Size Stain Gel Stain Gel DNA Fragments Separate by Size->Stain Gel Visualize DNA Bands Visualize DNA Bands Stain Gel->Visualize DNA Bands

Figure 2: General workflow for DNA agarose gel electrophoresis.

Buffer_Selection_Logic start Start: Select Buffer is_rna Is the sample RNA? start->is_rna is_large_dna Is the DNA > 15 kb? is_rna->is_large_dna No (DNA) use_mops Use MOPS Buffer (with formaldehyde) is_rna->use_mops Yes downstream Downstream enzymatic steps? is_large_dna->downstream No use_tae Use TAE Buffer is_large_dna->use_tae Yes downstream->use_tae Yes use_tbe Use TBE Buffer downstream->use_tbe No

Figure 3: Logic diagram for selecting an electrophoresis buffer.

References

Troubleshooting & Optimization

MOPSO Buffer Technical Support Center: Troubleshooting pH Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing pH instability with MOPSO (3-Morpholino-2-hydroxypropanesulfonic acid) buffer. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH buffering range for this compound?

This compound is a zwitterionic buffer, one of "Good's" buffers, and is most effective within a pH range of 6.2 to 7.9.[1][2][3][4][5] Its pKa at 25°C is approximately 6.9, which makes it well-suited for a variety of biological and biochemical applications that require a stable pH near neutrality.[2] The buffering capacity is optimal within one pH unit of its pKa.

Q2: My this compound buffer's pH changes with temperature. Is this normal?

Yes, it is normal for the pH of a this compound buffer to be sensitive to temperature changes. The pKa of this compound decreases as the temperature increases. This change is quantified by the ΔpKa/°C, which for this compound is -0.015. This means that for every 1°C increase in temperature, the pKa will decrease by 0.015 units, leading to a more acidic buffer. Conversely, a decrease in temperature will result in a more alkaline pH.[6] It is crucial to measure and adjust the pH of your this compound buffer at the temperature at which you will be performing your experiment to ensure accuracy and reproducibility.[6]

Q3: My this compound buffer has turned yellow. What could be the cause?

A yellow discoloration in your this compound buffer can be indicative of a few issues:

  • Oxidation: this compound in solution can be susceptible to oxidation, especially when exposed to air (oxygen) over time.[7]

  • Degradation: Exposure to high temperatures, light, or the presence of certain catalysts can cause this compound to degrade, forming colored byproducts.[7] For example, autoclaving this compound in the presence of carbohydrates like glucose can lead to the formation of colored substances.[7]

  • Contamination: Microbial contamination can also lead to a change in the color of the buffer solution as some microorganisms produce colored metabolites.[7]

It is recommended to prepare fresh buffer if you observe a color change and to store stock solutions in a cool, dark place.

Q4: Can I autoclave my this compound buffer solution?

While autoclaving is a common sterilization method, it is not recommended for this compound solutions, especially if they contain other reactive components like carbohydrates.[7] Autoclaving can lead to the partial degradation of this compound.[8][9] A preferred method for sterilizing this compound buffer is filtration through a 0.22 µm filter.

Q5: Does this compound interact with metal ions?

This compound is generally considered to have low metal-binding capacity, which is a desirable characteristic for many biological experiments. However, it can form complexes with some metal ions. It has been reported to have a strong interaction with iron (Fe) and a weak interaction with nickel (Ni).[1][4] While it does not typically precipitate with calcium (Ca²⁺) and magnesium (Mg²⁺), the possibility of complex formation exists.[8] If your experiment is sensitive to these metal ions, it is important to consider this potential interaction.

Troubleshooting pH Instability

A stable pH is critical for the success of many experiments. If you are experiencing pH drift with your this compound buffer, consider the following potential causes and solutions.

Problem: The initial pH of my freshly prepared this compound buffer is incorrect.
Potential Cause Troubleshooting Steps
Inaccurate Weighing or Dilution Ensure your balance is properly calibrated before weighing the this compound powder. Use high-purity water (e.g., distilled or deionized) for all dilutions to avoid introducing contaminants that could affect the pH.
Incorrect Titrant Concentration Verify the concentration of the acid or base (e.g., NaOH or HCl) used for pH adjustment. Inaccurate titrant concentrations will lead to errors in the final pH.
Temperature Effects As mentioned in the FAQs, the pH of this compound buffer is temperature-dependent. Calibrate your pH meter and adjust the final pH of the buffer at the intended experimental temperature.[6]
Problem: The pH of my this compound buffer is drifting during my experiment.
Potential Cause Troubleshooting Steps
CO₂ Absorption from the Air Carbon dioxide from the atmosphere can dissolve in the buffer, forming carbonic acid and lowering the pH. Keep the buffer container tightly sealed when not in use. For long experiments, consider performing them in a controlled atmosphere.
Microbial Contamination Bacterial or fungal growth can alter the pH of the buffer through their metabolic processes. Prepare the buffer with sterile technique and consider adding a bacteriostatic agent if appropriate for your application. Store the buffer at 2-8°C to inhibit microbial growth.
Reaction with Experimental Components Components of your reaction mixture could be acidic or basic, consuming the buffering capacity of the this compound. Ensure the concentration of this compound is sufficient for the expected acid or base load of your experiment. A typical working concentration is between 20-50 mM.
Buffer Degradation Over time, this compound can degrade, especially if exposed to light or high temperatures, leading to a loss of buffering capacity.[7] Prepare fresh buffer regularly and store it properly.

Experimental Protocols

Preparation of 1 L of 0.5 M this compound Buffer, pH 6.9

Materials:

  • This compound (3-Morpholino-2-hydroxypropanesulfonic acid) powder

  • High-purity water (dH₂O)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and a 1 L volumetric flask

Methodology:

  • Dissolve this compound: Add approximately 800 mL of dH₂O to a beaker with a stir bar. Weigh out 112.63 g of this compound powder and add it to the water while stirring. Continue stirring until the powder is completely dissolved.[10]

  • Adjust pH: Place the beaker in a water bath at your desired experimental temperature. Immerse the calibrated pH electrode into the solution. Slowly add 10 N NaOH dropwise while monitoring the pH. Continue adding NaOH until the pH reaches 6.9.

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinse to the volumetric flask. Add dH₂O to bring the final volume to the 1 L mark.

  • Sterilization and Storage: If required, sterile-filter the buffer through a 0.22 µm filter. Store the buffer in a tightly sealed, sterile container at 2-8°C, protected from light.

Visual Guides

Troubleshooting Workflow for this compound pH Instability

Troubleshooting this compound pH Instability start pH Instability Observed check_initial_pH Is the initial pH of the fresh buffer correct? start->check_initial_pH check_drift Is the pH drifting during the experiment? check_initial_pH->check_drift Yes weighing Verify weighing and dilution accuracy check_initial_pH->weighing No co2 Seal container to prevent CO2 absorption check_drift->co2 Yes resolve_drift Implement corrective actions check_drift->resolve_drift No, stable after preparation titrant Check titrant concentration weighing->titrant temp_initial Adjust pH at experimental temperature titrant->temp_initial resolve_initial Re-prepare buffer with corrections temp_initial->resolve_initial contamination Check for microbial contamination (visual inspection, plating) co2->contamination reaction Assess reaction components for acidic/basic properties contamination->reaction degradation Prepare fresh buffer, check storage conditions reaction->degradation degradation->resolve_drift

Caption: A flowchart to diagnose and resolve pH instability in this compound buffer.

Factors Affecting this compound Buffer Stability

Key Factors Influencing this compound Buffer Stability This compound This compound Buffer Stability temp Temperature This compound->temp affects pKa light Light Exposure This compound->light can cause degradation storage Storage Conditions This compound->storage impacts shelf-life contaminants Contaminants This compound->contaminants microbial growth, impurities concentration Buffer Concentration This compound->concentration determines buffering capacity interactions Component Interactions This compound->interactions metal ions, reaction mixture

Caption: A diagram illustrating the primary factors that can affect the stability of this compound buffer.

References

Optimizing 2-Hydroxy-4-morpholinepropanesulphonic acid (MOPS) Buffer Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing MOPS buffer concentration in various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of MOPS buffer?

A1: MOPS (3-(N-morpholino)propanesulfonic acid) is a zwitterionic biological buffer with a pKa of 7.2 at 25°C. Its effective buffering range is pH 6.5 to 7.9, making it ideal for maintaining a stable, near-neutral pH in a variety of biological and biochemical experiments.[1]

Q2: What are the primary applications of MOPS buffer?

A2: MOPS buffer is widely used in life sciences research for:

  • RNA Electrophoresis: Particularly for denaturing agarose gels (e.g., Northern blotting) to ensure accurate separation of RNA molecules.[2]

  • Protein Purification and Chromatography: To maintain protein stability and improve purification efficiency.[3]

  • Cell Culture: As a component in cell culture media to maintain a consistent pH, which is crucial for cell viability and growth.[1]

  • Western Blotting: As a component of transfer buffers.

Q3: What is the recommended storage procedure for MOPS buffer?

A3: MOPS buffer solutions should be protected from light to prevent degradation.[4] It is recommended to store stock solutions at -20°C for up to one year or at -80°C for up to two years.[5] For working solutions, sterile filtration is preferred over autoclaving, as autoclaving can cause degradation.[6]

Q4: Can MOPS buffer be autoclaved?

A4: It is not recommended to autoclave MOPS buffer, especially in the presence of glucose, as it can lead to degradation of the buffer.[6] Sterile filtration through a 0.22 µm filter is the preferred method for sterilization.[5]

Troubleshooting Guides

RNA Electrophoresis (Northern Blotting)

Problem: Smeared RNA bands or no bands visible on the gel.

  • Possible Cause: RNA degradation by RNases.

    • Solution: Ensure all solutions, including the MOPS running buffer, are prepared with RNase-free water. Use dedicated labware for RNA work and wear gloves at all times.

  • Possible Cause: Incorrect buffer concentration or pH.

    • Solution: Prepare 1X MOPS running buffer (20 mM MOPS, 5 mM Sodium Acetate, 1 mM EDTA) from a 10X stock and verify the pH is 7.0.[4] Using a buffer with a pH outside the optimal range can lead to RNA instability.

  • Possible Cause: Buffer depletion during electrophoresis.

    • Solution: Use a sufficient volume of running buffer to cover the gel and consider recirculating the buffer for long runs to maintain a stable pH.

Problem: Poor separation of RNA fragments.

  • Possible Cause: Inappropriate gel percentage for the target RNA size.

    • Solution: Use a higher percentage agarose gel (e.g., 1.5-2.0%) for smaller RNA fragments and a lower percentage (e.g., 1.0%) for larger fragments.

  • Possible Cause: Secondary structure formation in RNA.

    • Solution: Ensure the denaturing conditions are optimal. This includes the use of formaldehyde in the gel and loading buffer, along with heating the samples before loading as specified in the protocol.[7][8]

Protein Purification

Problem: Protein precipitation or aggregation during purification.

  • Possible Cause: Suboptimal buffer pH or concentration.

    • Solution: The optimal MOPS concentration is typically between 20-100 mM. Perform a small-scale trial to determine the ideal concentration that maintains your protein's solubility. The pH should be maintained within the protein's stability range, which is often close to its physiological environment.

  • Possible Cause: Presence of metal ions causing protein aggregation.

    • Solution: While MOPS has low metal-binding capacity, if your protein is sensitive to trace metals, consider adding a chelating agent like EDTA to your MOPS buffer.[9]

Problem: Poor protein yield or loss of activity.

  • Possible Cause: Inappropriate buffer conditions leading to protein instability.

    • Solution: Optimize the MOPS buffer concentration and pH. Consider adding stabilizing agents such as glycerol, low concentrations of detergents, or reducing agents (e.g., DTT or BME) to the buffer.

  • Possible Cause: Interaction of the protein with the buffer components.

    • Solution: Although generally non-reactive, in rare cases, MOPS could interact with your protein. If you suspect this, try a different "Good's" buffer with a similar pKa, such as HEPES.

Cell Culture

Problem: Decreased cell viability or slow growth.

  • Possible Cause: MOPS buffer concentration is too high.

    • Solution: For most mammalian cell lines, the recommended MOPS concentration should not exceed 20 mM.[1] Higher concentrations can be cytotoxic to some cell types.

  • Possible Cause: pH of the culture medium is drifting.

    • Solution: Ensure the MOPS buffer is at the correct concentration and the initial pH of the medium is properly adjusted. The buffering capacity of MOPS is most effective between pH 6.5 and 7.9.[1]

Quantitative Data Summary

ApplicationRecommended MOPS ConcentrationRecommended pHKey Considerations
RNA Electrophoresis 20 mM (in 1X running buffer)7.0Use RNase-free solutions.
Protein Purification 20 - 100 mM6.5 - 7.9Optimize for specific protein stability.
Cell Culture (Mammalian) ≤ 20 mM7.2 - 7.4Higher concentrations can be cytotoxic.
Western Blot (Transfer) 20 mM7.0 - 7.5Ensure compatibility with transfer system.

Experimental Protocols

Preparation of 10X MOPS Buffer (1L) for RNA Electrophoresis
  • Add 800 mL of DEPC-treated water to a sterile container.

  • Add 41.86 g of MOPS (free acid).

  • Add 4.1 g of Sodium Acetate.

  • Add 20 mL of 0.5 M EDTA (pH 8.0).

  • Stir until all components are completely dissolved.

  • Adjust the pH to 7.0 using NaOH.

  • Bring the final volume to 1 L with DEPC-treated water.

  • Sterilize by filtering through a 0.22 µm filter.

  • Store protected from light at room temperature.

Protocol for Northern Blotting using MOPS Buffer
  • Gel Preparation: Prepare a 1% denaturing agarose gel containing 1X MOPS buffer and 2.2 M formaldehyde.

  • Sample Preparation: Mix your RNA sample with a formaldehyde-containing loading buffer. Heat at 65°C for 10-15 minutes and then chill on ice.[7][10]

  • Electrophoresis: Place the gel in an electrophoresis chamber filled with 1X MOPS running buffer. Load the samples and run the gel at a constant voltage (e.g., 5-6 V/cm) until the dye front has migrated sufficiently.

  • Transfer: Transfer the RNA from the gel to a nylon membrane using a capillary transfer setup with 20X SSC as the transfer buffer.

  • Crosslinking and Hybridization: UV-crosslink the RNA to the membrane. Proceed with prehybridization and hybridization with a labeled probe specific to your target RNA.

Visualizations

Northern_Blotting_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Gel_Prep Gel Preparation (Agarose, MOPS, Formaldehyde) Electrophoresis Denaturing Gel Electrophoresis (1X MOPS Running Buffer) Gel_Prep->Electrophoresis Sample_Prep RNA Sample Preparation (RNA, Loading Buffer, Heat) Sample_Prep->Electrophoresis Transfer Capillary Transfer to Nylon Membrane Electrophoresis->Transfer UV_Crosslink UV Crosslinking Transfer->UV_Crosslink Hybridization Hybridization with Labeled Probe UV_Crosslink->Hybridization Detection Signal Detection Hybridization->Detection

Caption: Workflow for Northern blotting using MOPS buffer.

Protein_Purification_Workflow Start Cell Lysis in MOPS Lysis Buffer Clarification Centrifugation/ Filtration Start->Clarification Affinity_Chrom Affinity Chromatography (MOPS Equilibration/Wash/Elution Buffers) Clarification->Affinity_Chrom Analysis_1 SDS-PAGE/Western Blot (Purity Check) Affinity_Chrom->Analysis_1 Further_Purification Further Purification (Optional) (e.g., Ion Exchange, Size Exclusion) (MOPS-based buffers) Affinity_Chrom->Further_Purification Analysis_1->Further_Purification If impure Analysis_2 Final Purity & Concentration Analysis Further_Purification->Analysis_2 Final_Product Purified Protein in MOPS Storage Buffer Analysis_2->Final_Product Troubleshooting_Tree Problem Experimental Issue (e.g., Poor Resolution, Low Yield) Check_Buffer_Prep Is MOPS buffer preparation correct? (Concentration, pH, Age) Problem->Check_Buffer_Prep Yes_Prep Yes Check_Buffer_Prep->Yes_Prep No_Prep No Check_Buffer_Prep->No_Prep Check_Protocol Is the experimental protocol optimal for MOPS? (e.g., Temp, Voltage) Yes_Prep->Check_Protocol Remake_Buffer Remake fresh MOPS buffer and re-run experiment No_Prep->Remake_Buffer Yes_Protocol Yes Check_Protocol->Yes_Protocol No_Protocol No Check_Protocol->No_Protocol Other_Factors Investigate other factors: - Sample Quality - Reagent Integrity - Equipment Function Yes_Protocol->Other_Factors Optimize_Protocol Optimize protocol parameters (e.g., lower voltage, add stabilizers) No_Protocol->Optimize_Protocol EGF_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

References

improving the solubility of "2-Hydroxy-4-morpholinepropanesulphonic acid" at low temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-morpholinepropanesulphonic acid (MOPSO), a zwitterionic buffer known for its excellent performance in low-temperature applications.

Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxy-4-morpholinepropanesulphonic acid (this compound) and why is it used in low-temperature experiments?

A1: 2-Hydroxy-4-morpholinepropanesulphonic acid, commonly known as this compound, is a zwitterionic biological buffer. It is structurally similar to MOPS but contains a hydroxyl group on the propane chain. This compound is particularly well-suited for low-temperature biochemical work because it maintains excellent stability and is not prone to crystallization or precipitation in cold conditions.[1] Its pKa is approximately 6.9 at 25°C, making it an effective buffer in the slightly acidic to neutral pH range, which is often required for biological experiments.

Q2: What is the solubility of this compound in water?

Q3: I am observing precipitation in my this compound buffer when I cool it down. What could be the cause?

A3: While this compound itself is known for its high solubility and resistance to precipitation at low temperatures, observing a precipitate in your buffer solution upon cooling could be due to several other factors.[1] These may include the precipitation of other components in your buffer mixture (e.g., salts, substrates), the concentration of this compound exceeding its solubility limit under your specific conditions (though this is less likely given its high solubility), or potential contamination of the buffer. Please refer to the troubleshooting guide for a systematic approach to identifying the cause.

Q4: Can I autoclave this compound buffer?

A4: While information on the autoclaving of this compound is not as prevalent as for its counterpart MOPS, it is generally recommended to sterile-filter biological buffers rather than autoclaving them. Autoclaving can sometimes lead to the degradation of buffer components, especially in the presence of other reactive species. For sterile applications, filtering the prepared this compound buffer solution through a 0.22 µm filter is the recommended method.

Q5: Are there any known incompatibilities of this compound buffer?

A5: this compound is generally considered a non-coordinating buffer and has minimal interactions with metal ions, making it suitable for a wide range of biological experiments. However, like all buffers, it is essential to consider the specific requirements of your experiment. For instance, if your experiment is highly sensitive to the presence of any potential chelating agents, it would be prudent to verify the compatibility of this compound with your specific metal ions of interest.

Troubleshooting Guide: Precipitate Formation in this compound Buffer at Low Temperatures

This guide provides a step-by-step approach to troubleshoot the unexpected formation of precipitate in your 2-Hydroxy-4-morpholinepropanesulphonic acid (this compound) buffer at low temperatures. Given the high solubility and stability of this compound in cold conditions, precipitation is often due to other factors.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Precipitate observed in cold this compound buffer check_purity Step 1: Verify Purity of This compound and Water start->check_purity check_other_components Step 2: Examine Other Buffer Components check_purity->check_other_components If purity is confirmed check_concentration Step 3: Review this compound Concentration check_other_components->check_concentration If other components are soluble test_solubility Step 4: Perform a Solubility Test under Experimental Conditions check_concentration->test_solubility If concentration is within a reasonable range conclusion_other Conclusion: Precipitate likely due to other components or contaminants. test_solubility->conclusion_other If this compound alone does not precipitate conclusion_this compound Conclusion: this compound solubility limit may be exceeded. Consider dilution. test_solubility->conclusion_this compound If this compound alone precipitates

Caption: Troubleshooting workflow for identifying the cause of precipitation in cold this compound buffer.

Step-by-Step Troubleshooting
  • Verify Purity of this compound and Water:

    • Action: Ensure that the this compound powder used is of high purity and that the water is deionized and free of contaminants.

    • Rationale: Impurities in the this compound or the water can act as nucleation sites for precipitation, especially at lower temperatures.

  • Examine Other Buffer Components:

    • Action: If your buffer contains other salts, additives, or substrates, prepare a solution of these components without this compound and subject it to the same low-temperature conditions.

    • Rationale: The precipitate may be one of the other components in your buffer system, which may have lower solubility at cold temperatures.

  • Review this compound Concentration:

    • Action: Double-check your calculations to ensure the final concentration of this compound is not excessively high.

    • Rationale: While this compound has high water solubility, it is still possible to create a supersaturated solution that may precipitate upon cooling.

  • Perform a Solubility Test:

    • Action: Prepare a solution of this compound in deionized water at the same concentration used in your experiment. Cool this solution to the target low temperature and observe for any precipitation.

    • Rationale: This will help determine if the issue is with the solubility of this compound itself under your specific conditions or if it is an interaction with other components.

Data Presentation

Temperature (°C)SolventReported Solubility (g/L)Molar Concentration (approx.)
20Water112.60.5 M

Experimental Protocols

Protocol 1: Preparation of 1 L of 0.5 M this compound Buffer (pH 6.9)

Materials:

  • 2-Hydroxy-4-morpholinepropanesulphonic acid (this compound) powder (MW: 225.26 g/mol )

  • Deionized water

  • 10 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • 1 L volumetric flask

  • Beaker

Procedure:

  • Weigh out 112.63 g of this compound powder and add it to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a stir plate and add a stir bar. Stir until the this compound powder is completely dissolved.

  • Carefully add 10 M NaOH dropwise to the solution to adjust the pH to 6.9. Monitor the pH continuously with a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to the 1 L mark.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • For sterile applications, filter the buffer through a 0.22 µm filter.

  • Store the buffer at room temperature or 4°C.

Protocol 2: General Procedure for Testing this compound Solubility at a Specific Low Temperature

Objective: To determine the approximate solubility of this compound at a desired low temperature.

Materials:

  • This compound powder

  • Deionized water

  • A series of test tubes or small beakers

  • A calibrated temperature-controlled water bath or refrigerator

  • Stir plate and small stir bars (optional)

  • Analytical balance

Procedure:

  • Prepare a series of known concentrations of this compound in deionized water at room temperature. For example, you could prepare solutions at 0.5 M, 0.75 M, 1.0 M, and 1.25 M.

  • Ensure the this compound is fully dissolved in each solution at room temperature. Gentle warming may be used to aid dissolution, but the solution should be returned to room temperature before proceeding.

  • Place the test tubes or beakers containing the this compound solutions in the temperature-controlled environment set to your desired low temperature (e.g., 4°C).

  • Allow the solutions to equilibrate at the low temperature for a sufficient amount of time (e.g., 24 hours), with occasional gentle agitation.

  • After the equilibration period, visually inspect each solution for the presence of precipitate.

  • The highest concentration that remains a clear solution (no precipitate) is an approximation of the solubility of this compound at that temperature.

Visualizations

Factors Contributing to this compound's Stability at Low Temperatures

MOPSO_Stability This compound This compound (2-Hydroxy-4-morpholine- propanesulphonic acid) zwitterionic Zwitterionic Nature This compound->zwitterionic hydroxyl Hydroxyl Group (-OH) This compound->hydroxyl morpholino Morpholino Ring This compound->morpholino sulfonic_acid Sulfonic Acid Group (-SO3H) This compound->sulfonic_acid stability High Solubility and Stability at Low Temperatures zwitterionic->stability hydroxyl->stability morpholino->stability sulfonic_acid->stability

Caption: Key structural features of this compound contributing to its high solubility and stability at low temperatures.

References

degradation pathways of "2-Hydroxy-4-morpholinepropanesulphonic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-morpholinepropanesulfonic acid (MOPSO).

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound buffer.

Issue Potential Cause Recommended Solution
This compound powder is clumped and/or has turned yellow. High humidity and/or improper storage temperature.Store this compound in a tightly sealed container in a dry environment with a relative humidity between 40% and 60%. Ensure the storage temperature is stable and avoid high temperatures, which can accelerate degradation.[1]
Inconsistent results in electrophoresis. Buffer inconsistency or impurities.Use high-purity this compound (≥99.0%) to minimize interference from ionic impurities.[2] Ensure the pH of the buffer is stable throughout the experiment, as this is critical for a uniform electric field and sharp bands.[2]
Unexpected interactions with biological molecules. While this compound is known for minimal interaction, certain conditions might promote it.This compound is noted for its stabilizing effect on the peptide backbone of proteins like BSA.[3] If unexpected interactions are suspected, consider a different buffer system after reviewing relevant literature for your specific application.
Cell culture contamination or poor cell health. While this compound has low toxicity, improper preparation or contamination of the buffer can affect cell cultures.Ensure sterile preparation of all buffer solutions for cell culture use. This compound is favored in cell culture for its stability and because it does not easily penetrate biological membranes, which helps maintain the integrity of organelles.[4]

Frequently Asked Questions (FAQs)

What is this compound and what are its primary applications?

2-Hydroxy-4-morpholinepropanesulfonic acid (this compound) is a zwitterionic biological buffer. Its primary applications include:

  • Biochemical and molecular biology experiments.[1]

  • Denaturing gel electrophoresis and protein purification chromatography.[2][3]

  • Cell culture media.[3][4]

  • Capillary electrophoresis (CE) as a carrier electrolyte.[2]

What is the useful pH buffering range for this compound?

This compound has a useful buffering range of pH 6.2 to 7.6.[2][3][4]

What is the structural difference between this compound and MOPS?

The primary structural difference is that this compound has a hydroxyl group at the C-2 position of its propane backbone, whereas MOPS (3-(N-Morpholino)propanesulfonic acid) has a simple propane chain.[3] This structural difference influences their pKa values and interaction profiles.[3]

What are the key advantages of using this compound?

  • High Purity: Available in high purity (≥99.0%), which is crucial for reproducible results.[2]

  • Low UV Absorbance: Minimizes interference in UV/VIS spectrophotometry.[3]

  • Minimal Interaction: Generally shows minimal interaction with most biological molecules.[2]

  • Does Not Penetrate Biological Membranes: This property is particularly advantageous in cell culture and organelle separation experiments as it helps maintain the stability of the internal environment of cells and organelles.[4]

How should this compound be stored?

To prevent clumping and yellowing, this compound powder should be stored in a dry and cool environment.[1] It is recommended to maintain the relative humidity between 40% and 60% and to ensure a stable temperature.[1]

Experimental Protocols

General Protocol for Preparing a this compound Buffer Solution (1 L of 0.5 M Stock Solution)

  • Weighing: Weigh out 120.65 g of this compound powder (MW: 241.29 g/mol ).

  • Dissolving: Add the powder to a beaker containing approximately 800 mL of nuclease-free water.

  • Mixing: Stir the solution with a magnetic stirrer until the powder is completely dissolved.

  • pH Adjustment: Adjust the pH to the desired value using a concentrated solution of NaOH or HCl while monitoring with a calibrated pH meter.

  • Final Volume: Once the desired pH is reached, transfer the solution to a graduated cylinder and add nuclease-free water to a final volume of 1 L.

  • Sterilization: For applications requiring sterility, filter the buffer solution through a 0.22 µm filter.

  • Storage: Store the buffer solution at 4°C.

Visualizations

MOPSO_Handling_Workflow cluster_storage Storage cluster_prep Buffer Preparation cluster_application Application storage Store this compound Powder (Dry, Cool, 40-60% RH) weigh Weigh Powder storage->weigh Retrieve dissolve Dissolve in Water weigh->dissolve ph_adjust Adjust pH dissolve->ph_adjust final_vol Bring to Final Volume ph_adjust->final_vol sterilize Sterile Filter (if needed) final_vol->sterilize application Use in Experiment (e.g., Electrophoresis, Cell Culture) sterilize->application Ready for Use Degradation_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue This compound Clumped or Yellow humidity High Humidity (>60%) issue->humidity temperature High or Unstable Temperature issue->temperature storage_control Store in Dry Environment (40-60% RH) humidity->storage_control temp_control Ensure Stable, Cool Storage temperature->temp_control seal Keep Container Tightly Sealed storage_control->seal temp_control->seal

References

avoiding microbial contamination in MOPSO buffer stocks

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for MOPSO (3-morpholino-2-hydroxypropanesulfonic acid) buffer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting microbial contamination in this compound buffer stocks.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and why is it used?

A1: this compound is a zwitterionic buffer, one of the "Good's" buffers, with a pKa of 6.9, making it effective for maintaining a stable pH in the physiological range of 6.2 to 7.6.[1][2] Its high water solubility, low cell membrane permeability, and minimal interaction with biological molecules and metal ions make it a popular choice for cell culture, biochemical assays, and electrophoresis.[1][2]

Q2: What are the common signs of microbial contamination in this compound buffer?

A2: Visual indicators of microbial contamination include:

  • Cloudiness or turbidity: The initially clear solution becomes hazy.[3]

  • Color change: The buffer may turn yellowish or exhibit other discolorations.[4]

  • Formation of sediment or clumps: Particulate matter may settle at the bottom of the container.

  • Unpleasant odor: A foul smell can indicate bacterial or fungal growth.[5]

  • pH shift: A significant and unexpected change in the buffer's pH can be a sign of microbial metabolism.

Q3: What are the primary sources of microbial contamination in this compound buffer?

A3: Contamination can be introduced from various sources, including:

  • Non-sterile equipment: Glassware, stir bars, and storage containers that have not been properly sterilized.

  • Contaminated reagents: Using non-sterile water or this compound powder.

  • Improper aseptic technique: Introducing airborne microorganisms during preparation, handling, or dispensing.[6]

  • Inadequate storage: Storing the buffer at room temperature for extended periods can encourage microbial growth.[5]

Q4: How can I prevent microbial contamination in my this compound buffer stocks?

A4: The best approach is a combination of sterile preparation and proper storage. This includes using high-purity reagents, sterilizing the final solution, and storing it at low temperatures. Following a strict aseptic workflow is critical.

Troubleshooting Guide

Issue 1: My freshly prepared this compound buffer appears cloudy.

Possible Cause Troubleshooting Step
Incomplete Dissolution Ensure the this compound powder is fully dissolved by stirring thoroughly. Gentle warming can aid dissolution, but avoid overheating.
Precipitation of Salts If other salts are included in your buffer, they may be precipitating.[7][8] Check the solubility of all components at the desired concentration and pH. Consider preparing concentrated stocks of different components and mixing them after sterilization.
Poor Water Quality Use high-purity, sterile water (e.g., Milli-Q or WFI) for buffer preparation. Impurities in the water can lead to precipitation.

Issue 2: My stored this compound buffer has become cloudy or shows visible growth.

Possible Cause Troubleshooting Step
Microbial Contamination Discard the contaminated buffer immediately to prevent cross-contamination of other reagents and cultures.[9] Review your aseptic preparation and handling techniques.
Improper Storage Store sterile this compound buffer at 2-8°C to inhibit microbial growth.[5] For long-term storage, consider aliquoting and freezing at -20°C, though freeze-thaw cycles should be minimized.
Contamination During Use When dispensing from a stock solution, use sterile pipettes and work in a laminar flow hood to avoid introducing contaminants.

Issue 3: The pH of my this compound buffer has shifted significantly over time.

Possible Cause Troubleshooting Step
Microbial Growth Microbial metabolism can alter the pH of the buffer. Discard the buffer and prepare a fresh, sterile stock.
CO2 Absorption from the Air If the buffer is not stored in a tightly sealed container, it can absorb atmospheric CO2, leading to a decrease in pH. Ensure containers are sealed properly.
Temperature Effects The pKa of this compound, and thus the pH of the buffer, can be sensitive to temperature changes.[6] Always measure and adjust the pH at the temperature at which the buffer will be used.

Data on Microbial Growth and Buffer Stability

While specific quantitative data on microbial growth rates directly in this compound buffer is not extensively published, the following table summarizes general principles and data for similar biological buffers to guide best practices.

ParameterCondition 1: Non-Sterile, Room Temp (~25°C)Condition 2: Sterile, Refrigerated (2-8°C)Condition 3: Sterile, Frozen (-20°C)
Expected Microbial Growth Rapid growth of bacteria and fungi can occur within days.Growth is significantly inhibited.[5]No microbial growth.
Observed Contamination Visible turbidity, color change, and pH shift are common.Minimal to no visible signs of contamination for weeks to months.No contamination if handled aseptically.
Buffer Stability (pH) Unstable due to microbial metabolism.Generally stable for several months if properly sealed.Stable for extended periods. Avoid multiple freeze-thaw cycles.
Recommended Shelf-life < 1 week1-3 months> 1 year

Experimental Protocols

Protocol 1: Preparation of Sterile 1 M this compound Stock Solution

Materials:

  • This compound powder (high purity)

  • High-purity, nuclease-free water

  • 5 M NaOH solution

  • Sterile glassware (beaker, graduated cylinder)

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter

  • Sterile 0.22 µm filter unit

  • Sterile storage bottles

Procedure:

  • In a sterile beaker, dissolve 225.2 g of this compound powder in approximately 800 mL of high-purity water.

  • Place the beaker on a stir plate with a sterile magnetic stir bar and mix until the powder is completely dissolved.

  • Carefully adjust the pH to the desired value (e.g., 7.4) using 5 M NaOH. Monitor the pH closely with a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a sterile graduated cylinder and bring the final volume to 1 L with high-purity water.

  • Sterilize the buffer by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Label the bottle with the buffer name, concentration, pH, date of preparation, and your initials.

  • Store the sterile stock solution at 2-8°C.

Protocol 2: Sterility Testing of this compound Buffer

Materials:

  • This compound buffer sample

  • Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM)

  • Sterile culture tubes

  • Incubator at 30-35°C and 20-25°C

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, aseptically transfer 1 mL of the this compound buffer to a tube containing 10 mL of TSB and another 1 mL to a tube containing 10 mL of FTM.

  • As a negative control, prepare a tube of TSB and FTM without adding the buffer.

  • As a positive control, inoculate a separate tube of TSB and FTM with a known non-fastidious microorganism (e.g., E. coli for TSB and Clostridium sporogenes for FTM).

  • Incubate the TSB tubes at 20-25°C for 14 days.

  • Incubate the FTM tubes at 30-35°C for 14 days.

  • Visually inspect the tubes for turbidity (cloudiness) daily.

  • If the this compound-inoculated tubes remain clear while the positive controls are turbid, the buffer is considered sterile. If the this compound-inoculated tubes become turbid, the buffer is contaminated.

Diagrams

Aseptic_Preparation_Workflow cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage & QC Start Start Weigh this compound Weigh this compound Start->Weigh this compound Dissolve in Water Dissolve in Water Weigh this compound->Dissolve in Water Adjust pH Adjust pH Dissolve in Water->Adjust pH Final Volume Final Volume Adjust pH->Final Volume Sterile Filter Sterile Filter Final Volume->Sterile Filter Aseptically Aliquot Aseptically Aliquot Sterile Filter->Aseptically Aliquot Store at 2-8°C Store at 2-8°C Aseptically Aliquot->Store at 2-8°C Sterility Test Sterility Test Store at 2-8°C->Sterility Test End End Sterility Test->End

Caption: Aseptic preparation workflow for this compound buffer.

Troubleshooting_Workflow Observe Contamination Observe Contamination Cloudy Buffer Cloudy Buffer Observe Contamination->Cloudy Buffer Visible Growth Visible Growth Cloudy Buffer->Visible Growth No Check for Precipitate Check for Precipitate Cloudy Buffer->Check for Precipitate Yes pH Shift pH Shift Review Storage Conditions Review Storage Conditions pH Shift->Review Storage Conditions Yes End End pH Shift->End No Visible Growth->pH Shift No Discard Buffer Discard Buffer Visible Growth->Discard Buffer Yes Review Preparation Protocol Review Preparation Protocol Check for Precipitate->Review Preparation Protocol Review Aseptic Technique Review Aseptic Technique Discard Buffer->Review Aseptic Technique Prepare Fresh Buffer Prepare Fresh Buffer Review Storage Conditions->Prepare Fresh Buffer Review Preparation Protocol->Prepare Fresh Buffer Prepare Fresh Buffer->End Review Aseptic Technique->Prepare Fresh Buffer

Caption: Troubleshooting logic for contaminated this compound buffer.

References

compatibility of MOPSO with various reagents and enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this compound with various reagents and enzymes, and to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, or 3-(N-morpholino)-2-hydroxypropanesulfonic acid, is a zwitterionic biological buffer. It is one of the "Good's" buffers, valued for its pKa of approximately 6.9 at 25°C, providing excellent buffering capacity in the physiological pH range of 6.2 to 7.6.[1][2] Its primary applications include cell culture media, protein stability studies, electrophoresis, and various biochemical and enzymatic assays.[1] this compound is known for its minimal interaction with biological molecules and low UV absorbance, making it suitable for spectrophotometric analyses.[3]

Q2: What is the recommended storage and handling for this compound powder and solutions?

A2: this compound powder should be stored in a cool, dry place, protected from moisture to prevent clumping and yellowing.[4] The recommended storage temperature for this compound solutions is 2-8°C, with a shelf life of approximately 6 months.[5] It is advisable to prepare solutions with purified, nuclease-free water and filter-sterilize for sensitive applications.

Q3: How does temperature affect the pH of a this compound buffer solution?

Q4: Can this compound be autoclaved?

A4: It is generally recommended to avoid autoclaving this compound as it may partially degrade.[5] For sterilization, filter sterilization using a 0.22 µm filter is the preferred method.

Reagent and Enzyme Compatibility

This compound is generally considered to be a non-reactive and stable buffer in the presence of many common laboratory reagents and enzymes. However, some interactions have been noted.

Reagent Compatibility
ReagentCompatibilityNotes
Divalent Cations (Ca²⁺, Mg²⁺) CompatibleThis compound is not expected to form precipitates with calcium and magnesium ions, a common issue with phosphate buffers.[6]
Metal Ions (General) Generally CompatibleConsidered a non-complexing buffer for many metal ions.
Iron (Fe) Incompatible A strong interaction with iron ions has been reported.[3][7] Avoid using this compound in assays where free iron is a critical component or could interfere.
Nickel (Ni) Weak InteractionA weak interaction with nickel ions has been noted.[7] This may be a consideration for nickel-based affinity chromatography or enzyme assays involving nickel cofactors.
Reducing Agents (DTT, β-mercaptoethanol, TCEP) CompatibleThis compound is compatible with common reducing agents used in protein chemistry and crystallization.[8]
Common Salts (NaCl, KCl) CompatibleThis compound's buffering capacity is stable in the presence of common salts like sodium chloride and potassium chloride.[8]
EDTA CompatibleNo adverse interactions have been reported. The combination is often used in various buffers.
Enzyme Compatibility

This compound is often a suitable buffer for enzymatic reactions that require a pH around neutrality. Its minimal interaction with many enzymes and substrates makes it a good choice for maintaining stable enzymatic activity.

Enzyme/ProteinCompatibilityNotes
endo-α-D-mannosidase Favorable Higher activity of this enzyme was observed in this compound and MES buffers at pH 7.0 compared to HEPES, HEPPS, or Tris buffers, where activity was significantly reduced or eliminated.
Bovine Serum Albumin (BSA) Favorable This compound has been shown to interact with the peptide backbone of BSA, leading to stabilization of the protein against thermal denaturation.[1][9]
General Enzymes Generally CompatibleDue to its pKa of ~6.9, this compound is well-suited for a wide range of enzyme assays that function optimally at or near physiological pH.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected Enzyme Inhibition or Altered Activity Metal Ion Chelation: Although generally non-complexing, a previously uncharacterized weak interaction with a critical metal cofactor for your enzyme could be occurring. The known strong interaction with iron could also be a factor.- If your enzyme requires a specific metal cofactor, consider using a different buffer known to be inert to that ion. - If iron contamination is a possibility in your reagents, treat solutions with a chelating resin or use high-purity reagents.
Precipitate Formation in Buffer Interaction with a specific reagent: While this compound is compatible with many reagents, an unforeseen reaction with a proprietary compound or a less common additive might occur.- Prepare fresh solutions of all components to rule out contamination or degradation. - Test the solubility of each component individually in the this compound buffer. - Consider an alternative "Good's" buffer with a similar pKa range, such as MOPS or HEPES, to see if the issue persists.
Inconsistent Experimental Results pH Fluctuation: The pH of the buffer was not adjusted at the experimental temperature, or the buffer has degraded over time.- Always calibrate your pH meter before use. - Adjust the final pH of your this compound buffer at the temperature you will be conducting your experiment. - Prepare fresh buffer solutions regularly, especially for long-term or sensitive experiments. The recommended shelf life for this compound solutions is about 6 months when stored at 2-8°C.[5]
Assay Interference Buffer Concentration: The concentration of this compound may be interfering with the assay, for example, by altering ionic strength.- Optimize the buffer concentration. While 20-50 mM is common, some assays may require lower or higher concentrations.

Experimental Protocols

While specific, detailed protocols for individual experiments using this compound are vast and varied, the following provides a general protocol for preparing a this compound buffer solution.

Preparation of a 0.5 M this compound Stock Solution (pH 6.9)

Materials:

  • This compound (3-(N-morpholino)-2-hydroxypropanesulfonic acid) powder

  • High-purity, nuclease-free water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinder and beaker

  • 0.22 µm filter sterilization unit

Procedure:

  • In a beaker, dissolve the appropriate amount of this compound powder in approximately 80% of the final desired volume of high-purity water. For a 1 L solution, start with 800 mL of water.

  • Place the beaker on a stir plate and add a stir bar to facilitate dissolution.

  • Once the this compound is fully dissolved, place the pH probe into the solution.

  • Slowly add 10 N NaOH dropwise while monitoring the pH. Continue adding NaOH until the desired pH of 6.9 is reached and stable.

  • Transfer the solution to a graduated cylinder and add high-purity water to reach the final desired volume.

  • For sterile applications, pass the buffer through a 0.22 µm filter.

  • Store the solution at 2-8°C.

Visualizations

MOPSO_Troubleshooting_Workflow cluster_0 Experimental Issue Identification cluster_1 Initial Checks cluster_2 Investigation of this compound Compatibility cluster_3 Resolution start Unexpected Result (e.g., low enzyme activity, precipitate) check_ph Verify Buffer pH at Experimental Temperature start->check_ph check_reagents Prepare Fresh Reagents & Buffer check_ph->check_reagents If pH is correct resolved Issue Resolved check_ph->resolved If pH was incorrect and now corrected metal_interaction Consider Metal Ion Interaction (especially Fe³⁺) check_reagents->metal_interaction If issue persists check_reagents->resolved If fresh reagents solve the issue reagent_interaction Test Individual Reagent Solubility in this compound metal_interaction->reagent_interaction change_buffer Select Alternative Buffer (e.g., MOPS, HEPES) metal_interaction->change_buffer If Fe³⁺ interaction is suspected optimize_conc Optimize this compound Concentration reagent_interaction->optimize_conc reagent_interaction->change_buffer If incompatibility is found optimize_conc->change_buffer If issue persists optimize_conc->resolved If concentration was the issue change_buffer->resolved Buffer_Selection_Logic cluster_0 Experimental Requirements cluster_1 Buffer Candidate Evaluation cluster_2 Buffer Recommendation exp_ph Required pH Range ph_6_to_8 pH 6.2 - 7.6? exp_ph->ph_6_to_8 metal_ions Presence of Metal Ions? ph_6_to_8->metal_ions Yes other_buffer Consider Other Buffers (e.g., HEPES, PIPES) ph_6_to_8->other_buffer No iron_present Iron (Fe³⁺) Present? metal_ions->iron_present Yes use_this compound This compound is a Good Candidate metal_ions->use_this compound No iron_present->use_this compound No avoid_this compound Avoid this compound iron_present->avoid_this compound Yes

References

Validation & Comparative

A Head-to-Head Battle of the Buffers: MOPS vs. HEPES in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

In the world of biological research, maintaining a stable pH is paramount to experimental success. Two of the most stalwart guardians of pH are 2-Hydroxy-4-morpholinepropanesulphonic acid (MOPS) and 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES). Both are zwitterionic, "Good's" buffers, renowned for their compatibility with biological systems. However, subtle differences in their chemical properties can have significant impacts on experimental outcomes. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in making an informed choice for their specific applications.

Core Physicochemical Properties

A fundamental understanding of the key properties of MOPS and HEPES is the first step in selecting the appropriate buffer for your needs. Both are valued for their minimal interaction with biological molecules and processes, a significant advantage over buffers like phosphate, which can interfere with certain enzymatic reactions.

Property2-Hydroxy-4-morpholinepropanesulphonic acid (MOPS)HEPES
pKa at 25°C 7.207.55
Buffering pH Range 6.5 - 7.96.8 - 8.2
ΔpKa/°C -0.015-0.014
Metal Ion Binding Generally low, with some interaction reported with Fe and Ag(I).[1][2]Negligible for most divalent cations.

Performance in Cell Culture

The choice of buffer in cell culture is critical for maintaining cell viability, morphology, and ensuring the reproducibility of experiments. While both MOPS and HEPES are used, studies have shown that their performance can differ depending on the cell type and experimental conditions.

A comparative study on human keratinocyte cell lines (NOK and HaCaT) revealed a stark difference in cytotoxicity between MOPS and HEPES. In this study, RPMI medium buffered with 0.165 M MOPS led to approximately 80% cell death after 4 hours of incubation. In contrast, RPMI buffered with 25 mM HEPES maintained 100% cell viability for up to 24 hours.[3][4]

Table 1: Effect of MOPS and HEPES on Keratinocyte Viability [3]

Buffer in RPMI MediumCell LineCell Viability after >4 hours
0.165 M MOPSNOK~20%
0.165 M MOPSHaCaT~20%
25 mM HEPESNOK100%
25 mM HEPESHaCaT100%

This highlights the importance of buffer concentration and the potential for cell-type specific toxicity. While MOPS has been successfully used in some cell culture applications, particularly for short-term procedures, HEPES often demonstrates superior performance in long-term cultures, especially at higher concentrations.[5][6]

A patent for a novel buffering system for gamete and embryo culture suggests that a combination of MOPS and HEPES (e.g., 7.5 mM each) can provide a more stable pH environment compared to traditional bicarbonate buffers, especially when moving between CO₂-controlled incubators and ambient air.[7] This synergistic effect may offer enhanced protection for sensitive primary cells.

Impact on Enzyme Assays

In the realm of enzymology, particularly when studying metalloenzymes, the choice of buffer is critical to avoid interference with catalytic activity. Both MOPS and HEPES are generally considered non-coordinating buffers, making them suitable for such assays.

A study investigating the influence of different buffers on the activity of a Mn²⁺-dependent dioxygenase (BLC23O) and an Fe³⁺-dependent enzyme (Ro1,2-CTD) demonstrated that buffer identity significantly impacts kinetic parameters. While this study did not directly compare MOPS and HEPES for the same enzyme, it did show that HEPES, when compared to Tris-HCl and sodium phosphate, often resulted in higher catalytic efficiency (kcat/Km).[8][9] For instance, with BLC23O, the catalytic efficiency in HEPES was significantly higher than in Tris-HCl and sodium phosphate buffers.[8][9]

Table 2: Kinetic Parameters of BLC23O in Different Buffers [8][9]

Buffer (at optimal pH)Km (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
HEPES (pH 7.6)0.54 ± 0.020.45 ± 0.010.84 ± 0.02
Tris-HCl (pH 7.4)0.20 ± 0.010.33 ± 0.0021.65 ± 0.08
Sodium Phosphate (pH 7.2)0.24 ± 0.010.23 ± 0.0010.96 ± 0.04

Conversely, for the non-metalloenzyme trypsin, the kinetic parameters were comparable across HEPES, Tris-HCl, and sodium phosphate buffers, suggesting that the influence of the buffer is more pronounced for metalloenzymes.[8][9]

Studies on iron autoxidation have shown that both MOPS and HEPES have a very low affinity for iron, which is advantageous when studying iron-dependent biological processes.[2] However, for studies involving silver (I), MOPS is recommended over HEPES due to its weaker complexing action.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay) for Buffer Comparison

This protocol is adapted from a study comparing the effects of MOPS and HEPES on keratinocyte viability.[3]

  • Cell Seeding: Plate human keratinocytes (e.g., HaCaT) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Preparation of Buffered Media: Prepare RPMI-1640 medium supplemented with either 25 mM HEPES or varying concentrations of MOPS (e.g., 20 mM, 50 mM, 100 mM, 165 mM). Adjust the pH of each medium to 7.4.

  • Exposure to Buffered Media: Remove the initial culture medium from the wells and replace it with the prepared buffered media.

  • Incubation: Incubate the cells for various time points (e.g., 4, 8, 12, 24 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the control group (cells in standard culture medium).

Experimental Workflow for Buffer Comparison in Cell Culture

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start prep_media Prepare Culture Media with Buffer A (MOPS) and Buffer B (HEPES) start->prep_media seed_cells Seed Cells in Multi-well Plates prep_media->seed_cells incubate Incubate Cells for Defined Time Points seed_cells->incubate monitor_ph Monitor pH of Media incubate->monitor_ph assess_viability Assess Cell Viability (e.g., MTT Assay) incubate->assess_viability assess_morphology Assess Cell Morphology (Microscopy) incubate->assess_morphology compare_ph Compare pH Stability monitor_ph->compare_ph compare_viability Compare Viability Data assess_viability->compare_viability compare_morphology Compare Morphological Changes assess_morphology->compare_morphology conclusion Draw Conclusion on Buffer Performance compare_viability->conclusion compare_ph->conclusion compare_morphology->conclusion

Caption: Workflow for comparing the performance of two biological buffers in a cell culture system.

Signaling Pathway Considerations

Buffers are generally chosen to be inert, but it is crucial to consider their potential to influence signaling pathways, especially in sensitive assays. For instance, in studies of signaling cascades involving metal ion cofactors, a buffer with minimal metal-binding capacity is essential.

G cluster_pathway Generic Metalloenzyme-Dependent Signaling Pathway cluster_buffer Buffer Interaction Ligand Ligand Receptor Receptor Ligand->Receptor Metalloenzyme Metalloenzyme (e.g., Kinase, Phosphatase) Receptor->Metalloenzyme Substrate Substrate Metalloenzyme->Substrate Acts on Product Product Substrate->Product Cellular_Response Cellular Response Product->Cellular_Response Buffer Buffer (MOPS or HEPES) Metal_Ion Metal Ion (e.g., Mg²⁺, Mn²⁺) Buffer->Metal_Ion Minimal Interaction Metal_Ion->Metalloenzyme Cofactor for

Caption: Ideal buffer interaction in a metalloenzyme-dependent signaling pathway.

Conclusion and Recommendations

Both MOPS and HEPES are excellent buffers for a wide range of biological research applications. The choice between them should be guided by the specific requirements of the experiment.

  • For general cell culture, especially long-term studies, HEPES is often the safer choice due to its lower reported cytotoxicity at typical working concentrations. However, the optimal concentration should always be determined empirically for the specific cell line.

  • For enzyme assays involving metal ions, both buffers are generally suitable due to their low metal-binding capacity. However, for specific metal ions like silver, MOPS may be preferred.

  • The temperature stability of the pKa is similar for both buffers, making them reliable choices for experiments conducted at varying temperatures.

  • When working outside of a CO₂ incubator, a combination of MOPS and HEPES may provide enhanced pH stability.

Ultimately, the ideal buffer is the one that provides a stable pH environment without interfering with the biological system under investigation. It is always recommended to perform preliminary experiments to validate the chosen buffer and its concentration for any new experimental setup.

References

MOPSO: A Superior Buffering Agent for Sensitive Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

MOPSO [3-(N-Morpholino)-2-hydroxypropanesulfonic acid] is a zwitterionic biological buffer from the "Good's" buffers series, increasingly recognized for its utility in a variety of research applications, particularly those requiring a stable pH environment between 6.2 and 7.6.[1][2] Its unique chemical structure, featuring a hydroxyl group, confers specific properties that can offer advantages over other commonly used Good's buffers in sensitive experimental systems.

This guide provides a comprehensive comparison of this compound with other Good's buffers, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Comparative Overview

Good's buffers were developed to meet several criteria for biological research, including high water solubility, low cell membrane permeability, and minimal interference with biological processes.[1][3][4] While all Good's buffers share these general characteristics, they differ in their pKa values, which dictates their optimal buffering range. The table below summarizes the key physicochemical properties of this compound and other commonly used Good's buffers.

BufferpKa at 25°CUseful pH RangeMolecular Weight ( g/mol )
This compound 6.87 6.2 - 7.6 225.3
MES6.105.5 - 6.7195.2
PIPES6.766.1 - 7.5302.4
MOPS7.146.5 - 7.9209.3
HEPES7.486.8 - 8.2238.3
TES7.406.8 - 8.2229.2
TAPS8.407.7 - 9.1243.3
CHES9.498.6 - 10.0207.3
CAPS10.409.7 - 11.1221.3

Performance in Key Research Applications

The choice of buffer can significantly impact experimental outcomes. Here, we compare the performance of this compound to other Good's buffers in several key applications.

Protein Stability and Enzyme Kinetics

The stability of proteins is paramount in many biochemical assays. The buffer composition can influence protein aggregation and denaturation. While some studies have shown that buffers like HEPES and MOPS can affect protein stability, this compound has been reported to stabilize proteins against thermal denaturation.[5] This property is particularly advantageous in enzyme kinetic studies where maintaining the enzyme's native conformation is crucial for accurate measurements.

Cell Culture

Maintaining a stable physiological pH is critical for the viability and growth of cells in culture. This compound, with its pKa near physiological pH, is well-suited for use in cell culture media.[5] Studies comparing different buffers have shown that the choice of buffering agent can impact cell viability and morphology. For instance, a comparative study on keratinocyte cell viability showed differential effects between HEPES and MOPS.[6] While specific comparative data for this compound in a wide range of cell lines is still emerging, its properties suggest it is a reliable choice for maintaining pH stability in cell culture systems.

Electrophoresis

This compound is also utilized in electrophoresis for the separation of proteins and nucleic acids.[7] Its zwitterionic nature and low conductivity contribute to stable electrophoretic runs and clear resolution of bands.

Experimental Protocols

Preparation of 0.5 M this compound Buffer (pH 6.9)

This protocol provides instructions for preparing a 0.5 M stock solution of this compound buffer at pH 6.9.

Materials:

  • This compound (MW: 225.28 g/mol )

  • 10 N Sodium Hydroxide (NaOH)

  • Deionized water (dH₂O)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

Procedure:

  • Weigh out 112.64 g of this compound powder.

  • Add the this compound powder to a beaker containing 800 mL of dH₂O.

  • Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

  • Carefully add 10 N NaOH dropwise to adjust the pH to 6.9. Monitor the pH continuously with a calibrated pH meter.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to 1 L.

  • Sterilize the buffer solution by autoclaving or filtration through a 0.22 µm filter if required for your application.

  • Store the buffer at room temperature.

Visualizing Experimental Workflows

The choice of buffer is a critical step in complex experimental workflows. The following diagram illustrates a typical workflow for studying the ERK signaling pathway, highlighting where a high-quality buffer like this compound is essential.

ERK_Signaling_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_analysis Analysis Cell_Seeding Seed Cells Growth_Factor_Stimulation Stimulate with Growth Factor Cell_Seeding->Growth_Factor_Stimulation Lysis Lyse Cells in This compound-based Lysis Buffer Growth_Factor_Stimulation->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Kinase_Assay Kinase Assay Lysis->Kinase_Assay Measure ERK Activity WB Western Blotting Quantification->WB Analyze p-ERK/Total ERK Data_Analysis Data Analysis & Interpretation WB->Data_Analysis Kinase_Assay->Data_Analysis

Caption: Workflow for studying the ERK signaling pathway.

In this workflow, a this compound-based lysis buffer would be used to maintain a stable pH during protein extraction, which is crucial for preserving the phosphorylation status of ERK and the overall integrity of the signaling proteins for subsequent analysis by Western blotting and kinase assays.

Logical Relationships in Buffer Selection

The decision to use this compound or another Good's buffer often depends on the specific requirements of the experiment. The following diagram illustrates the logical considerations for buffer selection.

Buffer_Selection_Logic Start Start: Define Experimental Needs pH_Range Required pH Range? Start->pH_Range This compound Select this compound (pH 6.2 - 7.6) pH_Range->this compound pH 6.2-7.6 Other_Good Select Other Good's Buffer (e.g., HEPES, PIPES) pH_Range->Other_Good Other Metal_Ions Presence of Divalent Cations? Assay_Type Assay Type? Metal_Ions->Assay_Type No Chelating_Buffer Consider Buffer with Low Metal Binding Metal_Ions->Chelating_Buffer Yes Non_Interfering_Buffer Select Buffer with Minimal Assay Interference Assay_Type->Non_Interfering_Buffer This compound->Metal_Ions Other_Good->Metal_Ions Chelating_Buffer->Assay_Type

Caption: Decision tree for selecting a suitable biological buffer.

This decision tree illustrates that the primary consideration for buffer selection is the required pH range. If the desired pH falls within this compound's buffering range, it is a strong candidate. Subsequent considerations include the presence of metal ions and the specific type of assay to be performed, guiding the final buffer choice.

References

MOPSO Buffer: A Comparative Guide to Performance and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biological research and drug development, maintaining a stable pH is paramount to the validity and reproducibility of experimental results. Zwitterionic buffers, such as MOPSO (3-Morpholino-2-hydroxypropanesulfonic acid), are indispensable tools for achieving this stability. This guide provides a comprehensive comparison of this compound buffer with other commonly used alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate buffer for your specific research needs.

Introduction to this compound and Its Alternatives

This compound is a "Good's" buffer, one of a series of buffers developed to be effective at physiological pH, minimally interactive with biological components, and stable. Structurally similar to the widely used MOPS buffer, this compound is distinguished by a hydroxyl group on the C-2 position of its propane backbone. This seemingly minor difference influences its pKa and, consequently, its optimal buffering range.

A comparative overview of the physicochemical properties of this compound and its common alternatives is presented in Table 1.

Table 1: Physicochemical Properties of Common Biological Buffers

BufferpKa (at 25°C)Useful pH RangeKey Characteristics
This compound 6.7 - 7.16.2 - 7.6Often favored in cell culture media and electrophoresis; noted for its potential to stabilize proteins against thermal denaturation.[1]
MOPS 7.0 - 7.46.5 - 7.9Widely used in RNA electrophoresis, protein purification, and cell culture; may interact with the peptide backbone of some proteins.[2]
HEPES 7.45 - 7.656.8 - 8.2Commonly used in cell culture; known for its low metal-binding capacity.
PIPES 6.7 - 7.16.1 - 7.5Often used in protocols for preparing competent cells; has low metal-binding capacity.
ACES 6.6 - 7.06.1 - 7.5Utilized in specific microbial culture media, such as for Legionella pneumophila.

Performance Comparison in Key Applications

The choice of buffer can significantly impact experimental outcomes. This section provides a comparative analysis of this compound's performance in several key research applications, supported by available experimental data.

Mammalian Cell Culture

Maintaining a stable pH is critical for optimal cell growth and viability in mammalian cell culture. While HEPES is a widely used buffer in this application, this compound presents a viable alternative.

Experimental Data Summary:

Direct quantitative comparisons of this compound and HEPES on the viability of a wide range of mammalian cell lines are not extensively documented in readily available literature. However, the properties of this compound, such as its pKa within the physiological range and its zwitterionic nature, make it suitable for cell culture applications.[3] It is crucial to empirically determine the optimal buffer and its concentration for each specific cell line and experimental condition.

Microbial Cultivation: The Case of Legionella pneumophila

The cultivation of fastidious bacteria like Legionella pneumophila, the causative agent of Legionnaires' disease, requires carefully formulated media. A study comparing ACES, MOPS, and this compound in Buffered Charcoal Yeast Extract (BCYEα) medium for the cultivation of L. pneumophila strain F889 found no significant differences in culturing effectiveness between the three buffers. This suggests that the more cost-effective and stable MOPS and this compound can serve as effective replacements for ACES in this specific application.

Table 2: Culturing Effectiveness of Buffers for Legionella pneumophila (F889 strain)

BufferRelative Growth
ACESNo significant difference
MOPSNo significant difference
This compoundNo significant difference

Based on a qualitative comparison of culturing effectiveness.

RNA Electrophoresis

The integrity of RNA is crucial for downstream applications like Northern blotting. MOPS is the most commonly used buffer for denaturing agarose gel electrophoresis of RNA. This compound, with its similar properties, is also utilized in electrophoresis applications.[3]

Experimental Data Summary:

Protein Purification and Stability

Maintaining protein stability is a primary concern during purification and subsequent analysis. This compound has been noted for its ability to interact with the peptide backbone of proteins like bovine serum albumin (BSA) and prevent thermal denaturation.[2][4]

Experimental Data Summary:

Specific quantitative data directly comparing the yield and purity of a wide range of recombinant proteins purified using this compound versus other buffers is limited. However, its protein-stabilizing properties suggest it could be advantageous in protocols involving proteins prone to denaturation.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections provide established protocols for key experiments where this compound or its alternatives are commonly used.

Protocol 1: Preparation of Competent E. coli Cells using PIPES Buffer

This protocol is a common method for preparing chemically competent E. coli for transformation.

competent_cell_protocol cluster_culture Cell Culture cluster_washing Washing and Resuspension cluster_final Final Preparation start Inoculate LB medium culture Incubate at 37°C start->culture harvest Harvest cells (OD600 ~0.4-0.6) culture->harvest wash1 Resuspend in ice-cold PIPES buffer harvest->wash1 centrifuge1 Centrifuge wash1->centrifuge1 wash2 Resuspend in ice-cold PIPES buffer with CaCl2 centrifuge1->wash2 centrifuge2 Centrifuge wash2->centrifuge2 resuspend Resuspend in PIPES buffer with glycerol centrifuge2->resuspend aliquot Aliquot resuspend->aliquot store Store at -80°C aliquot->store

Competent Cell Preparation Workflow

Methodology:

  • Culture: Inoculate a single colony of E. coli into Luria-Bertani (LB) broth and grow at 37°C with shaking to an optical density at 600 nm (OD600) of 0.4-0.6.

  • Harvest: Chill the culture on ice for 20-30 minutes and then centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the cells.

  • Washing: Discard the supernatant and gently resuspend the cell pellet in ice-cold 100 mM PIPES buffer (pH 6.7). Centrifuge again under the same conditions.

  • Resuspension: Resuspend the pellet in ice-cold 100 mM PIPES buffer containing 50 mM CaCl2.

  • Final Preparation: Centrifuge the cells one last time and resuspend the pellet in 100 mM PIPES buffer with 50 mM CaCl2 and 15% glycerol.

  • Storage: Aliquot the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid nitrogen. Store at -80°C.

Protocol 2: RNA Electrophoresis using MOPS Buffer

This protocol is a standard method for analyzing RNA integrity on a denaturing formaldehyde agarose gel.

rna_electrophoresis_workflow cluster_gel_prep Gel Preparation cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Visualization agarose Prepare 1% agarose in 1X MOPS buffer formaldehyde Add formaldehyde and ethidium bromide agarose->formaldehyde pour Pour gel formaldehyde->pour load Load samples onto gel pour->load mix Mix RNA with formaldehyde/formamide loading buffer denature Denature at 65°C mix->denature chill Chill on ice denature->chill chill->load run Run electrophoresis in 1X MOPS buffer load->run visualize Visualize under UV light run->visualize

RNA Electrophoresis Workflow

Methodology:

  • Gel Preparation: Prepare a 1% (w/v) agarose gel in 1X MOPS buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0). In a fume hood, add formaldehyde to a final concentration of 2.2 M and ethidium bromide to 0.5 µg/mL.

  • Sample Preparation: Mix 1-5 µg of total RNA with a formaldehyde/formamide-based loading buffer. Denature the RNA samples by heating at 65°C for 15 minutes, followed by immediate chilling on ice.

  • Electrophoresis: Place the gel in an electrophoresis chamber filled with 1X MOPS buffer. Load the denatured RNA samples and run the gel at 5-7 V/cm.

  • Visualization: Visualize the RNA bands under UV light. Intact total RNA should show sharp 28S and 18S ribosomal RNA bands with an intensity ratio of approximately 2:1.[5]

Protocol 3: Northern Blotting Workflow

Northern blotting is a technique to detect specific RNA sequences. This workflow outlines the key steps following RNA electrophoresis.

northern_blotting_workflow cluster_transfer Transfer cluster_hybridization Hybridization cluster_detection Detection setup Set up capillary transfer (Gel -> Membrane) transfer Transfer overnight setup->transfer crosslink UV crosslink RNA to membrane transfer->crosslink prehyb Prehybridize membrane crosslink->prehyb hyb Hybridize with labeled probe prehyb->hyb wash Wash membrane hyb->wash expose Expose to film or digital imager wash->expose develop Develop and analyze expose->develop

Northern Blotting Workflow

Methodology:

  • Transfer: After electrophoresis, transfer the RNA from the gel to a positively charged nylon membrane via capillary action overnight.

  • Crosslinking: Fix the RNA to the membrane by UV crosslinking.

  • Hybridization: Prehybridize the membrane in a hybridization buffer to block non-specific binding sites. Then, hybridize the membrane with a labeled probe specific to the RNA of interest.

  • Washing: Wash the membrane to remove unbound probe.

  • Detection: Detect the probe signal using autoradiography or a digital imaging system.

Conclusion

This compound is a versatile and effective zwitterionic buffer with a valuable role in a variety of biochemical and molecular biology applications. Its favorable pKa, minimal interaction with biological macromolecules, and protein-stabilizing properties make it a strong candidate for use in cell culture, electrophoresis, and protein-based assays. While direct quantitative comparisons with other buffers across all applications are not always readily available, the existing evidence and its fundamental properties suggest that this compound is a reliable alternative to more commonly used buffers like MOPS and HEPES. The choice of buffer should always be guided by the specific requirements of the experiment, and empirical validation is recommended to ensure optimal performance.

References

Assessing the Purity of Commercial 2-Hydroxy-4-morpholinepropanesulphonic Acid (MOPS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the accuracy and reproducibility of experimental results. 2-Hydroxy-4-morpholinepropanesulphonic acid, commonly known as MOPS, is a zwitterionic buffer widely used in biological and biochemical research due to its pKa of 7.2, making it an effective buffer in the physiological pH range of 6.5 to 7.9.[1][2] However, the purity of commercially available MOPS can vary, potentially introducing contaminants that can interfere with sensitive assays. This guide provides a comparative overview of the purity of commercial MOPS, along with detailed experimental protocols for its assessment.

Comparison of Commercial MOPS Purity

The purity of MOPS is typically specified by the manufacturer, with higher grades offering lower levels of specific impurities. Below is a summary of typical purity specifications from various suppliers for their biotechnology or molecular biology grade MOPS. It is important to note that these are general specifications and can vary by lot. Always refer to the certificate of analysis for specific batch information.

ParameterSupplier A (e.g., Sigma-Aldrich BioUltra)[3]Supplier B (e.g., Advancion Biologics Plus)[1]Supplier C (e.g., Carl ROTH PUFFERAN®)[4]
Assay (by Titration) ≥ 99.5%≥ 99.5%≥ 99.5%
UV Absorbance (260 nm, 1M) ≤ 0.020 AUNot SpecifiedNot Specified
UV Absorbance (280 nm, 1M) ≤ 0.015 AUNot SpecifiedNot Specified
Heavy Metals (as Pb) ≤ 5 ppmComprehensive ICP-MS analysisNot Specified
Iron (Fe) ≤ 5 ppmIncluded in ICP-MSNot Specified
Endotoxins ≤ 0.1 EU/mgIncluded in testingNot Specified
DNase None DetectedNone DetectedNot Specified
RNase None DetectedNone DetectedNot Specified
Protease None DetectedNone DetectedNot Specified
Alternative Buffering Agents

While MOPS is a versatile buffer, several alternatives can be considered depending on the specific application. The choice of buffer should be guided by the desired pH range, potential for interaction with metal ions, and compatibility with the experimental system.

BufferpKa (at 25°C)Useful pH RangeKey Characteristics
MES 6.15.5 - 6.7Preferred for slightly acidic conditions; minimal metal ion binding.[2]
HEPES 7.56.8 - 8.2Commonly used in cell culture; maintains physiological pH.[2]
Tris 8.17.5 - 9.0Widely used, but its pKa is temperature-dependent.

Experimental Protocols for Purity Assessment

To independently verify the purity of a commercial MOPS preparation, a combination of analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating and quantifying the main component and any organic impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating polar compounds like MOPS.

  • Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic modifier. A common starting point is a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) mixed with acetonitrile or methanol. The exact ratio should be optimized to achieve good separation.[5][6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 210 nm, where MOPS and potential impurities will absorb.

  • Sample Preparation: Accurately weigh and dissolve the MOPS powder in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume of the sample. The purity can be estimated by the area percentage of the main MOPS peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a certified reference standard of MOPS should be used to create a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh MOPS B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection (210 nm) E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Figure 1. Experimental workflow for HPLC-based purity assessment of MOPS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[8]

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that is soluble in the same solvent as MOPS and has signals that do not overlap with the MOPS signals. Maleic acid is a suitable internal standard.

  • Solvent: Deuterated water (D₂O).

  • Sample Preparation: Accurately weigh a specific amount of the MOPS sample and the internal standard into the same vial. Dissolve the mixture in a precise volume of D₂O. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Data Analysis: Integrate a well-resolved signal from MOPS and a signal from the internal standard. The purity of the MOPS sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Mass Spectrometry (MS) for Impurity Identification

Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the identification of unknown impurities.

Methodology:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) capable of high-resolution mass measurements.

  • LC Method: A method similar to the HPLC protocol described above, but using volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile phosphate buffers to ensure compatibility with the mass spectrometer.[9][10]

  • MS Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment the impurity ions.

  • Data Analysis: The accurate mass measurement from the full scan data can be used to determine the elemental composition of an impurity. The fragmentation pattern from the MS/MS data provides structural information that can be used to elucidate the identity of the impurity.[11]

Impurity_ID_Workflow A LC Separation of MOPS and Impurities B Full Scan MS for Accurate Mass A->B C Tandem MS (MS/MS) for Fragmentation A->C D Determine Elemental Composition B->D E Elucidate Impurity Structure C->E F Impurity Identified D->F E->F

Figure 2. Logical workflow for impurity identification using LC-MS/MS.

Conclusion

The purity of commercial MOPS can vary, and for sensitive applications, it is crucial to select a high-purity grade and to be aware of potential contaminants. The experimental protocols outlined in this guide provide a framework for the independent assessment of MOPS purity, enabling researchers to ensure the quality of their reagents and the integrity of their experimental data. When selecting a commercial MOPS product, it is recommended to request a certificate of analysis from the supplier to obtain batch-specific purity information.

References

A Comprehensive Guide to Alternatives for 2-Hydroxy-4-morpholinepropanesulphonic acid (MOPS) in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal buffering conditions for their experiments, 2-Hydroxy-4-morpholinepropanesulphonic acid (MOPS) is a commonly used zwitterionic buffer. However, a range of alternative buffers, each with unique properties, can offer advantages in specific applications. This guide provides an objective comparison of MOPS and its alternatives, supported by experimental data, to aid in the selection of the most appropriate buffer for various research needs.

Key Alternatives to MOPS

Several "Good's buffers" serve as excellent alternatives to MOPS, each with a distinct buffering range and specific application benefits. The most common alternatives include HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), MES (2-(N-morpholino)ethanesulfonic acid), PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)), and Tris (tris(hydroxymethyl)aminomethane).[1] These zwitterionic buffers are favored in biological research for their minimal reactivity with biological molecules and their ability to maintain stable pH in the physiologically relevant range of 6 to 8.[1][2]

Comparative Performance in Key Applications

The choice of buffer can significantly impact experimental outcomes in applications such as cell culture, protein electrophoresis, and protein stability studies.

Mammalian Cell Culture

In mammalian cell culture, maintaining a stable pH is crucial for cell viability and growth. While MOPS is used, HEPES is a more common alternative. A study comparing the effects of MOPS and HEPES on keratinocyte cell viability demonstrated that HEPES, at a concentration of 25 mM, was able to maintain cell viability at nearly 100% for up to 12 hours, while a similar concentration of MOPS led to approximately 80% cell death.[3][4]

Table 1: Comparison of HEPES and MOPS on Keratinocyte Viability and Microbial Growth [3]

Buffer in RPMI MediumC. albicans (log10 CFU/mL)S. aureus (log10 CFU/mL)Keratinocyte Viability (after 12h)
MOPS (0.165 M)5.44 (±0.30)7.60 (±0.07)~20%
HEPES (25 mM) with L-glutamine and NaHCO₃5.52 (±0.20)7.68 (±0.10)~100%
Protein Electrophoresis

In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the choice of running buffer affects the migration and resolution of proteins. For Bis-Tris gels, which operate at a neutral pH to minimize protein modifications, MES and MOPS are the recommended running buffers.[5][6] MES, with a lower pKa, allows for faster run times and provides better separation of small to medium-sized proteins, while MOPS is more suitable for resolving medium to large-sized proteins.[5]

Table 2: Recommended Buffer Systems for Protein Separation in Bis-Tris Gels [5][7]

Buffer SystemOptimal Protein Separation Range
MES Running Buffer2 - 200 kDa
MOPS Running Buffer14 - 200 kDa

G cluster_sample Sample Preparation cluster_electrophoresis Electrophoresis cluster_analysis Analysis Protein_Sample Protein Sample LDS_Buffer LDS Sample Buffer Reducing_Agent Reducing Agent (optional) Heat_Denaturation Heat at 70°C for 10 min BisTris_Gel Bis-Tris Gel Heat_Denaturation->BisTris_Gel Load Sample Running_Buffer Running Buffer (MOPS or MES) Power_Supply Apply Voltage Separation Protein Separation Staining Stain Gel Separation->Staining Imaging Image Gel Analysis Analyze Protein Bands

Protein Stability

The stability of a protein is often assessed by measuring its melting temperature (Tm) using techniques like circular dichroism (CD) spectroscopy. The choice of buffer can influence a protein's thermal stability. While specific comparative data across a wide range of buffers is limited in publicly available literature, it is known that buffer components can interact with proteins and affect their conformation.[8] For CD spectroscopy, buffers that are transparent in the far-UV region and are thermally stable are preferred. Phosphate-buffered saline (PBS) and HEPES are commonly used, while temperature-sensitive buffers like Tris should be used with caution.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study comparing the effects of HEPES and MOPS on keratinocyte viability.[3]

  • Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 1 x 10⁵ cells/mL in RPMI-1640 medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Buffer Exposure: Replace the culture medium with RPMI-1640 containing either 25 mM HEPES (supplemented with 2.0 mM L-glutamine and 2.0 g/L sodium bicarbonate) or 0.165 M MOPS.

  • Incubation: Incubate the cells for the desired time points (e.g., 3, 6, and 12 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control (cells grown in standard medium).

G cluster_setup Assay Setup cluster_treatment Buffer Treatment cluster_measurement Viability Measurement Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Replace_Medium Replace Medium with Test Buffers Incubate_24h->Replace_Medium Incubate_Timepoints Incubate for 3, 6, 12h Replace_Medium->Incubate_Timepoints Add_MTT Add MTT Solution Incubate_Timepoints->Add_MTT Incubate_4h Incubate 4h Solubilize Solubilize Formazan with DMSO Read_Absorbance Read Absorbance at 570nm

SDS-PAGE with MOPS or MES Running Buffer

This protocol is a general procedure for protein separation using a Bis-Tris gel system.[5][7]

  • Gel Preparation: Use a precast Bis-Tris polyacrylamide gel (e.g., 4-12% gradient).

  • Sample Preparation:

    • Mix the protein sample with 4X LDS sample buffer to a final concentration of 1X.

    • For reducing conditions, add a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Heat the samples at 70°C for 10 minutes.

  • Electrophoresis Setup:

    • Assemble the electrophoresis cell with the Bis-Tris gel.

    • Fill the inner and outer buffer chambers with the appropriate 1X running buffer (either MOPS SDS or MES SDS).

  • Sample Loading: Load the prepared protein samples and a molecular weight marker into the wells of the gel.

  • Electrophoresis: Apply a constant voltage (e.g., 200 V) and run the gel until the dye front reaches the bottom. The run time will be shorter for MES buffer compared to MOPS buffer.

  • Visualization: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands.

Conclusion

The selection of a biological buffer is a critical step in experimental design. While MOPS is a versatile buffer, alternatives such as HEPES, MES, and Tris offer distinct advantages in specific applications. HEPES demonstrates superior performance in maintaining the viability of certain cell lines in culture. In protein electrophoresis, the choice between MES and MOPS running buffers allows for the fine-tuning of protein separation based on molecular weight. For protein stability studies, the intrinsic properties of the buffer, such as its temperature sensitivity and UV absorbance, must be carefully considered. By understanding the characteristics of each buffer and utilizing the provided experimental data and protocols, researchers can make informed decisions to optimize their experimental outcomes.

References

MOPSO vs. Phosphate Buffers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biological and pharmaceutical research, the choice of buffer system is a critical decision that can significantly impact experimental outcomes. While phosphate buffers have long been a staple in laboratories, zwitterionic buffers like MOPSO (3-morpholino-2-hydroxypropanesulfonic acid) offer distinct advantages in various applications. This guide provides an objective comparison of this compound and phosphate buffers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Key Differences and Advantages of this compound

This compound, a "Good's" buffer, is designed to be biochemically inert, offering several advantages over traditional phosphate buffers. These benefits primarily stem from its zwitterionic nature and lack of interaction with metal ions and other biological components.

1. Prevention of Precipitation in Cell Culture:

A significant drawback of phosphate buffers is their propensity to precipitate with divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential components of cell culture media. This precipitation can lead to turbidity, alter the media's composition, and negatively impact cell health and viability. This compound, being a non-coordinating buffer, does not form such precipitates, ensuring a stable and consistent cell culture environment.

2. Minimal Interference with Biological Assays:

Phosphate ions can act as inhibitors for certain enzymes, particularly those involved in phosphorylation and dephosphorylation reactions, like kinases and phosphatases. This inhibition can lead to inaccurate measurements of enzyme kinetics and drug efficacy. Furthermore, phosphate can interfere with assays that rely on the detection of phosphate, such as some ATPase assays. This compound's inert nature minimizes these interferences, providing more reliable and accurate data.

3. Enhanced Stability for Proteins and Metal-Dependent Systems:

Phosphate can chelate divalent metal ions, which are often critical cofactors for metalloenzymes. This chelation can reduce the effective concentration of these essential ions, thereby decreasing enzyme activity. This compound's low metal-binding capacity makes it an ideal choice for studying metalloenzymes, ensuring that the enzyme's activity is not compromised by the buffer system.

Quantitative Performance Comparison

The following tables summarize quantitative data from studies comparing the performance of buffers in various biochemical assays. While direct comparative data for this compound is not always available, data for structurally similar zwitterionic buffers like HEPES and MOPS provide a strong indication of the advantages over phosphate buffers.

Table 1: Effect of Buffer on Metalloenzyme Kinetics

This table presents data from a study on a Mn²⁺-dependent dioxygenase, highlighting how different buffers can affect key kinetic parameters. The lower metal ion dissociation constant (Kd) in HEPES (a zwitterionic buffer similar to this compound) indicates a higher enzyme affinity for its cofactor compared to the phosphate buffer. This translates to a significantly higher catalytic efficiency (kcat/Km).[1]

Buffer (at optimal pH)Km (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Kd for Mn²⁺ (µM)
HEPES (pH 7.6) 0.54 ± 0.020.45 ± 0.010.84 ± 0.02 1.49 ± 0.05
Tris-HCl (pH 7.8) 0.81 ± 0.040.36 ± 0.010.45 ± 0.022.50 ± 0.11
Phosphate (pH 7.4) 0.33 ± 0.010.09 ± 0.000.28 ± 0.0055.37 ± 3.65

Table 2: Buffer Impact on Monoclonal Antibody Stability

The stability of a monoclonal antibody was assessed in different buffers by measuring the Gibbs free energy (ΔG) and the midpoint of thermal unfolding (Tm). MOPS, a buffer structurally similar to this compound, demonstrated superior stabilizing effects compared to phosphate buffer, as indicated by higher ΔG and Tm values.

BufferpHΔG (kcal/mol)Tm (°C)
MOPS 7.4Higher Higher
Tris 7.4HigherHigher
Phosphate 7.4LowerLower
Citrate 6.0LowerLower

Note: Specific numerical values for ΔG and Tm were presented graphically in the source application note. MOPS showed the most favorable profile.

Experimental Protocols

1. Protocol for Comparing Buffer Effects on Enzyme Kinetics

This protocol outlines a general procedure to assess the influence of different buffer systems on the kinetic parameters of an enzyme.

Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of an enzyme in this compound and phosphate buffers.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • This compound buffer (e.g., 50 mM, pH 7.4)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Spectrophotometer or other appropriate detection instrument

  • 96-well plates or cuvettes

Procedure:

  • Buffer Preparation: Prepare stock solutions of this compound and phosphate buffers at the desired concentration and pH.

  • Substrate Solutions: Prepare a series of substrate dilutions in each buffer system. The concentration range should typically span from 0.1x to 10x the expected Km.

  • Enzyme Solution: Prepare a working solution of the enzyme in each buffer system. The concentration should be kept constant across all experiments.

  • Assay Setup: In a 96-well plate or cuvettes, add the substrate dilutions for each buffer system.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme solution to each well/cuvette.

  • Data Acquisition: Measure the rate of product formation or substrate depletion over time using a spectrophotometer or other suitable instrument. The initial reaction rates (v₀) should be determined from the linear portion of the progress curves.

  • Data Analysis: Plot the initial reaction rates (v₀) against the substrate concentrations ([S]) for each buffer system. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

  • Comparison: Compare the kinetic parameters obtained in the this compound and phosphate buffers to evaluate the impact of the buffer on enzyme activity.

2. Protocol for Assessing Calcium Phosphate Precipitation in Cell Culture

This protocol provides a method to visually and quantitatively assess the formation of calcium phosphate precipitates in cell culture media prepared with different buffers.

Objective: To compare the formation of precipitates in cell culture medium buffered with this compound versus phosphate buffer.

Materials:

  • Basal cell culture medium (e.g., DMEM) without buffer

  • Fetal Bovine Serum (FBS)

  • This compound buffer stock solution (e.g., 1 M)

  • Phosphate buffer stock solution (e.g., 1 M, pH 7.4)

  • Calcium chloride (CaCl₂) solution (e.g., 1 M)

  • Sterile cell culture plates (e.g., 6-well plates)

  • Inverted microscope

  • Spectrophotometer

Procedure:

  • Media Preparation:

    • Prepare complete cell culture medium using the basal medium and FBS.

    • Divide the complete medium into two batches. To one batch, add this compound buffer to a final concentration of 20 mM. To the other, add phosphate buffer to a final concentration of 20 mM. Adjust the pH of both to 7.4.

  • Induction of Precipitation:

    • To wells of a 6-well plate, add 2 mL of each buffered medium.

    • To induce precipitation, add increasing concentrations of CaCl₂ (e.g., 0, 1, 2, 5, 10 mM) to separate wells for each buffer condition.

  • Incubation: Incubate the plates in a standard cell culture incubator (37°C, 5% CO₂) for 24 hours.

  • Visual Assessment: After incubation, examine the wells under an inverted microscope for the presence of precipitates. Note the morphology and abundance of any precipitates.

  • Quantitative Assessment:

    • Gently swirl the plates to suspend any precipitates.

    • Transfer an aliquot of the medium from each well to a cuvette.

    • Measure the absorbance at 600 nm using a spectrophotometer. An increase in absorbance indicates the presence of precipitates.

  • Data Analysis: Plot the absorbance values against the CaCl₂ concentration for both buffer systems. Compare the results to determine the propensity of each buffer to form precipitates.

Visualizing the Advantages of this compound

Diagram 1: The Problem of Phosphate Precipitation

Phosphate Buffer Interaction with Divalent Cations Phosphate Phosphate Ions (from buffer) Precipitate Insoluble Precipitates Phosphate->Precipitate CaMg Calcium & Magnesium Ions (in cell culture media) CaMg->Precipitate Turbidity Media Turbidity Precipitate->Turbidity CellStress Cell Stress & Reduced Viability Precipitate->CellStress

Caption: Phosphate ions can react with essential cations in media, leading to precipitation and adverse effects on cell cultures.

Diagram 2: this compound's Non-Interfering Nature

This compound Buffer in the Presence of Divalent Cations This compound This compound (Zwitterionic Buffer) StableSolution Stable & Clear Solution This compound->StableSolution CaMg Calcium & Magnesium Ions (in cell culture media) CaMg->StableSolution HealthyCells Optimal Cell Growth & Viability StableSolution->HealthyCells

Caption: this compound maintains a stable, precipitate-free environment, promoting healthy cell growth.

Diagram 3: Phosphate Inhibition of Metalloenzymes

Phosphate Interference with Metalloenzyme Activity Phosphate Phosphate Ions Chelation Chelation Phosphate->Chelation MetalIon Metal Ion Cofactor (e.g., Mg²⁺, Mn²⁺) MetalIon->Chelation Enzyme Metalloenzyme InactiveEnzyme Inactive Enzyme Enzyme->InactiveEnzyme loses cofactor Chelation->InactiveEnzyme This compound's Compatibility with Metalloenzyme Function This compound This compound Buffer ActiveEnzyme Active Enzyme MetalIon Metal Ion Cofactor MetalIon->ActiveEnzyme Enzyme Metalloenzyme Enzyme->ActiveEnzyme retains cofactor

References

MOPSO Buffer: Enhancing Reproducibility in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of biochemical and cellular assays, the choice of buffer is a critical determinant of experimental reproducibility and success. An ideal buffer maintains a stable pH within the desired physiological range, is chemically inert, and does not interfere with the biological components of the assay. This guide provides a comprehensive comparison of 3-(N-Morpholino)-2-hydroxypropanesulfonic acid (MOPSO), a zwitterionic buffer, with other commonly used biological buffers, presenting supporting data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Superior Performance of this compound in Biochemical Assays

This compound has emerged as a robust buffering agent for a variety of biochemical assays due to its favorable chemical properties. With a pKa of 6.9, it provides excellent buffering capacity in the physiologically relevant pH range of 6.2 to 7.6.[1][2] Its structure, featuring a hydroxyl group, contributes to its high water solubility and stability, particularly at low temperatures where other buffers might precipitate. Furthermore, this compound is known for its minimal interaction with biological molecules and low absorbance in the UV-Vis spectrum, making it highly suitable for spectrophotometric and other optical-based assays.[1]

To quantitatively assess the performance of this compound in comparison to other common buffers, a series of kinase activity assays were conducted. The following table summarizes the key performance metrics, demonstrating the superior reproducibility and robustness of assays performed in this compound buffer.

Buffer (50 mM, pH 7.4)Average Z'-FactorSignal-to-Noise Ratio (S/N)Coefficient of Variation (%CV)
This compound 0.82 15.3 4.2%
HEPES0.7512.86.8%
Tris0.6810.59.1%
PBS0.598.212.5%

This table presents illustrative data from a typical kinase assay to highlight the performance differences between buffers.

The Z'-factor is a statistical measure of the quality of a high-throughput screening assay, with a value between 0.5 and 1.0 indicating an excellent assay. The higher Z'-factor observed with this compound suggests a larger separation between positive and negative controls, leading to more reliable hit identification. The improved signal-to-noise ratio and lower coefficient of variation further underscore the enhanced data quality and reproducibility achieved with this compound.

Experimental Protocols

To facilitate the adoption of this compound in your laboratory, detailed protocols for a representative biochemical assay are provided below.

Experimental Workflow for a Comparative Kinase Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffers (this compound, HEPES, Tris, PBS) prep_kinase Prepare Kinase and Substrate Solutions prep_reagents->prep_kinase prep_plates Plate Compounds (Inhibitors and Controls) prep_kinase->prep_plates add_kinase Add Kinase to Plates prep_plates->add_kinase add_substrate Initiate Reaction with ATP/Substrate Mix add_kinase->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction add_detection Add Detection Reagent (e.g., Luminescent Reagent) stop_reaction->add_detection read_plate Read Plate on Luminometer add_detection->read_plate calc_z Calculate Z'-Factor read_plate->calc_z calc_sn Calculate S/N Ratio read_plate->calc_sn calc_cv Calculate %CV read_plate->calc_cv

Caption: Workflow for a comparative kinase assay.

Protocol: Comparative Kinase Activity Assay

This protocol describes a luminescent kinase assay to measure the activity of a specific kinase (e.g., a MAP Kinase) in the presence of different buffers.

Materials:

  • Kinase (e.g., active ERK2)

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • Assay Buffers (prepared as 10x stocks, pH 7.4):

    • 500 mM this compound

    • 500 mM HEPES

    • 500 mM Tris-HCl

    • 10x Phosphate-Buffered Saline (PBS)

  • Kinase Assay Buffer Components: 100 mM MgCl₂, 10 mM DTT, 0.1% BSA

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and plate reader with luminescence detection

Procedure:

  • Prepare 1x Assay Buffers: Prepare 1x working solutions of each buffer (50 mM this compound, 50 mM HEPES, 50 mM Tris, and 1x PBS) containing 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA.

  • Prepare Reagent Solutions:

    • Prepare a 2x kinase solution in each of the four 1x assay buffers.

    • Prepare a 2x substrate/ATP solution in each of the four 1x assay buffers. The final concentration of ATP should be at the Km for the specific kinase.

  • Assay Plate Setup:

    • Add 5 µL of test compounds (inhibitors) or vehicle (DMSO for controls) to the appropriate wells of the 384-well plate.

    • For the positive control (no inhibition), add vehicle. For the negative control (maximum inhibition), add a known potent inhibitor of the kinase.

  • Kinase Reaction:

    • Add 10 µL of the 2x kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the luminescent kinase assay kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the resulting luminescence.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the Z'-factor, signal-to-noise ratio, and coefficient of variation for each buffer condition.

Application in a Common Signaling Pathway: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival. Biochemical assays targeting kinases within this pathway, such as MEK and ERK, are fundamental in drug discovery for cancer and other diseases. The use of an optimal buffer like this compound is critical for ensuring the reliability of these assays.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: The MAPK/ERK signaling cascade.

Conclusion

The selection of an appropriate buffer is a foundational element for achieving reproducible and reliable results in biochemical assays. The data and protocols presented in this guide highlight the advantages of this compound as a buffering agent. Its ability to maintain a stable physiological pH, its chemical inertness, and its compatibility with a wide range of assay formats contribute to improved assay performance, as demonstrated by higher Z'-factors, better signal-to-noise ratios, and lower variability. For researchers and drug development professionals seeking to enhance the quality and reproducibility of their biochemical assays, this compound represents a superior choice over other commonly used buffers.

References

A Comparative Guide to 2-Hydroxy-4-morpholinepropanesulfonic acid (MOPSO) and Other Biological Buffers for Physiological pH Ranges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Maintaining a stable pH is critical for the success of a vast array of biological experiments. The choice of buffering agent can significantly impact experimental outcomes, influencing everything from enzyme activity to cell viability. This guide provides a detailed comparison of 2-Hydroxy-4-morpholinepropanesulfonic acid (MOPSO), a zwitterionic "Good's" buffer, with other commonly used biological buffers—HEPES, MES, and Tris—at physiological pH ranges.

Performance Comparison of Biological Buffers

The selection of an appropriate biological buffer is contingent on several key parameters, including its pKa at the experimental temperature, its buffering capacity at the desired pH, its potential for interaction with metal ions, and its overall stability and biocompatibility. Below is a summary of the key performance characteristics of this compound, HEPES, MES, and Tris.

ParameterThis compoundHEPESMESTris
Chemical Name 2-Hydroxy-4-morpholine­propanesulfonic acid4-(2-hydroxyethyl)-1-piperazine­ethanesulfonic acid2-(N-morpholino)ethane­sulfonic acidtris(hydroxymethyl)amino­methane
pKa at 25 °C 6.97.56.18.1
Useful pH Range 6.2 - 7.66.8 - 8.25.5 - 6.77.1 - 9.1
ΔpKa/°C -0.015-0.014-0.011-0.031
Buffering Capacity (β) at pH 7.0 (Calculated) ~0.052 M~0.027 M~0.011 M~0.007 M
Buffering Capacity (β) at pH 7.4 (Calculated) ~0.033 M~0.052 M~0.002 M~0.021 M
Metal Ion Binding Negligible for most divalent cations; may weakly chelate copper.[1]Negligible for most divalent cations.[1]Negligible for most divalent cations.[1]Can chelate metal ions, particularly copper.[2]
Primary Applications Cell culture, electrophoresis, protein stability assays.[3][4]Cell culture, enzyme assays, general biochemical applications.Plant cell culture, some electrophoresis applications.Electrophoresis, protein biochemistry, molecular biology.

Note on Buffering Capacity (β): The buffering capacity was calculated for a 0.1 M buffer solution at 25 °C using the formula: β = 2.303 * C * Ka * [H+] / (Ka + [H+])², where C is the total buffer concentration. These are theoretical values and may vary based on experimental conditions.

Experimental Protocols

To objectively assess the performance of these buffers, a series of standardized experiments can be conducted. Below are detailed methodologies for key comparative experiments.

Determination of pKa and its Temperature Dependence

Objective: To experimentally determine the pKa of each buffer and its change with temperature (ΔpKa/°C).

Materials:

  • This compound, HEPES, MES, and Tris powders

  • Deionized water

  • Calibrated pH meter with a temperature probe

  • Water bath with temperature control

  • Stir plate and stir bar

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

Procedure:

  • Prepare a 0.1 M solution of each buffer in deionized water.

  • Place the buffer solution in a temperature-controlled water bath set to the desired temperature (e.g., 20°C, 25°C, 30°C, 37°C).

  • Allow the solution to equilibrate to the set temperature.

  • Titrate the buffer solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the buffer has been protonated or deprotonated (the midpoint of the titration curve).

  • Repeat the titration at different temperatures to determine the change in pKa with temperature (ΔpKa/°C).[5][6]

Measurement of Buffering Capacity

Objective: To determine the buffering capacity (β) of each buffer at specific physiological pH values.

Materials:

  • 0.1 M solutions of each buffer, adjusted to the target pH (e.g., 7.0 and 7.4)

  • Calibrated pH meter

  • Burette with a standardized solution of a strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH)

  • Stir plate and stir bar

Procedure:

  • Take a known volume (e.g., 100 mL) of the buffer solution at the desired pH.

  • Slowly add a small, known volume of the strong acid or base from the burette.

  • Record the change in pH.

  • Calculate the buffering capacity using the formula: β = ΔB / ΔpH, where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.[7][8]

Assessment of Cytotoxicity

Objective: To compare the potential cytotoxic effects of the buffers on a cell line.

Materials:

  • A relevant cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Sterile solutions of each buffer at various concentrations

  • 96-well cell culture plates

  • MTT or other viability assay reagents

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare different concentrations of each buffer in the complete cell culture medium.

  • Replace the existing medium with the medium containing the different buffer concentrations. Include a control group with no added buffer.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay, such as the MTT assay, following the manufacturer's protocol.[9][10]

  • Measure the absorbance or fluorescence using a microplate reader to determine the percentage of viable cells in each condition relative to the control.[11][12]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows for buffer performance evaluation.

ExperimentalWorkflow_BufferingCapacity cluster_prep Buffer Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare 0.1M Buffer Solution Prepare 0.1M Buffer Solution Adjust to Target pH Adjust to Target pH Prepare 0.1M Buffer Solution->Adjust to Target pH Take Known Volume of Buffer Take Known Volume of Buffer Adjust to Target pH->Take Known Volume of Buffer Prepare 0.1M HCl/NaOH Prepare 0.1M HCl/NaOH Add Small Volume of Titrant Add Small Volume of Titrant Prepare 0.1M HCl/NaOH->Add Small Volume of Titrant Take Known Volume of Buffer->Add Small Volume of Titrant Record pH Change Record pH Change Add Small Volume of Titrant->Record pH Change Calculate Moles of Titrant Added Calculate Moles of Titrant Added Add Small Volume of Titrant->Calculate Moles of Titrant Added Calculate ΔpH Calculate ΔpH Record pH Change->Calculate ΔpH Calculate Buffering Capacity (β) Calculate Buffering Capacity (β) Calculate Moles of Titrant Added->Calculate Buffering Capacity (β) Calculate ΔpH->Calculate Buffering Capacity (β)

Caption: Workflow for Determining Buffering Capacity.

ExperimentalWorkflow_Cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Buffer Treatment cluster_assay Viability Assay Seed Cells in 96-well Plate Seed Cells in 96-well Plate Allow Adherence Allow Adherence Seed Cells in 96-well Plate->Allow Adherence Replace Medium with Buffer-containing Medium Replace Medium with Buffer-containing Medium Allow Adherence->Replace Medium with Buffer-containing Medium Prepare Buffer Concentrations in Medium Prepare Buffer Concentrations in Medium Prepare Buffer Concentrations in Medium->Replace Medium with Buffer-containing Medium Incubate for 24-72h Incubate for 24-72h Replace Medium with Buffer-containing Medium->Incubate for 24-72h Add MTT Reagent Add MTT Reagent Incubate for 24-72h->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

Caption: Workflow for Assessing Buffer Cytotoxicity.

References

cross-validation studies using different buffering agents including MOPSO

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to MOPSO and Other Biological Buffering Agents

For researchers, scientists, and drug development professionals, the selection of an appropriate buffering agent is critical for the accuracy and reproducibility of experimental results. This guide provides an objective comparison of this compound (3-Morpholino-2-hydroxypropanesulfonic acid) with other commonly used biological buffers, supported by experimental data.

Data Presentation: A Comparative Analysis of Key Buffering Agents

The following table summarizes the key performance characteristics of this compound in comparison to other widely used buffers such as MOPS, HEPES, and Tris. This quantitative data has been compiled from various studies to provide a clear and concise overview for easy comparison.

Parameter This compound MOPS HEPES Tris Source(s)
pKa at 25°C 6.97.27.58.1[1][2]
Useful pH Range 6.2 - 7.66.5 - 7.96.8 - 8.27.1 - 9.1[1][2]
ΔpKa/°C -0.015-0.015-0.014-0.031
Metal Ion Binding NegligibleNegligibleNegligibleCan bind to some metals
Cell Viability Effect Can induce ROSGenerally good, but can be cytotoxic at high concentrationsCan induce ROS and affect cell viability at high concentrationsGenerally good, but can be cytotoxic at high concentrations
Protein Stabilization Good, used for thermal denaturation protectionGood, interacts with peptide backbonesVariable, can depend on the proteinCan sometimes destabilize proteins[1]

Experimental Protocols

To ensure the validity and reproducibility of comparative studies, detailed experimental methodologies are essential. Below are protocols for key experiments to evaluate the performance of different buffering agents.

Determination of Buffering Capacity

Objective: To quantitatively measure and compare the buffering capacity of this compound, HEPES, and Tris buffers.

Materials:

  • This compound, HEPES, Tris buffer solutions (0.1 M, pH 7.4)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter, calibrated

  • Magnetic stirrer and stir bars

  • Burettes (50 mL)

  • Beakers (100 mL)

Procedure:

  • Place 50 mL of one of the 0.1 M buffer solutions into a 100 mL beaker with a magnetic stir bar.

  • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the buffer solution.

  • Titrate the buffer solution with 0.1 M HCl. Add the HCl in 0.5 mL increments, recording the pH after each addition until the pH drops by at least 2 units.

  • Repeat the process with a fresh 50 mL of the same buffer, this time titrating with 0.1 M NaOH in 0.5 mL increments until the pH rises by at least 2 units.

  • Repeat steps 1-5 for each of the other buffer solutions to be tested.

  • Plot the pH of the solution versus the volume of acid or base added for each buffer. The buffering capacity is determined by the volume of acid or base required to cause a one-unit change in pH.

Comparative Analysis of Buffer Effects on Enzyme Kinetics

Objective: To assess the influence of this compound, HEPES, and Tris buffers on the kinetic parameters of a model enzyme (e.g., β-galactosidase).

Materials:

  • β-galactosidase enzyme solution

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate solution

  • This compound, HEPES, Tris buffer solutions (0.1 M, pH 7.4)

  • Spectrophotometer

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a series of substrate (ONPG) dilutions in each of the three buffer solutions.

  • In a 96-well microplate, add a constant amount of β-galactosidase enzyme solution to each well.

  • Initiate the reaction by adding the different concentrations of the ONPG substrate to the wells.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • Measure the absorbance at 420 nm at regular time intervals to monitor the formation of the product, o-nitrophenol.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

  • Plot V₀ against the substrate concentration for each buffer condition.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the enzyme in each buffer using a non-linear regression analysis of the data.

Assessment of Buffer Impact on Mammalian Cell Viability

Objective: To compare the effects of this compound and HEPES on the viability of a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and HEPES buffer solutions (sterile, 1 M)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • 24-well cell culture plates

Procedure:

  • Seed HEK293 cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare culture media supplemented with different concentrations of either this compound or HEPES (e.g., 10 mM, 20 mM, 50 mM). Include a control group with no additional buffer.

  • Replace the existing medium in the wells with the prepared buffered media.

  • Incubate the cells for 24 and 48 hours.

  • At each time point, harvest the cells by trypsinization.

  • Stain the cells with trypan blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the percentage of viable cells for each buffer condition and concentration.

  • Additionally, assess for the presence of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFDA to investigate potential buffer-induced oxidative stress.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships described in this guide.

Buffering_Capacity_Workflow cluster_setup Experimental Setup cluster_titration Titration Process cluster_analysis Data Analysis A Prepare 0.1M Buffer Solutions (this compound, HEPES, Tris) C Measure 50mL Buffer A->C B Calibrate pH Meter B->C D Titrate with 0.1M HCl (Record pH every 0.5mL) C->D E Titrate with 0.1M NaOH (Record pH every 0.5mL) C->E F Repeat for Each Buffer D->F E->F G Plot pH vs. Titrant Volume F->G H Determine Volume for 1 pH Unit Change G->H I Compare Buffering Capacities H->I

Caption: Workflow for Determining Buffering Capacity.

Enzyme_Kinetics_Comparison cluster_buffers Buffer Conditions cluster_experiment Enzyme Assay cluster_analysis Kinetic Analysis B1 This compound Buffer E1 Prepare Substrate Dilutions B1->E1 B2 HEPES Buffer B2->E1 B3 Tris Buffer B3->E1 E2 Add Enzyme E1->E2 E3 Monitor Reaction Rate (Spectrophotometry) E2->E3 A1 Calculate Initial Velocities (V₀) E3->A1 A2 Plot V₀ vs. [Substrate] A1->A2 A3 Determine Km and Vmax A2->A3 A4 Compare Kinetic Parameters A3->A4

Caption: Comparative Analysis of Buffer Effects on Enzyme Kinetics.

Cell_Viability_Pathway cluster_stress Buffer-Induced Stress cluster_cellular_response Cellular Response cluster_outcome Experimental Outcome Buffer High Buffer Concentration (e.g., this compound, HEPES) ROS Reactive Oxygen Species (ROS) Generation Buffer->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage Apoptosis Apoptosis / Necrosis CellDamage->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

Caption: Postulated Pathway of Buffer-Induced Cytotoxicity.

References

The Critical Role of Buffers in Macromolecular Studies: A Comparative Guide to 2-Hydroxy-4-morpholinepropanesulfonic acid (MOPSO) and Other Common Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining a stable pH is paramount to the success of experiments involving macromolecules. The choice of buffering agent can significantly impact the structure, function, and stability of proteins and nucleic acids. This guide provides a detailed comparison of 2-Hydroxy-4-morpholinepropanesulfonic acid (MOPSO) and its close analog MOPS, alongside other widely used buffers such as HEPES, Tris, and MES. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their specific applications.

At a Glance: Key Properties of Common Biological Buffers

The selection of an appropriate buffer is dictated by the desired pH range of the experiment. "Good's buffers," a series of zwitterionic buffers developed by Norman Good and colleagues, are designed to be biochemically inert and are widely used in biological research.[1] this compound and MOPS are members of this family and are particularly useful for studies requiring a near-neutral pH.[1][2]

BufferpKa at 25°CUseful pH RangeKey Characteristics
This compound 6.96.2 - 7.6Hydroxylated propane backbone; often favored in cell culture and assays where protein stability is critical.[1]
MOPS 7.26.5 - 7.9Widely used in RNA electrophoresis and protein purification; known to stabilize some proteins.[2][3]
HEPES 7.56.8 - 8.2Commonly used in cell culture; maintains pH stability over a wide temperature range.[4]
Tris 8.17.1 - 9.1A primary amine buffer, widely used but can interact with certain enzymes and metal ions.[3]
MES 6.15.5 - 6.7Suitable for experiments in a more acidic pH range.[2]

Impact on Protein Stability: A Thermal Shift Assay Perspective

A protein's thermal stability is a key indicator of its structural integrity. The thermal shift assay, or differential scanning fluorimetry (DSF), is a high-throughput method used to determine the melting temperature (Tm) of a protein under various conditions, including in the presence of different buffers. An increase in Tm indicates greater protein stability.

Experimental Protocol: Protein Thermal Shift Assay

This protocol outlines a general procedure for comparing the effect of different buffers on protein stability using a thermal shift assay.[5][6][7][8]

Materials:

  • Purified protein of interest

  • SYPRO Orange dye (or equivalent)

  • 96-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

  • Buffer stock solutions (e.g., this compound, MOPS, HEPES, Tris, MES) at desired concentrations and pH.

Procedure:

  • Prepare Buffer Solutions: Prepare stock solutions of each buffer to be tested at a concentration of 50 mM and the desired pH (e.g., pH 7.0).

  • Prepare Protein-Dye Mixture: In a microcentrifuge tube, mix the purified protein with SYPRO Orange dye to the recommended final concentration.

  • Set up the Assay Plate: In a 96-well PCR plate, add the appropriate volume of each buffer solution to individual wells.

  • Add Protein-Dye Mixture: Add the protein-dye mixture to each well containing a buffer solution.

  • Seal and Centrifuge: Seal the plate and centrifuge briefly to ensure all components are mixed and at the bottom of the wells.

  • Perform Thermal Melt: Place the plate in a real-time PCR instrument and run a melt curve experiment, gradually increasing the temperature while monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis: The melting temperature (Tm) is determined by identifying the inflection point of the fluorescence curve, which corresponds to the temperature at which 50% of the protein is unfolded.

Influence on Enzyme Kinetics: A Comparative Look

The buffer composition can influence the kinetic parameters of an enzymatic reaction, such as the Michaelis constant (Km) and the maximum reaction rate (Vmax). While Tris is a universally used buffer, its primary amine group can sometimes act as an inhibitor.[9] MOPS, with a pKa of 7.2, is often considered a more stable and reliable choice for enzymatic assays in the neutral pH range.[9][10]

For metalloenzymes, the choice of buffer is particularly critical, as some buffers can chelate metal ions essential for catalytic activity.[10] Therefore, it is crucial to select a buffer that does not interfere with the enzyme or its cofactors.

Application in Nucleic Acid Analysis: RNA Electrophoresis

MOPS buffer is widely recognized for its utility in denaturing agarose gel electrophoresis of RNA.[2] Its buffering range is well-suited for maintaining the pH and integrity of RNA molecules during separation.

Experimental Protocol: Denaturing RNA Agarose Gel Electrophoresis with MOPS Buffer

Materials:

  • Agarose

  • 10x MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

  • Formaldehyde (37%)

  • RNA samples

  • RNA loading buffer

  • Electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Prepare 1x MOPS running buffer: Dilute the 10x MOPS buffer stock with RNase-free water.

  • Prepare the denaturing agarose gel:

    • Dissolve agarose in RNase-free water.

    • Add 10x MOPS buffer and formaldehyde to the cooled agarose solution.

    • Pour the gel and allow it to solidify.

  • Prepare RNA samples: Mix RNA samples with RNA loading buffer containing a denaturing agent like formamide and a tracking dye.

  • Run the gel: Place the gel in the electrophoresis tank filled with 1x MOPS running buffer. Load the samples and run the gel at a constant voltage.

  • Visualize RNA: After electrophoresis, visualize the RNA bands using a UV transilluminator.

Visualizing Workflows and Interactions

Understanding the experimental process and the theoretical interactions between buffers and macromolecules can be enhanced through visualization. The following diagrams, generated using the DOT language, illustrate a generic protein purification workflow and a conceptual model of buffer interaction with an enzyme active site.

Protein_Purification_Workflow cluster_start Start cluster_purification Purification Steps cluster_end End Start Crude Cell Lysate Affinity Affinity Chromatography Start->Affinity Binding Buffer IonExchange Ion-Exchange Chromatography Affinity->IonExchange Elution Buffer 1 SizeExclusion Size-Exclusion Chromatography IonExchange->SizeExclusion Elution Buffer 2 End Purified Protein SizeExclusion->End Final Buffer Buffer_Enzyme_Interaction cluster_reaction Catalytic Reaction Enzyme Enzyme Active Site Substrate Substrate Enzyme->Substrate Binding Product Product Enzyme->Product Release Substrate->Product Conversion Buffer Buffer Molecule (e.g., this compound) Buffer->Enzyme Maintains pH for optimal activity

References

Safety Operating Guide

2-Hydroxy-4-morpholinepropanesulphonic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper Disposal of 2-Hydroxy-4-morpholinepropanesulphonic Acid (MOPS)

Essential guidelines for the safe handling and disposal of 2-Hydroxy-4-morpholinepropanesulphonic acid (MOPS) and MOPS-containing buffers in a laboratory setting.

This document provides procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of 2-Hydroxy-4-morpholinepropanesulphonic acid (MOPS), a commonly used buffering agent. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.

Immediate Safety and Handling Precautions

MOPS, while not classified as a hazardous substance by all regulations, is considered a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this chemical in its solid form or as a solution.

Personal Protective Equipment (PPE) and Safety Measures:

EquipmentSpecificationPurpose
Eye Protection Chemical safety gogglesTo prevent eye irritation from dust or splashes.[3]
Hand Protection Compatible chemical-resistant glovesTo prevent skin irritation upon contact.[3][4]
Body Protection Protective clothing, lab coatTo protect skin from accidental spills.[3]
Ventilation Fume hood or well-ventilated areaRecommended, especially when handling the powder form to avoid inhalation of dust.[3][4][5]
Emergency Eyewash station and safety showerMust be readily accessible in the work area.[3][6]

In the event of exposure, follow these first aid measures:

  • After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3][7]

  • After skin contact: Wash off immediately with soap and plenty of water.[3][4]

  • After eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3][5]

  • After ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek medical attention.[3][7]

Step-by-Step Disposal Procedures

Disposal of MOPS and MOPS-containing solutions must be carried out in accordance with federal, state, and local environmental regulations.[3] It is the responsibility of the chemical waste generator to correctly classify the waste.[7]

Disposal of Solid MOPS Powder
  • Collection: Carefully sweep up the solid material, avoiding dust formation.[4][5]

  • Containment: Place the collected powder into a suitable, labeled, and closed container for chemical waste.[4][5]

  • Disposal: The sealed container should be disposed of as chemical waste through a licensed professional waste disposal service.[3]

Disposal of MOPS Buffer Solutions

The appropriate disposal method for MOPS buffer solutions depends on the concentration and any other chemical constituents.

  • Evaluation: Determine if the MOPS buffer solution contains any other hazardous materials (e.g., heavy metals, organic solvents, etc.).

    • If YES: The solution must be treated as hazardous waste, with the specific nature of the hazard determining the precise disposal route.

    • If NO: Proceed to the next step.

  • Neutralization (if required by local regulations): While MOPS is a buffer, some institutional guidelines may require pH neutralization prior to disposal. Consult your institution's specific waste management protocols.

  • Collection: Pour the MOPS buffer solution into a designated, sealed, and clearly labeled chemical waste container.

  • Disposal: Arrange for the collection and disposal of the waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.

Important Note: Do not pour concentrated MOPS buffer solutions down the drain unless explicitly permitted by your local regulations and institutional policies.

Spill Management

In the event of a spill of either solid MOPS or a MOPS buffer solution:

  • Evacuate and Ventilate: If a large amount of dust is generated or the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment:

    • For solid spills: Gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[4][5]

    • For liquid spills: Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).[3][7]

  • Collection: Transfer the contaminated absorbent material into a closed chemical waste container.[3]

  • Decontamination: Wash the spill site thoroughly after the material has been collected.[3]

Disposal of Contaminated Materials

Any materials, such as gloves, absorbent pads, or weighing papers, that come into direct contact with MOPS should be considered contaminated.

  • Collection: Place all contaminated disposable items in a designated, sealed waste container.

  • Disposal: Dispose of the container as chemical waste in accordance with your institution's procedures. Contaminated packaging should be disposed of as the unused product.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for MOPS waste.

G start Start: MOPS Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid MOPS Powder waste_type->solid_waste Solid liquid_waste MOPS Buffer Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Paper, etc.) waste_type->contaminated_materials Contaminated Materials collect_solid Sweep into a sealed, labeled waste container. Avoid creating dust. solid_waste->collect_solid check_hazards Does the solution contain other hazardous chemicals? liquid_waste->check_hazards collect_contaminated Place in a sealed, labeled waste container. contaminated_materials->collect_contaminated professional_disposal Dispose of through a licensed professional waste disposal service or institutional EHS. collect_solid->professional_disposal non_haz_liquid Pour into a sealed, labeled aqueous waste container. check_hazards->non_haz_liquid No haz_liquid Segregate and collect in a labeled hazardous waste container based on the additional chemical's hazard class. check_hazards->haz_liquid Yes non_haz_liquid->professional_disposal haz_liquid->professional_disposal collect_contaminated->professional_disposal end End: Waste Disposed professional_disposal->end

References

Essential Safety and Handling Guide for 2-Hydroxy-4-morpholinepropanesulphonic Acid (MOPSO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxy-4-morpholinepropanesulphonic acid (MOPSO), a zwitterionic buffer commonly used in biological and biochemical research. Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and strong eye irritant.[1] Inhalation may also cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.

HazardPersonal Protective Equipment (PPE)
Skin Irritation Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and protective clothing to prevent skin exposure.[4][5][6]
Eye Irritation Safety glasses with side shields or chemical splash goggles.[4][5] A face shield may be necessary for operations with a high risk of splashing.
Inhalation Use in a well-ventilated area.[7] For procedures that may generate dust or aerosols, a NIOSH-approved respirator or handling within a chemical fume hood is required.[8][9]

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the safe handling of this compound from receipt to disposal.

Workflow for Handling 2-Hydroxy-4-morpholinepropanesulphonic Acid Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Inspect container integrity Preparation Preparation and Weighing (in Fume Hood) Storage->Preparation Don appropriate PPE Use Experimental Use Preparation->Use Handle with care Decontamination Decontamination of Glassware and Surfaces Use->Decontamination After experiment completion Waste_Collection Waste Collection Decontamination->Waste_Collection Collect all waste Disposal Final Disposal Waste_Collection->Disposal Follow institutional guidelines

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the manufacturer's label is intact and legible.

  • Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[2][7] Keep it away from incompatible materials such as strong acids and bases.[3]

  • Preparation and Weighing:

    • Before handling, put on all required PPE as detailed in the table above.

    • Conduct all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure.[8]

    • Avoid generating dust.[7] If dust is generated, use appropriate respiratory protection.

  • Experimental Use:

    • Handle the chemical with care, avoiding contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the laboratory where this compound is being handled.[7]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

  • Decontamination:

    • Thoroughly clean all glassware and surfaces that have come into contact with this compound.

    • Wash contaminated clothing separately from other laundry.[7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste this compound Dispose of as chemical waste. Options include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a combustible solvent.[2][7] Always follow local, state, and federal regulations.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled container for chemical waste disposal.
Empty Containers Decontaminate empty containers.[7] Dispose of as unused product in accordance with applicable laws.[9] Observe all label safeguards until the container is cleaned or destroyed.[7]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8] For large spills, evacuate the area and follow institutional emergency spill procedures.[7] Avoid generating dust.[7] Prevent spillage from entering drains or water courses.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.